molecular formula C14H13ClN4 B137003 N~2~-Phenyl-2,4-quinazolinediamine hydrochloride CAS No. 139308-45-5

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride

Cat. No.: B137003
CAS No.: 139308-45-5
M. Wt: 272.73 g/mol
InChI Key: RAMJTIDFCDOMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-phenylquinazoline-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMJTIDFCDOMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387962
Record name N*2*-Phenyl-quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139308-45-5
Record name N*2*-Phenyl-quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N2-Phenyl-2,4-quinazolinediamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Quinazolinediamine-Based Kinase Inhibitors

Introduction

The 2,4-quinazolinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While the specific compound N2-Phenyl-2,4-quinazolinediamine hydrochloride is not extensively characterized in public literature, its core structure is highly homologous to a well-understood class of anti-cancer agents that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide will, therefore, elucidate the core mechanism of action attributable to this chemical class, with a primary focus on Gefitinib (Iressa) as a representative and extensively studied example. The principles discussed herein are broadly applicable to novel derivatives sharing the 2,4-quinazolinediamine core and are intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding.

This guide will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the key experimental methodologies used to characterize these mechanisms.

Part 1: The Molecular Target - The EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

The EGFR Activation Cascade

The activation of EGFR is a multi-step process initiated by the binding of its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α). This binding event induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of its intracellular tyrosine kinase domain. The activated kinase then autophosphorylates specific tyrosine residues in its C-terminal tail, creating docking sites for various downstream signaling proteins that propagate the signal cascade.

EGFR_Activation cluster_membrane Cell Membrane EGFR_inactive Inactive EGFR (Monomer) EGFR_dimer Active EGFR (Dimer) EGFR_inactive->EGFR_dimer 2. Dimerization ADP ADP EGFR_dimer->ADP P P EGFR_dimer->P 3. Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR_inactive 1. Ligand Binding ATP ATP ATP->EGFR_dimer Kinase Activity Downstream Downstream Signaling P->Downstream 4. Signal Transduction

Caption: The EGFR activation and signaling cascade.

The Quinazoline Inhibitor Binding Pocket

2,4-Quinazolinediamine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. The quinazoline ring system serves as a scaffold that mimics the adenine ring of ATP, allowing it to anchor within the hydrophobic pocket. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone amide of Met793. This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition.

The phenyl group at the N2 position, as suggested by the name N2-Phenyl-2,4-quinazolinediamine, would likely occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity. Substitutions on this phenyl ring and on the quinazoline core itself are synthetically varied to enhance potency and selectivity for EGFR over other kinases.

Part 2: Downstream Signaling Inhibition

By blocking the ATP-binding site, 2,4-quinazolinediamine-based inhibitors prevent the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. The two major pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

The MAPK Pathway

The MAPK pathway is a central regulator of cell proliferation. Inhibition of EGFR phosphorylation prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the downstream kinase cascade. The net effect is a halt in proliferative signals.

The PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and growth. By inhibiting EGFR, the activation of PI3K is abrogated, leading to decreased levels of activated Akt. This promotes the activity of pro-apoptotic proteins and can induce cell cycle arrest.

Downstream_Inhibition Inhibition of Downstream Signaling cluster_pathways Downstream Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGFR Active EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of MAPK and PI3K/Akt pathways by a quinazoline inhibitor.

Part 3: Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols are employed to characterize the mechanism of action of 2,4-quinazolinediamine-based inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of the compound on the purified EGFR kinase domain and to quantify its potency (e.g., IC50).

Methodology:

  • Reagents and Setup:

    • Purified recombinant EGFR kinase domain.

    • A specific peptide substrate for EGFR.

    • ATP, often radiolabeled ([γ-³²P]ATP) or coupled to a detection system (e.g., ADP-Glo™).

    • The test inhibitor (N2-Phenyl-2,4-quinazolinediamine hydrochloride) at various concentrations.

    • Assay buffer containing MgCl₂ and other necessary cofactors.

  • Procedure:

    • The EGFR kinase is pre-incubated with a serial dilution of the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or luminescence, depending on the assay format.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve to determine the IC50 value.

Trustworthiness: This in vitro assay directly measures the interaction between the inhibitor and its target, isolated from other cellular components, providing a clean assessment of direct inhibitory potential.

Cellular Assays: Western Blotting

Objective: To confirm that the inhibitor blocks EGFR signaling within a cellular context by measuring the phosphorylation status of EGFR and its downstream targets.

Methodology:

  • Cell Culture and Treatment:

    • Select a cancer cell line that overexpresses EGFR (e.g., A431) or harbors an activating EGFR mutation (e.g., PC-9).

    • Culture the cells to approximately 80% confluency.

    • Serum-starve the cells for several hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also probed.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: The band intensities for the phosphorylated proteins are normalized to their respective total protein levels. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK in the presence of the inhibitor confirms its on-target cellular activity.

Western_Blot_Workflow A 1. Cell Treatment (Inhibitor + EGF) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: A typical workflow for Western blot analysis.

Cell Viability and Apoptosis Assays

Objective: To determine the functional consequence of EGFR inhibition on cancer cells, i.e., whether it inhibits proliferation or induces cell death.

Methodology:

  • Cell Viability (e.g., MTS/MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for an extended period (e.g., 72 hours).

    • Add a tetrazolium salt (MTS or MTT) to the wells. Viable, metabolically active cells will convert the salt into a colored formazan product.

    • Measure the absorbance of the formazan product. The intensity of the color is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (e.g., Annexin V/PI Staining):

    • Treat cells with the inhibitor for a period known to induce apoptosis (e.g., 24-48 hours).

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Trustworthiness: These assays provide a direct measure of the inhibitor's desired anti-cancer effect at a cellular level, linking the molecular mechanism to a functional outcome.

Part 4: Quantitative Data Summary

The potency of a 2,4-quinazolinediamine-based inhibitor is typically summarized by its IC50 or GI50 values from the assays described above. For a hypothetical N2-Phenyl-2,4-quinazolinediamine hydrochloride targeting wild-type EGFR, the expected data might look as follows:

Assay TypeParameterTypical Value RangePurpose
Biochemical Kinase AssayIC501 - 100 nMMeasures direct, cell-free inhibition of the EGFR kinase.
Cell Viability AssayGI5010 - 1000 nMMeasures the effect on cancer cell proliferation over time.
Western Blot AnalysisIC5010 - 500 nMMeasures the inhibition of EGFR phosphorylation in a cellular context.

Note: These values are illustrative and would need to be determined experimentally for any novel compound.

Conclusion

The mechanism of action of N2-Phenyl-2,4-quinazolinediamine hydrochloride and related compounds is centered on the competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain. This direct inhibition abrogates the receptor's signaling function, primarily through the MAPK and PI3K/Akt pathways, leading to decreased cell proliferation and survival. The characterization of this mechanism relies on a tiered approach of biochemical, cellular, and functional assays that together provide a comprehensive and validated understanding of the compound's activity. This foundational knowledge is critical for the rational design of next-generation inhibitors and their effective clinical application.

References

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Brem, F., & Eder, J. (2004). The 4-anilinoquinazoline class of inhibitors of the epidermal growth factor receptor tyrosine kinase. Drugs of the Future, 29(5), 491. [Link]

N2-Phenyl-2,4-quinazolinediamine hydrochloride biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Targets of N2-Phenyl-2,4-quinazolinediamine Hydrochloride and its Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. This technical guide provides a detailed exploration of the biological targets of N2-Phenyl-2,4-quinazolinediamine hydrochloride and its closely related analogs. While specific data on this exact hydrochloride salt is limited in publicly accessible literature, a wealth of information on the broader class of 2,4-disubstituted quinazolines and 4-anilinoquinazolines allows for a comprehensive and predictive analysis of its likely molecular interactions and mechanisms of action. This document synthesizes findings from extensive research on this chemical class, focusing primarily on their role as kinase inhibitors in oncology. Furthermore, it delves into other potential therapeutic applications and provides detailed experimental protocols for researchers seeking to evaluate similar compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is a fundamental building block in the development of therapeutic agents.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of its pharmacological properties.[2] This has led to the successful development of numerous FDA-approved drugs for a variety of diseases, most notably cancer.[3][4]

The 4-aminoquinazoline core, in particular, has proven to be an exceptionally effective pharmacophore for the development of protein kinase inhibitors.[5] Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib all feature this structural motif and function by targeting key kinases in cancer signaling pathways.[5] N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to this esteemed class of compounds, and its biological activity is predicted to be primarily driven by the inhibition of specific protein kinases.

Chemical Structure and Inferred Structure-Activity Relationships

The core structure of N2-Phenyl-2,4-quinazolinediamine features a phenyl group at the N2 position and an amino group at the C4 position of the quinazoline ring. This substitution pattern is a variation of the well-studied 4-anilinoquinazoline scaffold, where the phenyl group is at the C4 position. The presence of amine groups at both the C2 and C4 positions suggests multiple points for hydrogen bonding within a target's active site, a key feature for potent biological activity.

Based on extensive research on related quinazoline derivatives, the following structure-activity relationships can be inferred:

  • The Quinazoline Core : Acts as a scaffold that mimics the adenine portion of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

  • The Phenyl Group at N2 : This group likely occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity and potentially influencing selectivity.

  • The Amino Group at C4 : This group is crucial for forming hydrogen bonds with key residues in the hinge region of the kinase active site, a hallmark of many quinazoline-based kinase inhibitors.

Primary Biological Targets: Protein Kinases in Oncology

The overexpression or mutation of protein kinases is a common driver of tumorigenesis, making them prime targets for cancer therapy.[6] Derivatives of the 4-aminoquinazoline scaffold are well-established as potent inhibitors of several key oncogenic kinases.[5]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a frequent event in various cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Numerous 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[7][8] It is highly probable that N2-Phenyl-2,4-quinazolinediamine hydrochloride also targets EGFR.

Mechanism of Action: The compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor N2-Phenyl-2,4- quinazolinediamine HCl Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of N2-Phenyl-2,4-quinazolinediamine HCl.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis. Several 4-anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic anti-cancer effect.[7]

Mechanism of Action: Similar to its action on EGFR, the compound would competitively inhibit the ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis.[9] Their overexpression is common in many cancers and is associated with genomic instability.[9] Some quinazoline derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora B.[9][10]

Mechanism of Action: Inhibition of Aurora kinases disrupts the proper formation of the mitotic spindle and chromosome segregation, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[10][11]

Other Potential Kinase Targets

The versatility of the quinazoline scaffold allows for its interaction with a broader range of kinases. Depending on the specific substitutions, related compounds have shown inhibitory activity against:

  • HER2 (Human Epidermal Growth Factor Receptor 2) [12]

  • CDK2 (Cyclin-Dependent Kinase 2) [12]

  • c-Met [13]

Other Potential Biological Activities

While kinase inhibition is the most probable mechanism of action, the quinazoline core is also present in compounds with other biological activities.

  • Antiparasitic Activity : N2,N4-disubstituted quinazoline-2,4-diamines have been investigated for their antileishmanial activity, potentially through the inhibition of dihydrofolate reductase (DHFR) in the parasite.[14]

  • Antimicrobial Activity : Various quinazoline derivatives have demonstrated antibacterial and antifungal properties.[3][15][16]

  • G-Quadruplex Stabilization : Some complex quinazoline derivatives have been shown to act as G-quadruplex stabilizing agents, which can interfere with telomere maintenance and oncogene expression.[17]

Experimental Protocols for Target Validation and Characterization

For researchers investigating the biological targets of N2-Phenyl-2,4-quinazolinediamine hydrochloride or similar compounds, the following experimental workflows are fundamental.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Principle: A recombinant kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of the target kinase and its specific peptide substrate in assay buffer.

    • Prepare an ATP solution at a concentration close to its Km for the kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and substrate solution.

    • Add the test compound dilutions (and a DMSO control).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Compound Dilution Series Add_Compound Add Compound Prep_Compound->Add_Compound Prep_Kinase Prepare Kinase & Substrate Solution Add_Kinase Add Kinase/Substrate to Plate Prep_Kinase->Add_Kinase Prep_ATP Prepare ATP Solution Add_ATP Initiate with ATP Prep_ATP->Add_ATP Add_Kinase->Add_Compound Add_Compound->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Measure_Luminescence Measure Luminescence Detect->Measure_Luminescence Plot_Data Plot Dose-Response Curve Measure_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a period of incubation (typically 72 hours), the number of viable cells is determined using assays that measure metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®).

Step-by-Step Methodology (MTS Assay):

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) and count them.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions (and a vehicle control).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add a solution of MTS reagent to each well.

    • Incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.

Quantitative Data Summary for Related Compounds

To provide a context for the potential potency of N2-Phenyl-2,4-quinazolinediamine hydrochloride, the following table summarizes the inhibitory activities of some related 4-anilinoquinazoline and quinazolinone derivatives against various cancer cell lines and kinases.

Compound Class/ExampleTarget(s)AssayIC50/GI50 ValueReference
4-Anilinoquinazoline (cpd 4a) EGFRMKN45 Cell Proliferation2.5 µM[13]
Gefitinib (Control) EGFRMKN45 Cell Proliferation3.2 µM[13]
PVHD121 (1a) TubulinA549 Cell Proliferation0.1 - 0.3 µM[18]
Quinazolin-4(3H)-one (cpd 2i) CDK2Kinase Assay0.173 µM[12]
Quinazolin-4(3H)-one (cpd 3i) HER2Kinase Assay0.079 µM[12]
Lapatinib (Control) HER2Kinase Assay0.078 µM[12]
4-anilinoquinazoline (cpd 10a/10g) EGFR/VEGFR-2Kinase AssayPotent Inhibition[8]

Conclusion

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of protein kinases central to cancer biology. Based on extensive data from related analogs, its primary biological targets are likely to include EGFR, VEGFR-2, and potentially other kinases such as Aurora kinases. This guide provides a foundational understanding of its probable mechanisms of action and offers robust, field-proven experimental protocols for its further investigation. As with any drug development candidate, thorough in vitro and in vivo characterization is essential to fully elucidate its therapeutic window and potential for clinical translation.

References

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Eco-Vector Journals Portal.
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis.
  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. NIH.
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives.
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

Sources

N2-Phenyl-2,4-quinazolinediamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N2-Phenyl-2,4-quinazolinediamine hydrochloride

This guide provides a comprehensive technical overview of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a molecule of significant interest within the broader class of quinazoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical data, proven experimental methodologies, and field-proven insights to facilitate its application in research and development. The narrative moves from fundamental identification and synthesis to detailed analytical characterization and a discussion of its potential biological mechanism, grounded in authoritative scientific literature.

Core Molecular Identity and Physicochemical Profile

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to the quinazoline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] The 2,4-diamino substitution pattern is a well-established pharmacophore, appearing in numerous biologically active molecules. The presence of the N2-phenyl group and its formulation as a hydrochloride salt are critical determinants of its chemical behavior and potential therapeutic applications.

The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent molecule, which is a crucial consideration for both in vitro biological assays and potential in vivo applications.[2] Improved solubility facilitates easier handling, formulation, and bioavailability.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name N2-phenylquinazoline-2,4-diamine;hydrochloride[3]
CAS Number 139308-45-5[3]
Molecular Formula C₁₄H₁₂N₄ · HCl[3]
Molecular Weight 272.74 g/mol
Physical Form Solid
Purity ≥95% (Typical)
Storage Temperature Room Temperature
InChI Key RAMJTIDFCDOMHW-UHFFFAOYSA-N

Synthesis Pathway and Experimental Protocol

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is a well-trodden path in organic chemistry, offering robustness and versatility.[4][5] The most common and reliable route proceeds through a multi-step sequence starting from readily available anthranilic acid derivatives. This approach provides high yields and allows for modular installation of various substituents at the 2- and 4-positions.

Rationale for the Synthetic Strategy

The chosen pathway leverages a classical chemical progression that ensures regioselective substitution.[4]

  • Cyclization: The initial formation of the quinazoline-2,4-dione core from anthranilic acid and urea is a foundational step in building the heterocyclic system.

  • Chlorination: Conversion of the dione to the 2,4-dichloroquinazoline intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical. This step transforms the hydroxyl groups into excellent leaving groups (chlorides), activating the 2- and 4-positions for subsequent nucleophilic substitution.

  • Sequential Amination: The differential reactivity of the C4 and C2 positions on the 2,4-dichloroquinazoline core is the cornerstone of this strategy. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine. This allows for the selective introduction of the first amino group at C4. The second amination at the less reactive C2 position typically requires more forcing conditions (e.g., higher temperature) to proceed to completion, enabling the controlled synthesis of the desired N2-Phenyl-2,4-quinazolinediamine.

Synthetic Workflow Diagram

Caption: General synthetic route for N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for synthesizing N2,N4-disubstituted quinazoline-2,4-diamines.[4]

Step 1: Synthesis of 2,4-Dichloroquinazoline (c)

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine quinazoline-2,4-dione (1 eq.) with phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloroquinazoline.

Step 2: Synthesis of 4-Amino-2-chloroquinazoline (d)

  • Dissolve 2,4-dichloroquinazoline (1 eq.) in a suitable solvent such as isopropanol or THF.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while stirring vigorously.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol or a similar solvent to yield the purified 4-amino-2-chloroquinazoline.

Step 3: Synthesis of N2-Phenyl-2,4-quinazolinediamine (e)

  • Combine 4-amino-2-chloroquinazoline (1 eq.) and aniline (1.5-2 eq.) in a sealed tube or a flask with a reflux condenser.

  • Heat the mixture at 120-140 °C for 8-12 hours.

  • Cool the reaction to room temperature. Treat the resulting solid with a dilute aqueous HCl solution to protonate the desired product and unreacted aniline.

  • Filter and wash with water. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Purify the solid by column chromatography (silica gel, typically with a dichloromethane/methanol or ethyl acetate/hexane gradient) to obtain pure N2-Phenyl-2,4-quinazolinediamine.

Step 4: Formation of the Hydrochloride Salt (f)

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or 1,4-dioxane).

  • To this solution, add a solution of HCl in diethyl ether or 1,4-dioxane (1.1 eq.) dropwise with stirring.

  • A precipitate of the hydrochloride salt will form immediately.

  • Stir for an additional 30 minutes, then collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for a molecule of this class.

Table 2: Expected Analytical Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range corresponding to the protons on the quinazoline core and the N-phenyl ring.[6][7] - Amine Protons: Broad singlets for the -NH₂ and -NH- protons, which may be exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.
¹³C NMR - Aromatic Carbons: A series of signals typically between δ 110-150 ppm.[6][7] - Quaternary Carbons (C2, C4): Signals at lower field (downfield), often above δ 150 ppm, corresponding to the carbons bearing the nitrogen substituents.[8]
Mass Spectrometry (MS) - (ESI+): An [M+H]⁺ ion corresponding to the mass of the free base (C₁₄H₁₂N₄), expected at m/z ≈ 237.11.[6]
Infrared (IR) Spectroscopy - N-H Stretch: Broad absorptions in the 3200-3500 cm⁻¹ region. - C=N and C=C Stretch: Sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
Melting Point Expected to be a high-melting solid, characteristic of hydrochloride salts of organic bases. Decomposition may occur at high temperatures.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

While the specific biological target of N2-Phenyl-2,4-quinazolinediamine hydrochloride is not definitively established in publicly available literature, the quinazoline-2,4-diamine scaffold is a classic structural motif for inhibitors of dihydrofolate reductase (DHFR).[4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.

Mechanistic Rationale

The 2,4-diaminoquinazoline structure mimics the diaminopyrimidine portion of the natural DHFR substrate, dihydrofolic acid. This structural similarity allows it to bind to the active site of the enzyme, preventing the substrate from binding and being reduced. The N2-phenyl group likely occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.[4]

Signaling Pathway Diagram

DHFR_Inhibition cluster_pathway Folate Metabolism & DNA Synthesis cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dTMP dTMP (Thymidylate) DHFR DHFR Enzyme dUMP dUMP dUMP->dTMP Cofactor TS Thymidylate Synthase DNA DNA Synthesis & Repair dTMP->DNA TS->DHF Regeneration Compound N2-Phenyl-2,4-quinazolinediamine Compound->DHFR Competitive Inhibition

Caption: Proposed inhibition of DHFR by N2-Phenyl-2,4-quinazolinediamine.

Protocol: In Vitro DHFR Inhibition Assay

This protocol provides a self-validating system to assess the inhibitory potential of the compound against DHFR.

Objective: To determine the IC₅₀ value of N2-Phenyl-2,4-quinazolinediamine hydrochloride against recombinant DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM KCl, 1 mM DTT

  • Test Compound: N2-Phenyl-2,4-quinazolinediamine hydrochloride

  • Positive Control: Methotrexate

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Also, prepare a dilution series for methotrexate.

  • Assay Setup: In each well of the 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of the test compound dilution (or DMSO for control, or methotrexate for positive control)

    • 10 µL of a 200 µM NADPH solution in assay buffer

    • 10 µL of a 20 ng/µL DHFR enzyme solution in assay buffer

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 1 mM DHF solution in assay buffer to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: The rate of NADPH consumption (decrease in A₃₄₀) is directly proportional to DHFR activity. A dose-dependent decrease in this rate in the presence of the test compound, similar to the effect of the known inhibitor methotrexate, validates its inhibitory action on the enzyme.

Conclusion and Future Directions

N2-Phenyl-2,4-quinazolinediamine hydrochloride is a synthetically accessible compound with a high potential for biological activity, likely through the inhibition of dihydrofolate reductase. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties, confirming its mechanism of action through enzymatic and cellular assays, and exploring its structure-activity relationship (SAR) by synthesizing and testing analogues with varied substitution patterns on the phenyl ring and the quinazoline core. Such studies will be invaluable for its potential development in antimicrobial or anticancer research programs.

References

  • Cunningham, M. L., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3H)-one hydrochloride by X-ray diffraction analysis. ResearchGate. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2016). Synthesis and Reactivity of[3][4][9]Triazolo-annelated Quinazolines. Molecules. Available at: [Link]

  • Chen, Z., et al. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. RSC Advances. Available at: [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. ResearchGate. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Faizi, M. S. H., et al. (2014). Crystal structure of N1-phenyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. (n.d.). N2-(3-Fluoro-phenyl)-quinazoline-2,4-diamine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Weiss, T., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Journal of Chromatography B. Available at: [Link]

  • Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • SpectraBase. (n.d.). N-(2-Furylmethyl)-2-phenyl-4-quinazolinamine, N-methyl-. Available at: [Link]

  • PubChem. (n.d.). 5-Phenylsulfanyl-2,4-Quinazolinediamine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[3][4][9]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2020). 5,6-Dihydro-[3][4][9]triazolo[1,5-с]quinazolines. Message 2. [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aliphatic and aromatic. ResearchGate. Available at: [Link]

Sources

The N2-Phenyl-2,4-quinazolinediamine Hydrochloride Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N2-Phenyl-2,4-quinazolinediamine hydrochloride scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs. Its inherent ability to mimic the hinge-binding region of ATP in protein kinases has established it as a critical pharmacophore in the development of targeted cancer therapies. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with various protein kinases, with a particular focus on Epidermal Growth Factor Receptor (EGFR) kinase. We will dissect the causal relationships behind key structural modifications, provide validated experimental protocols for synthesis and evaluation, and present a logical framework for the rational design of next-generation kinase inhibitors.

Introduction: The Quinazoline Core as a Premier Kinase Inhibitor Scaffold

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] Notably, the 2,4-disubstituted quinazoline framework has proven to be an exceptionally effective scaffold for the development of protein kinase inhibitors.[3][4] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on this core structure, highlighting its clinical significance.[3][5][6]

The success of the quinazoline scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The N2-phenyl group and substitutions at the 4-position provide crucial points for molecular recognition and allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of the N2-Phenyl-2,4-quinazolinediamine core, providing researchers with the foundational knowledge to design and synthesize novel and effective kinase inhibitors.

Core Structure-Activity Relationships (SAR) of N2-Phenyl-2,4-quinazolinediamine Derivatives

The biological activity of N2-Phenyl-2,4-quinazolinediamine derivatives is highly dependent on the nature and position of substituents on both the quinazoline ring and the N2-phenyl moiety. Understanding these relationships is paramount for optimizing inhibitor potency and selectivity.

The Quinazoline Core: The Hinge-Binding Motif

The quinazoline ring system is the cornerstone of the pharmacophore, primarily responsible for anchoring the inhibitor within the ATP-binding site of the kinase.

  • Position 4 Substitutions: The substituent at the 4-position of the quinazoline ring plays a critical role in modulating activity. Generally, anilino groups at this position have been found to be highly favorable for potent EGFR inhibition.[7] Small, lipophilic, and electron-withdrawing groups on the 4-anilino ring, particularly at the 3-position, often enhance potency.[7] For example, a 3-bromo or 3-chloro substituent can significantly increase inhibitory activity against EGFR.[7]

  • Positions 6 and 7 Substitutions: The 6- and 7-positions of the quinazoline ring offer significant opportunities for modification to improve potency and solubility. Electron-donating groups, such as methoxy (OMe) or other alkoxy groups, at these positions generally lead to increased activity.[7] The 6,7-dimethoxy substitution pattern is a common feature in highly potent EGFR inhibitors.[7] These groups can also be modified to introduce solubilizing moieties or reactive groups for covalent inhibition.

The N2-Phenyl Group: The Selectivity and Potency Modulator

The N2-phenyl group extends into a more variable region of the ATP-binding pocket, and modifications here can significantly impact both potency and selectivity against different kinases.

  • Substitution Pattern on the Phenyl Ring: The substitution pattern on the N2-phenyl ring is a key determinant of selectivity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, specific substitutions on this ring were crucial for achieving high potency and selectivity over other kinases like p38.[8]

  • Introduction of Heterocycles: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions within the kinase active site. This strategy has been explored to develop inhibitors with improved activity against various cancer cell lines.[3]

Summary of Key SAR Findings

The following table summarizes the general SAR trends for N2-Phenyl-2,4-quinazolinediamine derivatives as kinase inhibitors, with a focus on EGFR.

Molecular PositionSubstituent TypeGeneral Effect on Activity (EGFR)Rationale
Quinazoline C4 3-Substituted Anilino (e.g., 3-Br, 3-Cl)Increased PotencyFavorable interactions in a specific pocket of the ATP-binding site.[7]
Quinazoline C6, C7 Electron-Donating Groups (e.g., OMe)Increased PotencyEnhances electron density of the quinazoline ring, potentially strengthening hinge binding.[7]
N2-Phenyl Ring Varies depending on kinase targetModulates Selectivity and PotencyInteracts with more variable regions of the ATP-binding pocket.[8]

Experimental Protocols

The synthesis and evaluation of N2-Phenyl-2,4-quinazolinediamine derivatives involve a series of well-established chemical and biological procedures.

General Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A common and effective method for the synthesis of the N2,N4-disubstituted quinazoline-2,4-diamine core involves a stepwise nucleophilic substitution on a 2,4-dichloroquinazoline precursor.[9]

Step-by-Step Methodology:

  • Cyclization: Start with a commercially available anthranilic acid, which is cyclized with urea to form the corresponding quinazoline-2,4-dione.[9]

  • Chlorination: The quinazoline-2,4-dione is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.[9]

  • Selective Substitution at C4: The 4-chloro position is more reactive than the 2-chloro position, allowing for selective substitution. React the 2,4-dichloroquinazoline with the desired primary amine (e.g., a substituted aniline) to yield the 4-amino-2-chloroquinazoline.[9]

  • Substitution at C2: The final N2-substituent is introduced by reacting the 4-amino-2-chloroquinazoline with a second primary amine (e.g., a substituted phenylamine) to afford the target N2,N4-disubstituted quinazoline-2,4-diamine.[9]

Diagram of Synthetic Workflow:

G A Anthranilic Acid B Quinazoline-2,4-dione A->B + Urea C 2,4-Dichloroquinazoline B->C + POCl3 D 4-Amino-2-chloroquinazoline C->D + R1-NH2 E N2,N4-Disubstituted Quinazoline-2,4-diamine D->E + R2-NH2

Caption: General synthetic scheme for N2,N4-disubstituted quinazoline-2,4-diamines.

In Vitro Kinase Inhibition Assay (Example: EGFR)

To determine the inhibitory potency of the synthesized compounds, an in vitro kinase assay is performed.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Assay Preparation: Prepare a series of dilutions of the test compounds in a suitable buffer.

  • Kinase Reaction: In a microplate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Action: Targeting the EGFR Signaling Pathway

The N2-Phenyl-2,4-quinazolinediamine derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[10] Overexpression or mutation of EGFR is a common driver of tumorigenesis in various cancers.[10][11]

Signaling Pathway Overview:

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and migration.

N2-Phenyl-2,4-quinazolinediamine-based inhibitors act as competitive inhibitors of ATP at the kinase domain of EGFR. By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This leads to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.

Diagram of EGFR Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation ATP ATP ATP->P_EGFR Inhibitor N2-Phenyl-2,4-quinazolinediamine Inhibitor Inhibitor->EGFR Blocks ATP Binding Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by N2-Phenyl-2,4-quinazolinediamine derivatives.

Conclusion and Future Directions

The N2-Phenyl-2,4-quinazolinediamine hydrochloride scaffold remains a highly valuable platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the rational design of new drug candidates. Future research in this area will likely focus on:

  • Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically relevant resistance mutations in kinases like EGFR.

  • Improving Selectivity: Designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Exploring Novel Kinase Targets: Applying the SAR knowledge of this scaffold to inhibit other therapeutically relevant kinases beyond the EGFR family.

By leveraging the principles outlined in this guide, researchers can continue to innovate and develop novel N2-Phenyl-2,4-quinazolinediamine-based therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
  • FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.).
  • Biological Applications of Quinazolinone Analogues: A Review - ResearchGate. (2025).
  • Recent advances in the biological activity of quinazoline - ResearchGate. (2023).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors - PubMed. (2011).
  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - NIH. (n.d.).
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. (2020).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.).

Sources

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of N2,N4-Disubstituted Quinazoline-2,4-diamines

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, combined with the ability to present substituents in a well-defined three-dimensional space, allows for high-affinity interactions with a multitude of biological targets. This has led to the classification of the quinazoline moiety as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of proteins.[2] From approved anticancer agents like gefitinib and erlotinib to antihypertensives such as prazosin, the quinazoline core is a recurring motif in clinically successful pharmaceuticals.[2]

Within this broad and pharmacologically significant family, the N2,N4-disubstituted quinazoline-2,4-diamine scaffold has emerged as a particularly fruitful area of investigation. This guide provides a detailed technical overview of the discovery, synthesis, and biological evaluation of this chemical class, with a focus on the underlying scientific principles and experimental methodologies that have driven its development. While a specific, landmark discovery of "N2-Phenyl-2,4-quinazolinediamine hydrochloride" as a singular event is not prominently documented, the history of this class of compounds is one of iterative design and exploration, primarily in the context of anti-infective and anticancer research.

Synthetic Strategies: Building the Quinazoline-2,4-diamine Core

The construction of the N2,N4-disubstituted quinazoline-2,4-diamine scaffold is a well-established synthetic sequence in medicinal chemistry, prized for its reliability and adaptability. The general approach allows for the introduction of diverse substituents at the N2 and N4 positions, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The most common and logical pathway begins with a substituted anthranilic acid and proceeds through a series of robust chemical transformations. The causality behind this multi-step process is rooted in the differential reactivity of the quinazoline core's positions, which chemists have exploited to achieve selective substitution.

G cluster_0 Core Synthesis A Anthranilic Acid B Quinazoline-2,4-dione A->B Urea, Heat C 2,4-Dichloroquinazoline B->C POCl3, Heat D 4-Amino-2-chloroquinazoline C->D Amine (R1-NH2), Selective substitution at C4 E N2,N4-Disubstituted Quinazoline-2,4-diamine D->E Amine (R2-NH2), Substitution at C2

Fig. 1: General synthetic route to N2,N4-disubstituted quinazoline-2,4-diamines.
Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation of common procedures described in the literature, such as those used in the preparation of antileishmanial quinazolines.[3]

Step 1: Synthesis of Quinazoline-2,4-dione (b) from Anthranilic Acid (a)

  • To a stirred suspension of anthranilic acid (1.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene or simply neat), add urea (2.0-3.0 eq).

  • Heat the reaction mixture to 180-200 °C for 4-6 hours. The evolution of ammonia gas will be observed.

  • Cool the reaction mixture to room temperature. The solid product is typically triturated with a solvent like ethanol or acetone to remove impurities.

  • Filter the solid, wash with ethanol, and dry under vacuum to yield the quinazoline-2,4-dione.

    • Rationale: This cyclization is a condensation reaction where the amino group of anthranilic acid attacks one carbonyl of urea, and the carboxylic acid attacks the other, leading to the formation of the heterocyclic ring system after dehydration and ammonia elimination.

Step 2: Synthesis of 2,4-Dichloroquinazoline (c)

  • To the quinazoline-2,4-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

  • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water until neutral, and dried.

    • Rationale: The hydroxyl groups of the tautomeric dione form are converted into excellent leaving groups (chlorophosphates) by POCl₃, which are then displaced by chloride ions, yielding the highly reactive dichloro intermediate.

Step 3 & 4: Sequential Amination to Yield N2,N4-Disubstituted Quinazoline-2,4-diamine (e)

  • Dissolve the 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.

  • Add the first amine (R¹-NH₂, 1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. The C4 position is significantly more electrophilic and reacts preferentially.

  • Monitor the formation of the 4-amino-2-chloroquinazoline intermediate (d) by TLC.

  • Without isolating the intermediate, add the second amine (R²-NH₂, 1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction at a higher temperature (e.g., 80-120 °C or under microwave irradiation) for 6-24 hours.

  • After cooling, the product is typically isolated by precipitation upon addition of water, followed by filtration. Purification is achieved by column chromatography or recrystallization.

    • Rationale: The C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic aromatic substitution than the C2 position. This difference in reactivity allows for a controlled, stepwise addition of two different amines, which is fundamental for building chemical diversity.

Biological Investigations and Mechanism of Action

The N2,N4-disubstituted quinazoline-2,4-diamine scaffold has been explored for a range of biological activities, with notable efforts in the field of anti-infective agents.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Researchers have identified N2,N4-disubstituted quinazolines as a promising class of antileishmanial agents.[3]

A key study investigated a series of these compounds against Leishmania donovani and Leishmania amazonensis. The structure-activity relationship (SAR) exploration revealed that specific combinations of substituents at the N2 and N4 positions were crucial for potent activity. For instance, compounds with an N2-benzyl-N4-alkyl/phenyl or an N2-isopropyl-N4-furfuryl substitution pattern demonstrated submicromolar efficacy.[3]

Table 1: Representative Antileishmanial and Cytotoxicity Data

Compound IDN2-SubstituentN4-SubstituentL. donovani EC₅₀ (nM)J774A.1 Cytotoxicity EC₅₀ (nM)
1 IsopropylFurfuryl150 ± 20>10,000
2 BenzylPhenyl200 ± 308,500 ± 500
Miltefosine --70 ± 1012,000 ± 1,000
Amphotericin B --40 ± 9-

Data synthesized from values presented in related studies for illustrative purposes.[3]

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A frequently proposed mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Both parasites and cancer cells have a high demand for DNA synthesis and replication, making DHFR an attractive therapeutic target.

The structural similarity of the 2,4-diaminopyrimidine core (present within the quinazoline structure) to the natural substrate of DHFR, dihydrofolate, allows these compounds to act as competitive inhibitors.

cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis DHFR->THF Product Quinazoline N2,N4-Disubstituted Quinazoline-2,4-diamine Quinazoline->DHFR Competitive Inhibition

Fig. 2: Proposed mechanism of action via DHFR inhibition.

Experimental validation for this mechanism often involves competition assays. For example, the antileishmanial activity of these quinazolines can be tested in media with and without supplemental folinic acid. If the compounds are indeed DHFR inhibitors, their efficacy should be significantly reduced in the presence of folinic acid, which bypasses the need for DHFR activity.[3]

Conclusion and Future Directions

The N2,N4-disubstituted quinazoline-2,4-diamine scaffold represents a versatile and pharmacologically relevant class of molecules. While the specific history of N2-Phenyl-2,4-quinazolinediamine hydrochloride is not that of a singular breakthrough discovery, the collective body of research on this scaffold showcases a classic medicinal chemistry approach: a robust and flexible synthesis enabling the systematic exploration of structure-activity relationships against critical therapeutic targets. The journey of these compounds from initial synthesis to potent antileishmanial agents via proposed DHFR inhibition highlights the power of rational drug design. Future work will likely focus on further optimizing the potency and selectivity of these compounds, improving their pharmacokinetic properties, and exploring their potential against other therapeutic targets, such as protein kinases, where the quinazoline core has also proven to be highly effective.[4]

References

  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H) Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of[3][5][6]Triazolo-annelated Quinazolines Source: Molecules URL: [Link]

  • Title: Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. Source: ResearchGate URL: [Link]

  • Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: Molecules URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules URL: [Link]

  • Title: 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and pharmacological investigation of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

N2-Phenyl-2,4-quinazolinediamine Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] This technical guide focuses on N2-Phenyl-2,4-quinazolinediamine hydrochloride, a specific derivative within the broader class of N2,N4-disubstituted quinazoline-2,4-diamines. While direct studies on this exact hydrochloride salt are limited, this document synthesizes the wealth of data on closely related analogues to provide a comprehensive overview of its potential therapeutic applications. We will delve into its synthetic pathways, explore putative mechanisms of action in oncology, inflammation, neuroprotection, and infectious diseases, and provide detailed experimental protocols for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising chemical entity.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their wide array of biological activities.[1][2] The fusion of a benzene ring and a pyrimidine ring creates a rigid bicyclic system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Several quinazoline-based drugs are already on the market, highlighting the clinical relevance of this scaffold.[2] The 2,4-diaminoquinazoline core, in particular, has been a fertile ground for the development of novel therapeutic agents. This guide will focus on the potential of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a member of this promising class of compounds.

Synthetic Strategies for N2,N4-Disubstituted Quinazoline-2,4-diamines

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is a well-established process, typically involving a multi-step sequence. A common and efficient method starts from commercially available anthranilic acids.[3]

General Synthetic Pathway

The synthesis generally proceeds as follows:

  • Cyclization: Anthranilic acid is cyclized with urea to form a quinazoline-2,4-dione intermediate.[3]

  • Chlorination: The dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield a 2,4-dichloroquinazoline.[3]

  • Sequential Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2 and 4 positions are sequentially substituted with amines. The substitution at the 4-position is generally more facile and occurs under milder conditions than at the 2-position.[4]

Synthesis_Pathway A Anthranilic Acid B Quinazoline-2,4-dione A->B + Urea C 2,4-Dichloroquinazoline B->C + POCl3 D 4-Amino-2-chloroquinazoline C->D + Phenylamine (Position 4 substitution) E N2-Phenyl-2,4-quinazolinediamine D->E + Amine (Position 2 substitution)

Caption: General synthetic route for N2-Phenyl-2,4-quinazolinediamine.

Detailed Experimental Protocol: Synthesis of a Representative N2,N4-Disubstituted Quinazoline-2,4-diamine

This protocol is adapted from established procedures for the synthesis of analogous compounds.[3][5]

Step 1: Synthesis of Quinazoline-2,4-dione

  • A mixture of anthranilic acid (1 eq) and urea (3 eq) is heated at 190-200°C for 1 hour.

  • The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then ethanol to yield the quinazoline-2,4-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline

  • Quinazoline-2,4-dione (1 eq) is refluxed in phosphorus oxychloride (10 eq) for 12-16 hours.[5]

  • The excess POCl3 is removed under reduced pressure.

  • The residue is poured onto crushed ice with stirring.

  • The resulting precipitate, 2,4-dichloroquinazoline, is filtered, washed with cold water, and dried.

Step 3: Synthesis of N4-Phenyl-2-chloro-4-quinazolinediamine

  • To a solution of 2,4-dichloroquinazoline (1 eq) in a suitable solvent (e.g., dichloromethane), aniline (1 eq) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 30 minutes.[5]

  • The precipitate is filtered, washed with the solvent, and dried to obtain the product.

Step 4: Synthesis of N2-Phenyl-N4-substituted-2,4-quinazolinediamine

  • A mixture of the N4-substituted-2-chloro-4-quinazolinediamine (1 eq), the desired amine for the N2 position (in this case, aniline) (1.1 eq), and a base such as triethylamine (1.1 eq) in a solvent like absolute ethanol is refluxed for 24 hours.[5]

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the final product.

Step 5: Hydrochloride Salt Formation

  • The purified N2-Phenyl-2,4-quinazolinediamine is dissolved in a suitable solvent (e.g., ethanol).

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • The resulting precipitate, N2-Phenyl-2,4-quinazolinediamine hydrochloride, is filtered, washed with a non-polar solvent (e.g., ether), and dried.

Potential Therapeutic Applications and Mechanisms of Action

Based on extensive research on analogous quinazoline derivatives, N2-Phenyl-2,4-quinazolinediamine hydrochloride holds potential in several therapeutic areas.

Anticancer Activity

Quinazoline derivatives are well-established as anticancer agents, with several acting as tyrosine kinase inhibitors.[2]

Putative Mechanism of Action:

Many 2,4-disubstituted quinazolines exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of EGFR blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis. Some quinazoline derivatives have also been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[6]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline N2-Phenyl-2,4-quinazolinediamine (Hypothesized) Quinazoline->EGFR Inhibition

Caption: Hypothesized anticancer mechanism via EGFR inhibition.

Quantitative Data from Analogous Compounds:

Compound AnalogueCancer Cell LineIC50 (µM)Reference
2-Chloro-substituted quinazolineA549 (Lung)0.027[6]
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)PC3 (Prostate)5.51[7]
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)LNCaP (Prostate)4.51[7]
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)K562 (Leukemia)8.49[7]
Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory activity.[8]

Putative Mechanism of Action:

The anti-inflammatory effects of quinazoline analogs are often attributed to the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκB, the nuclear translocation of the NF-κB p65 subunit is inhibited. This leads to a downregulation in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[8][9]

Anti_inflammatory_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammation LPS LPS LPS->IKK Quinazoline N2-Phenyl-2,4-quinazolinediamine (Hypothesized) Quinazoline->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Neuroprotective Potential

Neurodegenerative diseases are characterized by progressive neuronal loss. Certain quinazoline derivatives have shown promise as neuroprotective agents.[10]

Putative Mechanism of Action:

One potential neuroprotective mechanism involves the inhibition of phosphodiesterase 7 (PDE7), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can activate downstream signaling pathways that promote neuronal survival and reduce neuroinflammation.[10] Additionally, some quinazoline derivatives have been shown to activate the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response, thereby protecting neurons from oxidative stress.[11]

Neuroprotective_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDE7 PDE7 cAMP cAMP PDE7->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB_nuc CREB CREB->CREB_nuc Translocation Survival Neuronal Survival Genes CREB_nuc->Survival Quinazoline N2-Phenyl-2,4-quinazolinediamine (Hypothesized) Quinazoline->PDE7 Inhibition

Caption: Hypothesized neuroprotective mechanism via PDE7 inhibition.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. N2,N4-disubstituted quinazoline-2,4-diamines have emerged as a promising class of antileishmanial agents.[3][12]

Putative Mechanism of Action:

While the exact mechanism is still under investigation, one proposed mode of action is the inhibition of folate metabolism in the parasite.[3] Dihydrofolate reductase (DHFR) is a potential target, as its inhibition would disrupt DNA synthesis and repair, leading to parasite death.

Quantitative Data from Analogous Compounds:

Compound AnalogueParasiteEC50 (µM)Reference
N2-benzyl-N4-alkyl/phenyl quinazoline-2,4-diamineL. donovaniSubmicromolar[3]
N2-isopropyl-N4-furfuryl quinazoline-2,4-diamineL. donovaniSubmicromolar[3]
N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamineL. donovani0.61[13]
N2-benzyl-N4-isopropylquinazoline-2,4-diamineL. donovani0.38[13]

Pharmacokinetic Profile of Related Compounds

Pharmacokinetic studies on closely related N2,N4-disubstituted quinazoline-2,4-diamines provide insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Compound AnalogueAdministration RouteCmax (µM)Tmax (h)t1/2 (h)Reference
Compound 16po0.444NC[3]
Compound 16ip5.21120[3]
Compound 23po0.25124[3]
Compound 23ip2.6715.4[3]
(NC: Not calculable)

These data suggest that N2,N4-disubstituted quinazoline-2,4-diamines can be orally bioavailable and achieve systemic exposure. The half-life varies depending on the specific substitutions.

Conclusion and Future Directions

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a class of compounds with significant therapeutic promise across multiple disease areas. The synthetic accessibility of the quinazoline scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of N2-Phenyl-2,4-quinazolinediamine hydrochloride to confirm the hypothesized mechanisms of action and to establish its efficacy and safety profile in relevant preclinical models. The development of this and related compounds could lead to novel and effective treatments for cancer, inflammatory disorders, neurodegenerative diseases, and leishmaniasis.

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. (URL: [Link])

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (URL: [Link])

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (URL: [Link])

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (URL: [Link])

  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (URL: [Link])

  • Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines. (URL: [Link])

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (URL: [Link])

  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (URL: [Link])

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (URL: [Link])

  • SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (URL: [Link])

  • Antileishmanial Drug Discovery and Development: Time to Reset the Model?. (URL: [Link])

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (URL: [Link])

  • N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. (URL: [Link])

  • Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. (URL: [Link])

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (URL: [Link])

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (URL: [Link])

  • Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. (URL: [Link])

  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (URL: [Link])

  • thiophen-2-yl)methyl]quinazoline-2,4-diamine) vasodilates isolated mesenteric arteries through endothelium-independent mechanisms and has acute hypotensive effects in Wistar rats. (URL: [Link])

  • Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H). (URL: [Link])

Sources

An In-depth Technical Guide on N2-Phenyl-2,4-quinazolinediamine hydrochloride as a Dihydrofolate Reductase (DHFR) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) remains a cornerstone target in therapeutic drug discovery, pivotal for its role in nucleotide synthesis and cellular proliferation. Inhibition of DHFR disrupts the folate metabolic pathway, leading to cell cycle arrest and apoptosis, a mechanism adeptly exploited in anticancer and antimicrobial therapies.[1] This technical guide delves into the specifics of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a member of the 2,4-diaminoquinazoline class of DHFR inhibitors. This document will explore the mechanistic underpinnings of DHFR inhibition by this compound class, provide detailed experimental protocols for its synthesis and biological evaluation, and discuss the structure-activity relationships that govern its efficacy. While specific biological data for N2-Phenyl-2,4-quinazolinediamine hydrochloride is not extensively available in public literature, this guide synthesizes data from closely related analogs to provide a comprehensive framework for its investigation.

Introduction: The Enduring Relevance of DHFR in Drug Discovery

The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1] Consequently, the inhibition of DHFR presents a powerful strategy to halt the proliferation of rapidly dividing cells, such as those found in cancerous tumors and various pathogens.

The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Within the realm of DHFR inhibitors, 2,4-diaminoquinazoline derivatives have been extensively investigated for their potent inhibitory activity. These compounds mimic the natural substrate, DHF, and bind to the active site of the DHFR enzyme with high affinity. This guide focuses on a specific member of this class, N2-Phenyl-2,4-quinazolinediamine hydrochloride (CAS: 139308-45-5), providing a technical framework for its study as a potential therapeutic agent.

Mechanism of Action: Disrupting the Folate Pathway

The primary mechanism of action for N2-Phenyl-2,4-quinazolinediamine hydrochloride, as with other 2,4-diaminoquinazoline-based DHFR inhibitors, is the competitive inhibition of the DHFR enzyme. This inhibition disrupts the conversion of DHF to THF, leading to a depletion of the intracellular THF pool. The resulting deficiency in THF-derived cofactors stalls the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair. This ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.

DHFR_Inhibition_Pathway cluster_0 DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon donor NADPH NADPH NADPH->DHFR_enzyme Cofactor NADP NADP+ DHFR_enzyme->THF DHFR_enzyme->NADP Inhibitor N2-Phenyl-2,4-quinazolinediamine hydrochloride Inhibitor->DHFR_enzyme Competitive Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis Nucleotide_Synthesis->Apoptosis Depletion leads to Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Mechanism of DHFR inhibition by N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Chemical Synthesis

The synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride can be achieved through established methods for the preparation of 2,4-disubstituted quinazolines. A common and efficient route involves a tandem condensation and reductive cyclization approach.[3][4]

General Synthetic Protocol

A plausible synthetic route for N2-Phenyl-2,4-quinazolinediamine hydrochloride is outlined below. This protocol is based on general methods for the synthesis of related 2,4-diaminoquinazolines.

Synthesis_Workflow Start 2-Aminobenzonitrile Intermediate1 N-(2-cyanophenyl)cyanamide Start->Intermediate1 Reaction with Cyanogen bromide Intermediate2 2,4-Dichloroquinazoline Intermediate1->Intermediate2 Chlorination (e.g., POCl3) Intermediate3 2-Chloro-N-phenylquinazolin-4-amine Intermediate2->Intermediate3 Nucleophilic substitution with Aniline Final_Product N2-Phenyl-2,4-quinazolinediamine Intermediate3->Final_Product Amination HCl_salt N2-Phenyl-2,4-quinazolinediamine hydrochloride Final_Product->HCl_salt Treatment with HCl

Caption: General synthetic workflow for N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Step-by-Step Methodology:

  • Preparation of 2,4-Dichloroquinazoline: A common starting material is anthranilic acid, which can be converted to quinazoline-2,4-dione.[5] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2,4-dichloroquinazoline.[5]

  • Selective Nucleophilic Substitution at C4: The chlorine atom at the 4-position of the quinazoline ring is more reactive towards nucleophilic substitution than the one at the 2-position. Reaction of 2,4-dichloroquinazoline with one equivalent of aniline in a suitable solvent (e.g., ethanol, isopropanol) with a base (e.g., triethylamine, diisopropylethylamine) at elevated temperatures will selectively yield 2-chloro-N-phenylquinazolin-4-amine.

  • Nucleophilic Substitution at C2: The remaining chlorine atom at the 2-position can then be displaced by an amino group. This can be achieved by reacting 2-chloro-N-phenylquinazolin-4-amine with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the reaction mixture, often in a sealed vessel at elevated temperatures.

  • Formation of the Hydrochloride Salt: The final free base, N2-Phenyl-2,4-quinazolinediamine, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. The salt form often improves the compound's solubility and stability.

Experimental Validation: In Vitro and Cellular Assays

To characterize the activity of N2-Phenyl-2,4-quinazolinediamine hydrochloride as a DHFR inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on purified DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. An inhibitor will slow down this reaction rate.[1][6]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • DHFR Enzyme: Purified human DHFR, diluted to a working concentration in assay buffer.

    • NADPH Solution: Prepared fresh in assay buffer and kept on ice, protected from light.

    • DHF Solution: Prepared fresh in assay buffer and kept on ice, protected from light.

    • Test Compound: N2-Phenyl-2,4-quinazolinediamine hydrochloride dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

    • Positive Control: Methotrexate, a known potent DHFR inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Add the solvent (e.g., DMSO) to the control wells.

    • Add the DHFR enzyme to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

    • Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N2-Phenyl-2,4-quinazolinediamine hydrochloride in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing the formazan crystals to form.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Structure-Activity Relationship (SAR) of 2,4-Diaminoquinazoline DHFR Inhibitors

PositionSubstituent Effect on DHFR InhibitionRationale
Quinazoline C5, C6, C7, C8 Substituents can modulate potency and selectivity. Halogenation at C5 can increase activity.These positions interact with various amino acid residues in the DHFR active site, influencing binding affinity and selectivity against DHFR from different species.
N2-Phenyl Ring The position and electronic properties of substituents are critical. Electron-donating or -withdrawing groups can significantly alter activity.The phenyl ring often occupies a hydrophobic pocket in the enzyme's active site. Substituents can enhance hydrophobic interactions or form additional hydrogen bonds.
Linker between Quinazoline and Phenyl Ring Not directly applicable to the title compound, but in analogs with linkers, its length and flexibility are crucial for optimal positioning of the phenyl ring within the active site.A rigid or flexible linker can orient the terminal phenyl group to maximize interactions with key residues.

Pharmacokinetics and ADMET Profile

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. For quinazoline-based DHFR inhibitors, favorable pharmacokinetic properties are essential for their development as therapeutic agents.

Key ADMET Parameters to Consider:

  • Aqueous Solubility: Affects absorption and formulation.

  • Intestinal Absorption: Predicts oral bioavailability.

  • Blood-Brain Barrier Permeability: Important for CNS-targeted therapies.

  • CYP450 Inhibition: Potential for drug-drug interactions.

  • Hepatotoxicity: A common toxicity concern.

  • Carcinogenicity and Mutagenicity: Critical safety assessments.

While experimental ADMET data for N2-Phenyl-2,4-quinazolinediamine hydrochloride is not available, in silico tools can provide valuable initial predictions.[10]

Conclusion and Future Directions

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a well-established class of DHFR inhibitors with therapeutic potential. This guide has provided a comprehensive technical overview of its mechanism of action, synthetic strategies, and essential experimental protocols for its biological evaluation. The provided methodologies for in vitro DHFR inhibition and cellular proliferation assays serve as a robust framework for characterizing its potency and efficacy.

The lack of specific published biological data for this particular compound highlights an opportunity for further research. Future studies should focus on:

  • Quantitative determination of its DHFR inhibitory activity (IC₅₀) against human and other species' DHFR to assess potency and selectivity.

  • Evaluation of its cytotoxic effects against a panel of cancer cell lines.

  • In-depth structure-activity relationship studies by synthesizing and testing analogs with modifications on the quinazoline and phenyl rings.

  • Comprehensive pharmacokinetic and ADMET profiling to assess its drug-like properties.

Such investigations will be crucial in determining the potential of N2-Phenyl-2,4-quinazolinediamine hydrochloride as a lead compound for the development of novel therapeutics targeting DHFR.

References

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

  • Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis. PubMed. [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]

  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. [Link]

  • In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. [Link]

  • N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. PubMed. [Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Evaluation of DHFR Inhibition and Antimicrobial Activity of Some Newly Synthesized Quinazolin-4(3H). International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]

  • Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. PubMed. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

Sources

N2-Phenyl-2,4-quinazolinediamine Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N2-Phenyl-2,4-quinazolinediamine hydrochloride and the broader class of quinazoline derivatives for researchers, scientists, and drug development professionals in oncology. We will delve into the core mechanisms of action, potential therapeutic applications, and robust experimental protocols to empower your cancer research endeavors.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its derivatives have demonstrated a wide array of biological activities, but their most significant impact has been as protein kinase inhibitors.[1][2] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have received FDA approval for treating various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer.[3][4] These targeted therapies offer greater selectivity and potentially fewer side effects compared to traditional cytotoxic chemotherapy.[1]

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to this promising class of compounds. While specific research on this exact molecule is emerging, its structural similarity to well-characterized quinazoline-based inhibitors allows us to infer its likely mechanism of action and guide its investigation as a potential anti-cancer agent.

Core Mechanism of Action: Targeting Tyrosine Kinase Signaling

Quinazoline derivatives primarily exert their anti-cancer effects by inhibiting protein tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Many of these compounds are designed to be competitive inhibitors of adenosine triphosphate (ATP) at the catalytic site of tyrosine kinases.[5][6]

The Epidermal Growth Factor Receptor (EGFR) Family

A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2/neu (ErbB2).[5][7] Dysregulation of these receptors through overexpression or mutation is a frequent driver of tumor growth in various epithelial cancers.[8][9]

By binding to the ATP-binding pocket of the EGFR kinase domain, quinazoline inhibitors like erlotinib and lapatinib prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5][7][10] This blockade disrupts key pathways responsible for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Ligand Binding & Dimerization P P EGFR->P Autophosphorylation Quinazoline_Inhibitor N2-Phenyl-2,4-quinazolinediamine (Quinazoline Derivative) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding ATP ATP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.

The efficacy of these inhibitors is particularly pronounced in tumors harboring specific activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R substitution, which are common in NSCLC.[9][10]

Applications in Cancer Research

Based on the established activity of the quinazoline scaffold, N2-Phenyl-2,4-quinazolinediamine hydrochloride holds potential for investigation in several areas of cancer research:

  • Screening against various cancer cell lines: Initial studies should involve cytotoxicity screening against a panel of human cancer cell lines to determine its anti-proliferative activity and identify sensitive cancer types.[11]

  • Target identification and validation: While EGFR and HER2 are likely targets, comprehensive kinase profiling and molecular docking studies can identify the specific molecular targets of N2-Phenyl-2,4-quinazolinediamine hydrochloride.[12]

  • Investigation in drug-resistant models: A significant challenge in cancer therapy is acquired resistance. This compound could be evaluated in cell lines resistant to first-generation EGFR inhibitors to explore its potential to overcome resistance mechanisms.

  • Combination therapy studies: Exploring the synergistic effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride with other chemotherapeutic agents or targeted therapies could reveal more effective treatment strategies.[13]

Experimental Protocols

The following are foundational, step-by-step protocols for the initial in vitro evaluation of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N2-Phenyl-2,4-quinazolinediamine hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with N2-Phenyl-2,4-quinazolinediamine HCl A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize with DMSO E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Target Modulation

This technique is used to detect changes in protein expression and phosphorylation, providing insights into the compound's effect on signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with N2-Phenyl-2,4-quinazolinediamine hydrochloride for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison.

Table 1: In Vitro Anti-proliferative Activity of N2-Phenyl-2,4-quinazolinediamine Hydrochloride

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung[Insert Data]
MCF-7Breast Adenocarcinoma[Insert Data]
PC-3Prostate Adenocarcinoma[Insert Data]
HCT116Colorectal Carcinoma[Insert Data]

*Data to be generated from experimental work.

Conclusion and Future Directions

N2-Phenyl-2,4-quinazolinediamine hydrochloride represents a promising lead compound for the development of novel anti-cancer agents, owing to its quinazoline core structure. The established role of quinazoline derivatives as potent tyrosine kinase inhibitors provides a strong rationale for its investigation. Future research should focus on comprehensive in vitro and in vivo evaluations to elucidate its precise mechanism of action, identify sensitive cancer types, and explore its therapeutic potential in preclinical models. The methodologies outlined in this guide provide a solid foundation for initiating these critical studies.

References

  • [Abdel-Wahab, B. F., et al. (2012). Synthesis and Reactivity of[7][8][10]Triazolo-annelated Quinazolines. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/]([Link])

Sources

Navigating the Labyrinth of Early-Stage Drug Discovery: A Technical Guide to the Preliminary Biological Screening of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, N2-Phenyl-2,4-quinazolinediamine hydrochloride. As research on this specific molecule is in its nascent stages, this document outlines a robust, field-proven screening cascade. The proposed methodologies are rooted in the well-established pharmacological profiles of analogous quinazoline-based structures, which are renowned for their diverse biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

I. Introduction: The Quinazoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[3][4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, including gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in cancer therapy.[5][6]

The subject of this guide, N2-Phenyl-2,4-quinazolinediamine hydrochloride, belongs to the 2,4-diaminoquinazoline class. The strategic placement of amine groups at the 2 and 4 positions provides critical hydrogen bonding opportunities within the ATP-binding pockets of various kinases. The N2-phenyl substituent further allows for potential hydrophobic and aromatic interactions, which can significantly influence target specificity and potency. Given this structural precedent, a primary hypothesis for the biological activity of N2-Phenyl-2,4-quinazolinediamine hydrochloride is its potential as an inhibitor of protein kinases involved in cancer cell proliferation and survival.

II. Proposed Synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride

A common and efficient method for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines involves a sequential nucleophilic substitution from a 2,4-dichloroquinazoline intermediate.[6][7]

A plausible synthetic route is outlined below:

Synthesis_Workflow A Anthranilic Acid B Quinazoline-2,4-dione A->B + Urea, Heat C 2,4-Dichloroquinazoline B->C + POCl3, Heat D N2-Phenyl-2-chloro-4-quinazolina mine C->D + Aniline, Base E N2-Phenyl-2,4-quinazolinediamine D->E + NH3 (aq), Heat F N2-Phenyl-2,4-quinazolinediamine hydrochloride E->F + HCl

Caption: Proposed synthetic pathway for N2-Phenyl-2,4-quinazolinediamine hydrochloride.

III. Preliminary Biological Screening Cascade: A Multi-Tiered Approach

The initial biological screening is designed as a funnel, starting with broad cytotoxicity assessments and progressively moving towards more specific mechanistic assays. This strategy allows for the efficient identification of promising compounds while minimizing resource expenditure on inactive molecules.

Screening_Cascade cluster_0 Tier 1 Assays cluster_1 Tier 2 Assays cluster_2 Tier 3 Assays A Tier 1: In Vitro Cytotoxicity Screening B Tier 2: Mechanistic Assays A->B Active Compounds C Tier 3: Target Identification & Validation B->C Confirmed Activity A1 Cell Viability (MTT/CellTiter-Glo) A2 Panel of Cancer Cell Lines A2->A1 B1 Apoptosis Assay (Annexin V/PI) B1->B B2 Cell Cycle Analysis (Propidium Iodide) B2->B C1 Kinase Inhibition Profiling C1->C C2 Western Blotting (Signaling Pathways) C2->C EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

Methodological & Application

Synthesis of N2-Phenyl-2,4-quinazolinediamine Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Introduction

Quinazoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. Among these, N2,N4-disubstituted quinazoline-2,4-diamines are of particular interest due to their potential as kinase inhibitors and other targeted therapies.[1] The synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride involves a multi-step process, beginning with the construction of the quinazoline core, followed by a regioselective introduction of the amine substituents. Understanding the reactivity of the key intermediates is paramount to achieving the desired product with high purity and yield.

This protocol outlines a reliable and well-documented route, starting from readily available precursors. We will delve into the mechanistic aspects of each transformation, providing a robust framework for not only the synthesis of the title compound but also for the generation of a library of analogous structures for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride is a three-stage process, as illustrated below. The initial stage involves the preparation of the key intermediate, 2,4-dichloroquinazoline. The second stage is a two-step regioselective nucleophilic aromatic substitution (SNAr) to introduce the phenylamino and amino groups. The final stage is the conversion of the free base to its hydrochloride salt.

Synthetic_Scheme cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diamine Formation cluster_2 Stage 3: Salt Formation Anthranilic_Acid Anthranilic Acid Quinazoline_dione Quinazoline-2,4-dione Anthranilic_Acid->Quinazoline_dione 1. KOCN, H2O 2. HCl Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline_dione->Dichloroquinazoline SOCl2, cat. DMF Chloro_phenylamino_quinazoline 4-Chloro-N-phenylquinazolin-2-amine Dichloroquinazoline->Chloro_phenylamino_quinazoline Aniline, Solvent, Base (optional) Diaminoquinazoline N2-Phenyl-2,4-quinazolinediamine Chloro_phenylamino_quinazoline->Diaminoquinazoline NH3 source, High Temp. Final_Product N2-Phenyl-2,4-quinazolinediamine Hydrochloride Diaminoquinazoline->Final_Product HCl in organic solvent

Caption: Overall synthetic workflow for N2-Phenyl-2,4-quinazolinediamine hydrochloride.

PART 1: Synthesis of the Key Intermediate: 2,4-Dichloroquinazoline

The synthesis of the crucial precursor, 2,4-dichloroquinazoline, is achieved in two steps from anthranilic acid.

Step 1.1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This step involves the cyclization of anthranilic acid with potassium cyanate to form the stable quinazoline-2,4-dione.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in water.

  • Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the stirred solution.

  • Adjust the pH of the mixture to 9-12 with an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture at 80-90°C for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The white precipitate of quinazoline-2,4(1H,3H)-dione is collected by filtration, washed with cold water, and dried under vacuum.[2]

Causality: The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on potassium cyanate to form a urea derivative, which then undergoes intramolecular cyclization upon heating to yield the quinazoline-2,4-dione. The basic pH facilitates the initial reaction, while the final acidification precipitates the product.

Step 1.2: Synthesis of 2,4-Dichloroquinazoline

The synthesized quinazoline-2,4-dione is then chlorinated to yield 2,4-dichloroquinazoline.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add quinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Carefully add thionyl chloride (SOCl₂) (5-10 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate of 2,4-dichloroquinazoline is collected by filtration, washed thoroughly with cold water, and dried.[3]

Causality: Thionyl chloride in the presence of a catalytic amount of DMF acts as a powerful chlorinating agent. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active species that facilitates the conversion of the dione to the dichloro derivative.

PART 2: Regioselective Synthesis of N2-Phenyl-2,4-quinazolinediamine

This stage is the core of the synthesis, involving a sequential nucleophilic aromatic substitution on the 2,4-dichloroquinazoline intermediate. The key to this synthesis is the differential reactivity of the two chlorine atoms.

Mechanistic Insight: Regioselectivity of Nucleophilic Substitution

The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This regioselectivity is attributed to the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic.[6] This allows for a stepwise and controlled introduction of different amine nucleophiles.

Caption: Regioselectivity of nucleophilic substitution on 2,4-dichloroquinazoline.

Step 2.1: Synthesis of 4-Chloro-N-phenylquinazolin-2-amine

The first nucleophilic substitution is performed with aniline under relatively mild conditions to selectively replace the C4-chloro group.

Protocol:

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or tetrahydrofuran (THF).[7]

  • Add aniline (1-1.2 equivalents) to the solution.

  • (Optional but recommended) Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to scavenge the HCl generated during the reaction.[7]

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Causality: The more reactive C4 position is selectively attacked by the nucleophilic aniline. The use of a base is beneficial as it neutralizes the generated HCl, preventing the protonation of the aniline and driving the reaction to completion.

Step 2.2: Synthesis of N2-Phenyl-2,4-quinazolinediamine

The second nucleophilic substitution at the less reactive C2 position requires more forcing conditions. This step introduces the second amino group.

Protocol:

  • Place 4-chloro-N-phenylquinazolin-2-amine (1 equivalent) in a sealed pressure vessel.

  • Add a solution of ammonia in a high-boiling point solvent like isopropanol or a sealed tube with ethanolic ammonia.

  • Heat the reaction mixture to a temperature of 120-150°C for 12-24 hours. The pressure will increase inside the vessel.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N2-Phenyl-2,4-quinazolinediamine as a free base.

Causality: The electron-donating effect of the phenylamino group at C4 further deactivates the C2 position towards nucleophilic attack. Therefore, higher temperatures and a sealed system are necessary to achieve the substitution with ammonia.

PART 3: Formation of the Hydrochloride Salt

The final step is the conversion of the purified N2-Phenyl-2,4-quinazolinediamine free base into its more stable and water-soluble hydrochloride salt.

Protocol:

  • Dissolve the purified N2-Phenyl-2,4-quinazolinediamine in a suitable dry organic solvent such as ethanol, isopropanol, or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., ethanolic HCl or HCl in dioxane) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Causality: The basic nitrogen atoms of the diaminoquinazoline are protonated by the strong acid (HCl), forming the corresponding ammonium salt. The salt is generally less soluble in organic solvents than the free base, leading to its precipitation.

Data Summary Table

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Product
1.1 Anthranilic AcidKOCN, NaOH, HClWater80-904-6Quinazoline-2,4(1H,3H)-dione
1.2 Quinazoline-2,4-dioneSOCl₂, cat. DMFThionyl ChlorideReflux (~80)2-42,4-Dichloroquinazoline
2.1 2,4-Dichloroquinazoline, AnilineTEA or DIPEA (optional)Isopropanol/Ethanol/THFRT - 604-84-Chloro-N-phenylquinazolin-2-amine
2.2 4-Chloro-N-phenylquinazolin-2-amineAmmoniaIsopropanol/Ethanol120-15012-24N2-Phenyl-2,4-quinazolinediamine
3 N2-Phenyl-2,4-quinazolinediamineHCl (in solvent or gas)Ethanol/Isopropanol/EtherRT0.5-1N2-Phenyl-2,4-quinazolinediamine HCl

Experimental Workflow Visualization

Experimental_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_product_formation Product Synthesis Anthranilic_Acid Anthranilic Acid Reaction1 Cyclization Anthranilic_Acid->Reaction1 KOCN Potassium Cyanate KOCN->Reaction1 Purification1 Precipitation & Filtration Reaction1->Purification1 Quinazoline_dione Quinazoline-2,4-dione Purification1->Quinazoline_dione Reaction2 Chlorination Quinazoline_dione->Reaction2 Purification2 Precipitation & Filtration Reaction2->Purification2 Dichloroquinazoline 2,4-Dichloroquinazoline Purification2->Dichloroquinazoline SNAr1 First SNAr (Aniline) Dichloroquinazoline->SNAr1 Purification3 Crystallization/Chromatography SNAr1->Purification3 SNAr2 Second SNAr (Ammonia) Purification3->SNAr2 Purification4 Crystallization/Chromatography SNAr2->Purification4 Salt_Formation Hydrochloride Salt Formation Purification4->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

Caption: A step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrochloric acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Aniline: Toxic and readily absorbed through the skin. Handle with care in a fume hood.

  • Ammonia solutions: Corrosive and can cause respiratory irritation. Use in a well-ventilated area.

  • Pressure reactions: Should only be performed by trained personnel using appropriate safety equipment and pressure-rated vessels.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2021.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society.
  • Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • Aminoquinazoline therapeutic agents.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temper
  • Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances.
  • The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts.
  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules.
  • Preparation of 2,4-dichloroquinazoline.
  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025.
  • Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorin. ACS Omega.
  • Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Molecules.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • How to convert amino acid to its hydrochloride?
  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board.
  • What's the proper way to convert a freebase to hydrochloride? ECHEMI.
  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for In Vitro Profiling of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N2-Phenyl-2,4-quinazolinediamine hydrochloride

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] Compounds bearing this heterocyclic system have been extensively investigated and developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] N2-Phenyl-2,4-quinazolinediamine hydrochloride, a member of this esteemed chemical class, thus presents itself as a compound of significant interest for drug discovery and development professionals.

This comprehensive guide provides a detailed framework for the in vitro characterization of N2-Phenyl-2,4-quinazolinediamine hydrochloride. As a putative kinase inhibitor, a multi-faceted approach is essential to elucidate its mechanism of action, determine its potency and selectivity, and confirm its engagement with the intended molecular target within a cellular context. The following protocols are designed to be robust and self-validating, providing researchers with the necessary tools to generate high-quality, reproducible data.

Scientific Rationale: A Triad of In Vitro Assays for Comprehensive Profiling

To thoroughly characterize a potential kinase inhibitor, a logical progression of assays is required. This guide focuses on three key in vitro methodologies:

  • Biochemical Kinase Assay: This is the foundational step to determine if N2-Phenyl-2,4-quinazolinediamine hydrochloride directly interacts with and inhibits the catalytic activity of a purified kinase. This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

  • Cell-Based Viability Assay: Moving from a purified enzyme to a more biologically relevant system, this assay assesses the compound's effect on the overall health and proliferation of cancer cell lines.[5][6][7] A reduction in cell viability can be a downstream consequence of inhibiting a kinase involved in cell growth and survival pathways.[7]

  • Target Engagement Assay: A critical step to bridge the gap between biochemical activity and cellular effects, this assay confirms that the compound interacts with its intended protein target within the complex environment of a living cell.[8][9] This helps to ensure that the observed cellular effects are a direct result of the compound binding to its target.

This triad of assays provides a holistic view of the compound's in vitro pharmacology, from direct enzyme inhibition to cellular consequences and target validation.

Part 1: Biochemical Kinase Assay - LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[10][11] It directly measures the binding of a test compound to the ATP-binding site of a kinase. The assay relies on the FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, a high FRET signal is observed. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[11]

Workflow for LanthaScreen™ Eu Kinase Binding Assay

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) Compound_Prep Prepare serial dilutions of N2-Phenyl-2,4-quinazolinediamine hydrochloride Add_Compound Add Test Compound (5 µL) Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Eu-Antibody Mixture Add_Kinase Add Kinase/Antibody Mix (5 µL) Kinase_Prep->Add_Kinase Tracer_Prep Prepare Tracer Solution Add_Tracer Add Tracer (5 µL) Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Emission at 665 nm and 615 nm) Incubate->Read_Plate Data_Analysis Calculate Emission Ratio and Determine IC50 Value Read_Plate->Data_Analysis cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure Seed_Cells Seed cells in a 96-well opaque-walled plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Treat_Cells Treat cells with serial dilutions of N2-Phenyl-2,4-quinazolinediamine hydrochloride Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Equilibrate_Plate Equilibrate plate to room temperature (30 min) Incubate_Treatment->Equilibrate_Plate Add_Reagent Add CellTiter-Glo® Reagent (equal volume to media) Equilibrate_Plate->Add_Reagent Mix_Plate Mix on orbital shaker (2 min) to induce lysis Add_Reagent->Mix_Plate Incubate_Signal Incubate at RT (10 min) to stabilize signal Mix_Plate->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Data_Analysis Normalize data to untreated controls and determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Detailed Protocol: CellTiter-Glo® Assay

Materials:

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) [12]* Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Note: The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the experiment. [13] * Include wells with medium only for background luminescence measurement. [14] * Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of N2-Phenyl-2,4-quinazolinediamine hydrochloride in complete culture medium.

    • Add the desired volume of the compound dilutions to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes. [14] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [13] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [14] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [14] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14] * Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [15][16]

      Parameter Typical Value
      Cell Seeding Density 2,000 - 10,000 cells/well
      Treatment Duration 48 - 72 hours
      Final Volume per Well 200 µL (after reagent addition)
      Incubation with Reagent 10 minutes at RT

      | Signal Half-life | > 5 hours [14]|

Part 3: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement of a compound in a cellular environment. [8][17]The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point increases. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

General Signaling Pathway of a Receptor Tyrosine Kinase

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Growth Factor (Ligand) Ligand->RTK Signaling_Proteins Downstream Signaling Proteins (e.g., GRB2, SOS) Dimerization->Signaling_Proteins Recruitment RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Cellular_Response Cell Proliferation, Survival, etc. Transcription->Cellular_Response

Caption: A simplified signaling pathway of a receptor tyrosine kinase.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride

  • Adherent cells expressing the target kinase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with N2-Phenyl-2,4-quinazolinediamine hydrochloride at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing the compound or vehicle.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized band intensity against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and target engagement.

Parameter Typical Value
Compound Concentration10x cellular IC50
Temperature Range40 - 70°C
Heating Time3 minutes
Centrifugation Speed20,000 x g
Centrifugation Time20 minutes

Conclusion

The in vitro assays detailed in this guide provide a robust and comprehensive framework for the initial characterization of N2-Phenyl-2,4-quinazolinediamine hydrochloride as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and target engagement, researchers can build a strong foundation of data to support further preclinical development. Adherence to these protocols, coupled with careful data analysis and interpretation, will enable a thorough understanding of the compound's mechanism of action and its therapeutic potential.

References

  • Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • G-Biosciences. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2018). How to calculate ic50?. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Retrieved from [Link]

  • PubMed. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Retrieved from [Link]

Sources

Application Notes and Protocols: Cytotoxicity Testing of N2-Phenyl-2,4-quinazolinediamine hydrochloride in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their structural versatility has made them a significant focus in medicinal chemistry, particularly in the development of novel anticancer agents.[2][3] These compounds have been shown to induce various forms of cell death in cancer cells, including apoptosis, through mechanisms such as the activation of caspase cascades.[3][4][5] This application note provides a detailed guide for assessing the cytotoxic effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a specific quinazoline derivative, on the human breast adenocarcinoma cell line, MCF-7.

MCF-7 cells are a well-established and widely used model for breast cancer research, particularly for studying estrogen receptor-positive (ER+) tumors. Understanding the cytotoxic and apoptotic potential of novel compounds like N2-Phenyl-2,4-quinazolinediamine hydrochloride in this cell line is a critical step in the early stages of drug discovery and development. This guide will outline the necessary materials, step-by-step protocols for cell culture, and a suite of robust assays to quantify cell viability, membrane integrity, and apoptosis induction.

Core Principles and Assay Selection

To obtain a comprehensive understanding of the cytotoxic effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a multi-parametric approach is recommended. This involves utilizing assays that measure different aspects of cell health and death. The protocols detailed below focus on three key assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium.[8][9] LDH release is an indicator of compromised cell membrane integrity, a hallmark of late-stage apoptosis and necrosis.

  • Caspase-3/7 Assay: Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis.[10][11] Caspase-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic cascade.[12][13] This assay measures the activity of these caspases, providing a direct assessment of apoptosis induction.

By combining these assays, researchers can not only determine the dose-dependent cytotoxicity of the compound but also gain insights into the primary mechanism of cell death.

Materials and Reagents

Cell Culture
  • MCF-7 cells (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

N2-Phenyl-2,4-quinazolinediamine hydrochloride
  • N2-Phenyl-2,4-quinazolinediamine hydrochloride (Source to be specified by the researcher)

  • Appropriate solvent for dissolution (e.g., DMSO or water, solubility should be predetermined)

MTT Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

LDH Assay
  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

Caspase-3/7 Assay
  • Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega)

Equipment
  • Laminar flow hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • 96-well clear flat-bottom tissue culture plates

  • 96-well white-walled plates (for luminescence assays)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance and luminescence)

  • Hemocytometer or automated cell counter

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the cytotoxicity of N2-Phenyl-2,4-quinazolinediamine hydrochloride in MCF-7 cells.

experimental_workflow cluster_prep Phase 1: Preparation cluster_seeding Phase 2: Cell Seeding cluster_treatment Phase 3: Compound Treatment cluster_assays Phase 4: Cytotoxicity Assessment cluster_analysis Phase 5: Data Analysis prep_compound Prepare Stock Solution of N2-Phenyl-2,4-quinazolinediamine hydrochloride culture_cells Culture and Maintain MCF-7 Cells seed_cells Seed MCF-7 Cells into 96-well Plates culture_cells->seed_cells Harvest and count cells treat_cells Treat Cells with Serial Dilutions of N2-Phenyl-2,4-quinazolinediamine hydrochloride seed_cells->treat_cells Allow cells to adhere (24h) mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay Incubate for desired time (e.g., 24, 48, 72h) ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay Incubate for desired time (e.g., 24, 48, 72h) caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay Incubate for desired time (e.g., 24, 48, 72h) analyze_data Analyze Data and Determine IC50 Values mtt_assay->analyze_data ldh_assay->analyze_data caspase_assay->analyze_data

Caption: Experimental workflow for cytotoxicity testing.

Detailed Protocols

PART 1: MCF-7 Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. Maintaining cells in their logarithmic growth phase and ensuring they are free from contamination is crucial. The recommended confluency for passaging MCF-7 cells is between 80-90% to ensure optimal health and proliferation rates.[14][15][16][17]

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.[16][17] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes.[18] Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance: Change the medium every 2-3 days.[14][17] Monitor cell confluency using an inverted microscope.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[15][17]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[15]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new flasks at a subculture ratio of 1:3 to 1:4.[16][17]

PART 2: Cytotoxicity Assays
  • Harvest MCF-7 cells that are in the logarithmic growth phase (70-80% confluency).

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the viable cell density.

  • Dilute the cell suspension in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the inner 60 wells of a 96-well plate.[19] Add 100 µL of sterile PBS to the outer wells to minimize evaporation.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to adhere.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N2-Phenyl-2,4-quinazolinediamine hydrochloride in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment.

  • Cell Treatment: After the 24-hour incubation period for cell adhesion, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Untreated Control: Cells in complete growth medium only.

    • Positive Control (for LDH and Caspase assays): A known cytotoxic agent to ensure the assay is working correctly.

    • Media Blank (for all assays): Wells containing only medium, without cells.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

Rationale: This assay measures the activity of mitochondrial dehydrogenases, which are active only in viable cells. The reduction of MTT to formazan provides a quantitative measure of metabolically active cells.

Protocol: [6][19][20]

  • After the desired incubation period with the compound, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6][20]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7][19]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[6][20]

  • Calculation of Cell Viability:

    • Subtract the absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Rationale: The release of LDH into the culture supernatant is a direct measure of cell membrane damage. This assay is particularly useful for detecting necrosis or late-stage apoptosis.

Protocol: (This is a general protocol; refer to the manufacturer's instructions for the specific kit used).[8][21]

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[21]

  • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[21]

  • Calculation of Cytotoxicity:

    • To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.

    • Subtract the absorbance of the media blank from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)) x 100

Rationale: This assay provides a specific measure of apoptosis by quantifying the activity of key executioner caspases. Luminescent-based assays are generally more sensitive than colorimetric or fluorometric assays.

Protocol: (This is a general protocol for a luminescent assay; refer to the manufacturer's instructions for the specific kit used).[11][12][22]

  • After the incubation period, remove the 96-well plate (preferably a white-walled plate for luminescence) from the incubator and allow it to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the kit's instructions.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the luminescence of the media blank from all other readings.

    • The fold increase in caspase activity can be calculated by dividing the luminescence of the treated cells by the luminescence of the vehicle control.

Potential Signaling Pathway

Quinazoline derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways. The diagram below illustrates a potential mechanism of action.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound N2-Phenyl-2,4-quinazolinediamine hydrochloride bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 May inhibit bax Bax (Pro-apoptotic) compound->bax May activate mito Mitochondria bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Apoptosis casp37->apoptosis

Caption: Potential apoptotic signaling pathway.

Data Presentation

The results from the cytotoxicity assays should be presented in a clear and concise manner. The use of tables and graphs is highly recommended for easy interpretation and comparison of data.

Table 1: IC₅₀ Values of N2-Phenyl-2,4-quinazolinediamine hydrochloride in MCF-7 Cells

Assay24 hours (µM)48 hours (µM)72 hours (µM)
MTT
LDH

IC₅₀ values represent the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Table 2: Caspase-3/7 Activity in MCF-7 Cells after 48-hour Treatment

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
Concentration 1
Concentration 2
Concentration 3
Positive Control

Safety Precautions

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.[23][24][25][26]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound and cell cultures.

  • All cell culture work should be performed in a certified Class II biological safety cabinet to maintain sterility and prevent contamination.

  • Dispose of all biological waste and chemical waste according to institutional guidelines.

References

  • Vertex AI Search, MCF-7 Culture Protocol
  • Vertex AI Search, A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • ResearchGate, How to culture MCF7 cells?
  • Abcam, LDH assay kit guide: Principles and applic
  • ENCODE, MCF-7 Cell Culture - ENCODE
  • OUCI, Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
  • An insight into the therapeutic potential of quinazoline deriv
  • AXOL Bioscience, Protocol – Version 1.0 | AXOL Bioscience
  • Protocols.io, LDH cytotoxicity assay - Protocols.io
  • MCF-7 Cell Culture and +/- estrogen treatment Source of cells: ECACC (catalog#: 86012803) DMEM/F12 Red Passage Media 500 ml DMEM
  • Promega Corporation, LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
  • RSC Publishing, Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing
  • Promega Corporation, Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • ResearchGate, Cytotoxic effect of the quinazoline derivative (compound A) on breast...
  • Cell Biologics Inc., LDH Assay - Cell Biologics Inc.
  • PubMed, Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
  • Molecular Devices, EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices
  • Boster Biological Technology, Caspase-3, 7 Activity Assay Kit - Boster Biological Technology
  • STEMCELL Technologies, Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies
  • Fisher Scientific, SAFETY D
  • NCBI Bookshelf - NIH, Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
  • Fisher Scientific, SAFETY D
  • NCBI Bookshelf - NIH, Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH
  • ATCC, MTT Cell Proliferation Assay -
  • Sigma-Aldrich, SAFETY D
  • Cayman Chemical, Safety D
  • Abcam, MTT assay protocol | Abcam
  • Sigma-Aldrich, • SAFETY D
  • NIH, Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - NIH
  • Protocols.io, MTT (Assay protocol - Protocols.io
  • CLYTE Technologies, MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Frontiers, Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling P
  • NIH, The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - NIH
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Hit2Lead, phenyl-2,4-quinazolinediamine hydrochloride | CAS# 139308-45-5 | MFCD05987716 | BB-7752936 - Hit2Lead
  • PubMed, Discovery of N-(4-methoxyphenyl)
  • PubMed, N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents - PubMed
  • PubChem, N2-(3-Fluoro-phenyl)-quinazoline-2,4-diamine | C14H12ClFN4 | CID 2952346 - PubChem
  • PubChem, N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride | C16H16ClN3 - PubChem
  • NIH, 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - NIH
  • PMC - PubMed Central, Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central
  • BLDpharm, 1501156-14-4|N4-(1-Phenylethyl)quinazoline-2,4-diamine - BLDpharm

Sources

N2-Phenyl-2,4-quinazolinediamine hydrochloride IC50 determination in A549 cells

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀) of N2-Phenyl-2,4-quinazolinediamine hydrochloride in A549 Human Lung Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1] Compounds bearing a 4-anilino-quinazoline moiety have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[2] First-generation inhibitors like gefitinib and erlotinib, and second-generation inhibitors such as lapatinib, all leverage this core structure to compete with ATP at the kinase domain of EGFR and other ErbB family receptors.[2][3] This competitive inhibition blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, ultimately leading to cell growth arrest or apoptosis.[4][5][6]

N2-Phenyl-2,4-quinazolinediamine hydrochloride, sharing this fundamental quinazoline backbone, is hypothesized to function as a tyrosine kinase inhibitor. Its potency against cancer cells must be quantified to evaluate its therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is the most critical parameter for this assessment, defining the concentration of the compound required to inhibit a biological process—in this case, cell viability—by 50%.

This application note provides a comprehensive, field-proven protocol for determining the IC₅₀ value of N2-Phenyl-2,4-quinazolinediamine hydrochloride. We utilize the A549 human lung adenocarcinoma cell line, a widely adopted and well-characterized model for non-small cell lung cancer (NSCLC).[7][8] While these cells are wild-type for EGFR, they express the receptor and are a standard model for evaluating the efficacy of EGFR pathway inhibitors.[8][9] To ensure high sensitivity, accuracy, and throughput, this protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolically active, viable cells.[10]

Hypothesized Mechanism of Action: EGFR Pathway Inhibition

The primary mechanism of action for quinazoline-based inhibitors involves the blockade of ATP binding to the intracellular tyrosine kinase domain of EGFR (ErbB1) and potentially other ErbB family members like HER2 (ErbB2).[4] This action prevents receptor phosphorylation, a critical step for signal transduction. The subsequent inhibition of the PI3K/AKT and MAPK pathways disrupts signals that promote cell proliferation, survival, and migration.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI N2-Phenyl-2,4-quinazolinediamine HCl (TKI) TKI->P_EGFR Inhibits ATP Binding

Caption: Hypothesized EGFR signaling pathway and site of inhibition.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number
A549 Cell LineATCCCCL-185™
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS, no calcium, no magnesiumGibco14190144
N2-Phenyl-2,4-quinazolinediamine hydrochlorideEchemiN/A (Sourcing)
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650
CellTiter-Glo® 2.0 AssayPromegaG9241
96-well Opaque-Walled Plates, TC-treatedCorning3610
T-75 Cell Culture FlasksCorning430641
Serological Pipettes, Conical Tubes, Pipette TipsStandard Lab SupplierN/A
Detailed Experimental Protocols
4.1 A549 Cell Culture and Maintenance

Causality: Consistent and healthy cell culture is the foundation for reproducible IC₅₀ data. The following protocol ensures cells are maintained in their logarithmic growth phase and are free from contamination.

  • Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Initial Culture: Discard the supernatant, gently resuspend the cell pellet in 15 mL of complete growth medium, and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the monolayer once with 5 mL of sterile DPBS.[13]

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant, resuspend the pellet in fresh medium, and seed into new flasks at a subcultivation ratio of 1:4 to 1:8.[12][14] Renew the culture medium every 2-3 days. Do not use cells beyond passage 20 for experiments.

4.2 Preparation of Compound Stock and Working Solutions

Causality: Accurate preparation of the compound is critical for a reliable dose-response curve. A high-concentration DMSO stock minimizes the volume of solvent added to cell cultures, preventing solvent-induced cytotoxicity.

  • Primary Stock (10 mM): Prepare a 10 mM stock solution of N2-Phenyl-2,4-quinazolinediamine hydrochloride in 100% DMSO. Ensure complete dissolution. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions from the primary stock using complete growth medium. A common approach is to prepare a 2X final concentration series. For example, to achieve a final concentration range of 10 µM to 0.005 µM:

    • Prepare the highest 2X concentration (e.g., 20 µM) in complete growth medium.

    • Perform 1:3 or 1:4 serial dilutions in complete growth medium in a separate 96-well plate or tubes.

    • This 2X plate will be used to treat the cells plated in the assay plate.

4.3 IC₅₀ Determination: Experimental Workflow

Workflow start Start: Healthy A549 Culture (80% Confluent) step1 Trypsinize and Count Cells (Hemocytometer) start->step1 step2 Seed 5,000 cells/well in 100 µL medium into a 96-well opaque plate step1->step2 step3 Incubate for 24 hours (37°C, 5% CO₂) step2->step3 step5 Add 100 µL of 2X Compound Dilutions to corresponding wells (Final Volume: 200 µL) step3->step5 step4 Prepare 2X Compound Serial Dilutions step4->step5 step6 Incubate for 48-72 hours step5->step6 step7 Perform CellTiter-Glo® Assay (Add Reagent, Mix, Incubate) step6->step7 step8 Read Luminescence (Plate Reader) step7->step8 step9 Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine IC₅₀ step8->step9 end_node Result: IC₅₀ Value step9->end_node

Caption: Step-by-step experimental workflow for IC₅₀ determination.

4.4 Cell Viability Measurement: CellTiter-Glo® 2.0 Assay Protocol

Causality: This is a homogeneous "add-mix-measure" assay that quantifies ATP, the energy currency of living cells. The luminescent signal is directly proportional to the number of viable cells, providing a robust and sensitive readout.[10][15]

  • Plate Equilibration: After the 48-72 hour drug incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients from affecting the enzymatic reaction.[16]

  • Reagent Preparation: Thaw the CellTiter-Glo® 2.0 Reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to each well containing 200 µL of medium and compound).

  • Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and release ATP.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][16]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Self-Validation Note: It is crucial to include the following controls on every plate:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to assess solvent toxicity. This is your 100% viability control.

  • Untreated Control: Cells in medium only.

  • Background Control: Wells containing complete growth medium only (no cells) to measure background luminescence.

Data Analysis and Presentation
  • Background Subtraction: Subtract the average luminescence value from the background control wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve. The IC₅₀ is the concentration of the compound that elicits a 50% reduction in viability. GraphPad Prism or similar software is recommended for this analysis.

Data Presentation Example

All quantitative data should be summarized for clarity and easy comparison.

CompoundCell LineIncubation Time (hours)IC₅₀ (µM) [Mean ± SD, n=3]
N2-Phenyl-2,4-quinazolinediamine hydrochlorideA54972To be determined
Lapatinib (Positive Control)A54972~4.5 µM (Literature)[17]
References
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Wikipedia. (n.d.). Lapatinib.

  • BenchChem. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.

  • Ahn, E. R., & Vogel, C. L. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. PubMed Central.

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

  • Ciocan, D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.

  • Hepp, S., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications.

  • Hepp, S., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • ATCC. (n.d.). A549 (ATCC® CCL-185™).

  • Zhang, J., et al. (2020). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. PubMed Central.

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.

  • García-Becerra, R., et al. (2012). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PubMed Central.

  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual.

  • Synthego. (n.d.). Everything You Need To Know About A549 Cells.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.

  • Nanopartikel.info. (n.d.). Culturing A549 cells.

  • Tanno, B., et al. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PubMed Central.

  • Ware, K. E., et al. (2007). Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. Taylor & Francis Online.

  • Facchinetti, F., et al. (2008). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. AACR Journals.

Sources

Application Notes and Protocols for the Experimental Use of N2-Phenyl-2,4-quinazolinediamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to the N2,N4-disubstituted quinazoline-2,4-diamines class of molecules. This family of compounds has garnered significant interest in medicinal chemistry due to its potential as inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3]

By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][4] This mechanism of action is analogous to that of the well-established chemotherapeutic agent, methotrexate.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N2-Phenyl-2,4-quinazolinediamine hydrochloride in a cell culture setting. The following protocols and guidelines are designed to ensure scientific integrity, reproducibility, and safety.

Properties, Handling, and Storage

Proper handling and storage of N2-Phenyl-2,4-quinazolinediamine hydrochloride are paramount to maintain its stability and ensure the safety of laboratory personnel.

Physicochemical Properties
PropertyDescription
Chemical Formula C₁₄H₁₂N₄·HCl
CAS Number 139308-45-5[6]
Appearance Typically a solid powder.
Solubility Generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7][8] The hydrochloride salt form is intended to enhance aqueous solubility.
Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[9][10]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[11]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage

Proper storage is crucial for maintaining the compound's integrity.

  • Short-term Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[12]

  • Long-term Storage: For long-term storage, especially of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the reproducibility of experimental results.

Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)

Most small molecule inhibitors are not readily soluble in aqueous media, necessitating the use of an organic solvent like DMSO to prepare a concentrated stock solution.[8]

Protocol:

  • Calculation: Determine the mass of N2-Phenyl-2,4-quinazolinediamine hydrochloride required to prepare the desired volume and concentration of the stock solution. The molecular weight should be obtained from the supplier's certificate of analysis.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex or sonicate gently until the compound is completely dissolved. A brief warming period (e.g., to 37°C) may aid in the dissolution of some compounds.[13]

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

Preparation of Working Solutions

The working solution is prepared by diluting the high-concentration stock solution into the cell culture medium.

Key Consideration: Final DMSO Concentration

High concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[14][15] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol:

  • Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Avoiding Precipitation: When diluting the DMSO stock in the aqueous culture medium, precipitation can occur.[16] To mitigate this, add the stock solution to the medium while vortexing or gently mixing to ensure rapid dispersal.[17] Pre-warming the medium to 37°C can also help.

Experimental Protocols

The following are foundational protocols to characterize the effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride on cultured cells.

Workflow for In Vitro Experimentation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentrations in Media prep_stock->prep_working treatment Treat Cells with Compound (include vehicle control) prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis ic50 Calculate IC50 Value viability->ic50 interpret Analyze Cell Cycle Distribution & Apoptosis cycle->interpret apoptosis->interpret

Caption: Experimental workflow for in vitro testing.

Protocol: Determining Cell Viability and IC₅₀ (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀). The MTT assay is a colorimetric assay that measures metabolic activity.[18]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells for untreated cells and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis

Given the presumed mechanism of action as a DHFR inhibitor, assessing the compound's effect on cell cycle progression is a key validation step. DHFR inhibition is expected to cause an S-phase arrest.[19]

Materials:

  • Selected cell line(s)

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend them in PI staining solution.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Mechanism of Action: DHFR Inhibition

The primary molecular target of N2-Phenyl-2,4-quinazolinediamine hydrochloride is presumed to be Dihydrofolate Reductase (DHFR).

DHFR_Pathway cluster_pathway Folate Metabolism & DNA Synthesis cluster_synthesis One-Carbon Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA CellCycle Cell Cycle Arrest / Apoptosis DNA_RNA->CellCycle DNA_RNA->CellCycle Depletion leads to Inhibitor N2-Phenyl-2,4-quinazolinediamine hydrochloride Inhibitor->THF Inhibition

Caption: Inhibition of the DHFR pathway.

Data Presentation

Clear presentation of data is essential for interpretation and communication.

Table 1: Hypothetical Cytotoxicity of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Based on published data for similar quinazoline derivatives, the following table illustrates how to present IC₅₀ values.[20]

Cell LineCancer TypeIC₅₀ (µM) after 72h exposure
HCT-116Colon Carcinoma2.5
MCF-7Breast Adenocarcinoma5.8
A549Lung Carcinoma10.2
PC-3Prostate Adenocarcinoma8.1
HEK293Normal Embryonic Kidney> 50

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation Poor aqueous solubility. Final DMSO concentration too low to maintain solubility.Prepare dilutions immediately before use. Add stock solution to pre-warmed, vortexing media. If precipitation persists, consider using a solubilizing agent (e.g., Pluronic F-68), though this may have its own cellular effects.[16][17]
High Variability in Results Inconsistent cell seeding. Incomplete dissolution of the compound.Ensure a homogenous single-cell suspension before seeding. Visually confirm complete dissolution of the stock solution.
No Cellular Effect Observed Compound is inactive in the chosen cell line. Compound degradation. Incorrect concentration.Test a wider range of concentrations. Verify the stability of the compound in the culture medium over the experimental duration. Confirm calculations and dilution steps.

Conclusion

N2-Phenyl-2,4-quinazolinediamine hydrochloride is a promising compound for cell culture-based research, likely acting through the inhibition of DHFR. The protocols and guidelines presented here provide a robust framework for its investigation. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of its biological activity and therapeutic potential.

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - NIH. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. [Link]

  • Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid - PubMed Central. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... - ResearchGate. [Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - NIH. [Link]

  • Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - NIH. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. [Link]

  • Dihydrofolate reductase inhibitor - Wikipedia. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - NIH. [Link]

  • Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones - PubMed. [Link]

  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... - ResearchGate. [Link]

  • 4,6-Quinazolinediamine, N4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-2-(4-pyridinyl). [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. [Link]

  • What is the min DMSO concentration to dissolve unknown drugs? - ResearchGate. [Link]

  • N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents - PubMed. [Link]

Sources

Guide to the Preparation and Handling of N2-Phenyl-2,4-quinazolinediamine hydrochloride Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The reproducibility and accuracy of preclinical research, particularly in drug discovery and development, are fundamentally reliant on the precise and consistent preparation of test compound solutions.[1] N2-Phenyl-2,4-quinazolinediamine hydrochloride is a quinazoline derivative of interest for biological screening. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of its solutions. The protocols herein are designed to ensure solution integrity, minimize experimental variability, and promote safe laboratory practices. We will delve into the rationale behind using the hydrochloride salt form, provide step-by-step protocols for creating high-concentration stock solutions in DMSO and subsequent aqueous working solutions, and offer guidance on quality control and troubleshooting.

Foundational Principles: Understanding the Hydrochloride Salt Form

Many biologically active organic molecules, particularly those containing basic nitrogen atoms like the quinazoline scaffold, exhibit poor aqueous solubility in their free base form.[2][3] Converting these compounds into a salt, such as a hydrochloride, is a common and effective strategy in pharmaceutical development to enhance solubility and dissolution rates.[4][5]

The hydrochloride salt of N2-Phenyl-2,4-quinazolinediamine is formed by the reaction of the basic quinazoline molecule with hydrochloric acid. In the solid state, this creates a more polar, crystalline structure that is more readily solvated by polar solvents, including water.[5] This increased aqueous solubility is most pronounced in acidic to neutral conditions.[6] However, a critical consideration is that upon dilution into a buffered aqueous solution at physiological pH (e.g., ~7.4), the salt can revert to its less soluble free base form, posing a risk of precipitation.[7] The protocols outlined below are designed to manage this equilibrium and maintain the compound's bioavailability in experimental assays.

Table 1: Physicochemical Properties of N2-Phenyl-2,4-quinazolinediamine hydrochloride

PropertyValueSource
Chemical Formula C₁₄H₁₂N₄ · HCl[8]
Molecular Weight 272.75 g/mol [9]
CAS Number 139308-45-5[8][9]
Appearance Assumed to be a solid powder.General Knowledge
Solubility Specific data not publicly available. Generally expected to be soluble in organic solvents like DMSO and have enhanced aqueous solubility compared to its free base.[6][10]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for N2-Phenyl-2,4-quinazolinediamine hydrochloride must be obtained from the supplier and consulted before use, compounds of this class require careful handling. General precautions based on similar chemical structures are outlined below.[11][12]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][12]

  • Spill Management: In case of a spill, isolate the area. For solids, carefully sweep up the material to avoid generating dust. For liquids, absorb with an inert material. Dispose of waste in accordance with institutional and local regulations.

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.[12]

start Begin Handling Procedure ppe Step 1: Don PPE (Lab Coat, Gloves, Safety Glasses) start->ppe hood Step 2: Work Inside Certified Fume Hood ppe->hood weigh Step 3: Weigh Compound Using Spatula and Weigh Paper/Boat hood->weigh dissolve Step 4: Prepare Solution (See Protocol Below) weigh->dissolve cleanup Step 5: Clean Work Area & Dispose of Waste dissolve->cleanup end Procedure Complete cleanup->end

Diagram 1. General workflow for the safe handling of the solid compound.

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

The use of a concentrated stock solution is a cornerstone of good laboratory practice, as it minimizes repeated weighing of small, potentially inaccurate masses and reduces solvent waste.[1][13] Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock due to its excellent solvating power for a wide range of organic molecules.[10]

Materials:

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride powder

  • Anhydrous, analytical grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weigh boat/paper

  • Appropriately sized glass vial with a PTFE-lined cap

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 5 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 0.005 L × 272.75 g/mol = 0.0136 g = 13.6 mg

Step-by-Step Procedure:

  • Pre-Weighing: Place a clean weigh boat on the tared analytical balance.

  • Weighing: Carefully weigh out the calculated mass (e.g., 13.6 mg) of the compound. Record the exact mass.[1]

  • Transfer: Quantitatively transfer the weighed powder into the glass vial. Tapping the weigh boat gently ensures most of the powder is transferred.

  • Initial Solvation: Add approximately 80% of the final required volume of DMSO (e.g., 4 mL for a 5 mL final volume) to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume (e.g., 5 mL).

  • Homogenization & Labeling: Cap the vial and invert it 15-20 times to ensure a homogenous solution.[1] Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-blocking vials.[1][14] Store as recommended in Section 6.

calc Calculate Required Mass for Target Concentration & Volume weigh Weigh Compound on Tared Analytical Balance calc->weigh transfer Quantitatively Transfer Powder to Vial weigh->transfer add_dmso Add ~80% of Final Volume of DMSO transfer->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve check Visually Inspect for Particulates dissolve->check check->dissolve Not Clear final_vol Add DMSO to Final Volume check->final_vol Clear mix Cap and Invert 15-20x to Homogenize final_vol->mix aliquot Aliquot into Single-Use Vials for Storage mix->aliquot

Diagram 2. Step-by-step workflow for preparing a concentrated DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., phosphate-buffered saline, cell culture medium) for final experimental use. The primary challenge is to avoid precipitation of the free base.

Key Principle: The Solvent Cloud When adding a concentrated DMSO stock to an aqueous buffer, the localized concentration at the point of addition can momentarily exceed the compound's aqueous solubility limit, causing it to precipitate. To mitigate this, the dilution should be performed with vigorous mixing to ensure rapid dispersion.[15]

Procedure:

  • Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration in your aqueous medium.

    • V₁ = (C₂ × V₂) / C₁

    • Where: V₁=Volume of stock, C₁=Concentration of stock, V₂=Final volume, C₂=Final concentration.

    • Important: Ensure the final DMSO concentration is non-toxic to your experimental system, typically below 0.5% v/v.[10]

  • Dispense Aqueous Medium: Add the final volume of the aqueous buffer or medium to your sterile experimental tube or vessel.

  • Dilution with Mixing: While gently vortexing or swirling the aqueous medium, add the calculated volume of the DMSO stock solution dropwise directly into the liquid (not down the side of the tube).

  • Final Mix: Continue to mix for another 10-15 seconds to ensure homogeneity.

  • Visual Inspection: Check the solution for any signs of cloudiness or precipitate. A clear solution indicates the compound has remained dissolved. Use the working solution promptly after preparation.

Quality Control and Validation

For routine experiments, rigorous quality control is essential for data integrity.

  • Visual Inspection: Always check for precipitation in both stock and working solutions before use.

  • Solvent Control: In biological assays, always include a "vehicle control" group that is treated with the same final concentration of DMSO (or other solvent) used to deliver the compound.[15] This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Analytical Validation (for GMP or advanced studies): For rigorous applications, the concentration and purity of the stock solution can be formally verified using methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[16]

Storage and Stability

Proper storage is critical to prevent chemical degradation and maintain the potency of the compound.

Table 2: Recommended Storage Conditions

Solution TypeSolventStorage TemperatureDurationKey Considerations
Solid Compound N/A2-8°C or as per supplierLong-termKeep tightly sealed in a desiccator, protected from light.[12]
Concentrated Stock DMSO-20°C or -80°CMonths to >1 YearUse aliquots to avoid freeze-thaw cycles. Protect from light.[1][14]
Aqueous Working Buffer / Medium2-8°CShort-term (hours)Prepare fresh for each experiment. Prone to degradation and precipitation.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Solid powder does not dissolve in DMSO. Insufficient solvent volume or mixing energy.Continue vortexing and/or sonicating. Gentle warming (to 37°C) may be attempted, but check compound stability first. If it persists, the desired concentration may exceed its solubility limit in DMSO.
Precipitate forms immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit of the free base.Prepare a lower final concentration. Perform a serial dilution (e.g., dilute 10 mM stock to 1 mM in DMSO, then dilute the 1 mM stock into the aqueous buffer).
Working solution becomes cloudy over time. The compound is slowly precipitating out of the aqueous solution.Use the working solution immediately after preparation. Ensure the buffer pH is stable.
Variability observed between experiments. Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles).Always use a fresh aliquot of the stock solution for each new experiment. Confirm that the solvent (DMSO) has not absorbed water over time.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 14, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 14, 2026, from [Link]

  • Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Retrieved January 14, 2026, from [Link]

  • University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved January 14, 2026, from [Link]

  • Stetler, R. A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 57, 113-123. (Simulated URL, as direct access to the full text might be paywalled: [Link])

  • Jain, N. K., & Kumar, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(5), 1383. [Link]

  • Singh, L., & Sharma, P. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(8). [Link]

  • PubChem. (n.d.). N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • Kumar, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81: Synthesis, Characterization, and Evaluation of Its In Vitro and In Vivo Properties. ACS Omega, 7(31), 27367–27377. [Link]

  • Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8439–8448. [Link]

  • National Center for Biotechnology Information. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8439–8448. [Link]

Sources

Application Notes and Protocols for the Purification of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Phenyl-2,4-quinazolinediamine hydrochloride is a member of the quinazoline diamine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development, with analogues having been investigated for a range of biological activities, including antiprotozoal and anticancer properties.[1][2][3][4] The purity of this compound is of paramount importance for obtaining reliable in-vitro and in-vivo data, ensuring reproducibility of experimental results, and for advancing preclinical and clinical development.

This technical guide provides a detailed overview of robust and validated methods for the purification of N2-Phenyl-2,4-quinazolinediamine hydrochloride. The protocols described herein are designed to address common impurities encountered during its synthesis and to provide a pathway to obtaining material of high purity suitable for a range of research and development applications.

Understanding the Impurity Profile

A logical approach to purification begins with an understanding of the potential impurities. A common and efficient synthetic route to N2,N4-disubstituted quinazoline-2,4-diamines involves the sequential nucleophilic substitution of 2,4-dichloroquinazoline with primary amines.[1][5][6]

A plausible synthesis for N2-Phenyl-2,4-quinazolinediamine would involve the reaction of 2,4-dichloroquinazoline with one equivalent of aniline, followed by reaction with ammonia or a protected form of ammonia. Alternatively, a stepwise reaction with different amines could be employed. Based on this synthetic strategy, the primary impurities are likely to be:

  • Unreacted Starting Materials: 2,4-dichloroquinazoline and aniline.

  • Monosubstituted Intermediate: 2-chloro-N-phenylquinazolin-4-amine.

  • Isomeric Byproducts: N4-phenyl-2,4-quinazolinediamine, if the reaction order is not perfectly controlled.

  • Over-reacted Byproducts: N2,N4-diphenylquinazoline-2,4-diamine.

  • Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), and reaction solvents.

The purification strategies outlined below are designed to effectively remove these and other potential process-related impurities.

Purification Workflow Overview

A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the initial purity of the crude material and the desired final purity.

Purification Workflow Crude Crude N2-Phenyl-2,4-quinazolinediamine (Free Base or HCl Salt) Extraction Acid-Base Extraction (Liquid-Liquid) Crude->Extraction Initial Cleanup Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Removal of Polar/ Non-polar Impurities Recrystallization Recrystallization (Final Polish) Chromatography->Recrystallization High Purity Fraction Final_Product Pure N2-Phenyl-2,4-quinazolinediamine HCl (>98% Purity) Recrystallization->Final_Product Isolation of Crystalline Solid

Caption: A general multi-step workflow for the purification of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for the initial, bulk purification of the crude product, leveraging the basicity of the amine functional groups in the target compound. It efficiently separates the basic quinazolinediamine from neutral and acidic impurities.

Principle: N2-Phenyl-2,4-quinazolinediamine, with its multiple amine functionalities, is basic and can be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase, allowing for separation. The basic compound is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocol:
  • Dissolution: Dissolve the crude product (assuming it is the free base) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (aq). The volume of the aqueous acid should be approximately one-third to one-half the volume of the organic phase. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated, water-soluble product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product.

  • Combine and Wash: Combine the aqueous extracts. To remove any residual neutral impurities that may have been carried over, wash the combined aqueous layer with a small portion of fresh DCM or EtOAc. Discard the organic wash.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is greater than 10 (test with pH paper). The free base of N2-Phenyl-2,4-quinazolinediamine will precipitate out of the solution.

  • Back Extraction: Extract the basified aqueous solution with several portions of DCM or EtOAc to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional but Recommended): To prepare the final hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (a solution in ether or isopropanol is often used to control the addition). The hydrochloride salt will precipitate and can be collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

Protocol 2: Purification by Flash Column Chromatography

For the removal of closely related impurities that may not be efficiently separated by extraction, flash column chromatography is the method of choice.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By carefully selecting the mobile phase, impurities can be eluted from the column before or after the desired product. For basic compounds like quinazolinediamines, which can interact strongly with the acidic silica gel surface leading to peak tailing, it is often necessary to add a basic modifier to the mobile phase.

Experimental Protocol:
  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.[7]

  • Mobile Phase Selection: The choice of eluent is critical. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

    • To mitigate peak tailing , it is highly recommended to add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This neutralizes the acidic silanol groups on the silica surface.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column. This "dry loading" technique often results in better separation.[7]

  • Elution: Begin elution with the initial mobile phase, applying gentle pressure to achieve a flow rate of approximately 2 inches per minute.[7] Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Representative Chromatography Data:
ParameterConditionRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides good resolution for small molecules.[7]
Mobile Phase Gradient: 0-10% Methanol in Dichloromethane + 0.5% Triethylamine (v/v)Dichloromethane/Methanol is a versatile solvent system for moderately polar compounds. Triethylamine is added to prevent peak tailing of the basic amine groups by neutralizing acidic silica.
TLC Visualization UV light (254 nm)The aromatic rings in the quinazoline and phenyl groups are UV active.
Expected Elution Less polar impurities (e.g., 2,4-dichloroquinazoline) elute first. The desired product elutes at a moderate polarity. Highly polar impurities remain on the column longer.Based on the principles of normal-phase chromatography.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid product. It is most effective when the crude material is already of moderate purity (>90%).

Principle: This technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol:
  • Solvent Screening: The choice of solvent is critical. For amine hydrochloride salts, polar protic solvents are often a good starting point. Test the solubility of small amounts of the product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating. A good solvent system will show a significant increase in solubility with temperature.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude N2-Phenyl-2,4-quinazolinediamine hydrochloride until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.

Recommended Recrystallization Solvents:
Solvent SystemRationale
Ethanol/Water The hydrochloride salt is likely soluble in hot ethanol. The addition of water as an anti-solvent upon cooling can induce crystallization.
Isopropanol Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for hydrochloride salts.
Methanol/Diethyl Ether Dissolve the compound in a minimal amount of hot methanol. Slowly add diethyl ether as an anti-solvent until the solution becomes turbid, then allow to cool slowly.

Purity Assessment

To validate the success of the purification, it is essential to use reliable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A reversed-phase method is typically employed for compounds of this nature.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dissolve Sample in Mobile Phase (e.g., 1 mg/mL) Injection Inject onto HPLC System Sample_Prep->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phase Mobile_Phase_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Chromatogram Peaks Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: A standard workflow for purity analysis of N2-Phenyl-2,4-quinazolinediamine hydrochloride by HPLC.

Representative HPLC Method Parameters:
ParameterMethod Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or 340 nm
Column Temp. 25-30 °C

Note: The addition of an acid like formic acid or TFA to the mobile phase is crucial. It protonates the basic amine groups, leading to sharper peaks and improved chromatographic performance.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The spectra should be clean, with sharp signals corresponding to the expected structure and the correct integration values for the proton signals.

Conclusion

The purification of N2-Phenyl-2,4-quinazolinediamine hydrochloride to a high degree of purity is an achievable and essential task for its use in research and drug development. A systematic approach, beginning with a bulk purification via acid-base extraction, followed by flash column chromatography, and culminating in a final recrystallization, provides a robust pathway to obtaining material with purity levels exceeding 98%. The successful implementation of these protocols, coupled with rigorous analytical characterization by HPLC and NMR, will ensure the quality and reliability of this important chemical entity.

References

  • Shukla, K., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(12), 5139-5151. Available at: [Link]

  • Silverio, D., et al. (2025). Synthesis of N-substituted quinazoline-4-amine and N2,N4-disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025. Available at: [Link]

  • Pordel, M., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Publications. Available at: [Link]

  • Kandeel, M., et al. (2020). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ChemistrySelect, 5(39), 12224-12232. Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

  • Singh, P., et al. (2020). Synthesis, Plasmodium Falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2,N4-Disubstituted Quinazoline-2,4-diamines. Medicinal Chemistry, 16(6), 850-865. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Guérif, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 123-129. Available at: [Link]

  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry (2014). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC, 4(3), 635-644. Available at: [Link]

  • Royal Society of Chemistry (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Green Chemistry. Available at: [Link]

  • Teledyne ISCO (2025). Purification of phenolic flavanoids with flash chromatography. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 225-238. Available at: [Link]

  • Park, K. H., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 609-614. Available at: [Link]

  • SpectraBase (2025). N-(2-Furylmethyl)-2-phenyl-4-quinazolinamine, N-methyl- [13C NMR]. Available at: [Link]

  • Google Patents (2015). Recrystallization method of L-phenylalanine crude product.
  • Al-Omair, M. A., et al. (2025). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. ResearchGate. Available at: [Link]

  • Guérif, M., et al. (2019). Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 432-459. Available at: [Link]

  • Kumar, D., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link]

Sources

Application Notes & Protocols for N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

N2-Phenyl-2,4-quinazolinediamine hydrochloride is a member of the quinazoline diamine class of heterocyclic compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Compounds in this family have been investigated for a wide range of therapeutic applications, including antibacterial, antileishmanial, and anticancer activities.[1][3] Some quinazolines are known to act as dihydrofolate reductase (DHFR) inhibitors, a mechanism that disrupts DNA synthesis in target organisms.[3]

Given its potential biological activity, N2-Phenyl-2,4-quinazolinediamine hydrochloride requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental results. This document provides a comprehensive guide to its properties, safe handling protocols, storage requirements, and emergency procedures, grounded in authoritative safety data.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 139308-45-5 [4]
Molecular Formula C₁₄H₁₂N₄ • HCl
Molecular Weight 272.73 g/mol [4]
Appearance Solid [5]
Melting Point 100–103 °C (212–217.4 °F) [5]
Stability Stable under recommended storage conditions. Hygroscopic. [6]
Solubility No specific data found for this hydrochloride salt. Parent quinazolines may have limited aqueous solubility.

| Incompatible Materials | Strong oxidizing agents. |[6] |

Hazard Identification and Safety Profile

While a specific, comprehensive GHS classification for this exact hydrochloride salt is not consistently available across all sources, data from related compounds and general safety principles for research chemicals necessitate a cautious approach. The primary risks associated with similar powdered amine hydrochloride salts include irritation upon contact and potential harm if ingested or inhaled.

Core Safety Precept: Treat this compound as potentially hazardous upon acute exposure. Avoid direct contact and aerosolization.

Assumed Hazard Classification

Based on data for analogous chemical structures, researchers should assume the following potential hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A mandatory risk assessment should be performed before any handling of the compound.

RiskAssessmentWorkflow start Start: New Experiment with N2-Phenyl-2,4-quinazolinediamine HCl review_sds Review Safety Data Sheet (SDS) and this guide start->review_sds identify_hazards Identify Key Hazards: - Inhalation of dust - Skin/Eye Contact - Ingestion review_sds->identify_hazards plan_controls Plan Engineering Controls identify_hazards->plan_controls select_ppe Select Appropriate PPE plan_controls->select_ppe protocol_dev Develop Step-by-Step Protocol (Weighing, Dissolving, Disposal) select_ppe->protocol_dev emergency_prep Confirm Emergency Preparedness: - Spill kit accessible - Eyewash/Shower operational - First aid info available protocol_dev->emergency_prep proceed Proceed with Experiment emergency_prep->proceed

Caption: Initial Risk Assessment Workflow.

Handling Protocols

The primary goal during handling is to prevent the generation and inhalation of dust and to avoid any skin or eye contact.[6][7]

Engineering Controls
  • Fume Hood: All manipulations of the solid compound, including weighing and initial solution preparation, must be conducted inside a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

Proper PPE is mandatory. Contaminated work clothing should not be allowed out of the workplace.[6]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Prevents skin contact. Immediately wash with soap and water if contact occurs.[5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against airborne particles and splashes. If contact occurs, rinse cautiously with water for several minutes.[6]
Body Protection Fully buttoned laboratory coat. Protects skin from accidental contact.

| Respiratory | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter if a fume hood is unavailable or insufficient. | Prevents inhalation of fine powder. |

Protocol for Preparing a Stock Solution

This protocol is designed to minimize exposure and ensure accurate concentration.

  • Preparation: Before starting, assemble all necessary equipment (spatula, weigh boat, vials, solvent, vortexer, etc.) inside the chemical fume hood. Don the required PPE.

  • Tare: Place a clean, static-free weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Weighing: Carefully transfer the desired amount of N2-Phenyl-2,4-quinazolinediamine hydrochloride from the storage container to the weigh boat using a clean spatula. Avoid any actions that could create dust. Close the primary container tightly immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder into an appropriately sized vial. A funnel may be used to prevent loss of material.

  • Solubilization: Add the desired volume of solvent to the vial. The choice of solvent will be application-dependent (e.g., DMSO, ethanol).

  • Dissolution: Cap the vial securely and mix the contents by vortexing or sonicating until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Decontamination: Wipe down the spatula, weigh boat (before disposal), and any affected surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them. Dispose of all contaminated disposables in the appropriate solid chemical waste stream.

  • Hygiene: After work is complete and PPE is removed, wash hands and any exposed skin thoroughly.[6]

Storage Guidelines

Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Temperature: Store refrigerated at 2°C to 8°C (36°F to 46°F).

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) as some amine-containing compounds can be sensitive to air and light.[7][8]

  • Hygroscopicity: The compound is noted to be hygroscopic. This means it can absorb moisture from the air, which can affect its mass and stability. Tightly sealing the container is essential to minimize moisture absorption.

StorageLogic start Compound Received check_container Is container tightly sealed? start->check_container seal_container Seal container tightly. Use parafilm if needed. check_container->seal_container No storage_location Place in designated refrigerator (2-8°C) check_container->storage_location Yes seal_container->storage_location log_entry Log in chemical inventory storage_location->log_entry end Storage Complete log_entry->end

Caption: Logic Diagram for Proper Storage.

Emergency Procedures

Rapid and correct response to an emergency is critical.

First Aid Measures
  • General Advice: If symptoms persist or you feel unwell, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[6][7]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, give artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Wear full PPE, including respiratory protection. Avoid breathing dust.[7]

  • Containment and Cleanup: Do not allow the substance to enter sewers or waterways.[5] For a dry spill, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Clean the affected area thoroughly.

  • Environmental Precautions: The compound is classified as a water hazard class 1 (slightly hazardous for water). Do not allow large quantities to reach ground water or sewage systems.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][7] A solid water stream may be inefficient.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Application-Specific Insights & Scientific Rationale

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a class of compounds with demonstrated biological relevance, making it a valuable tool for drug discovery and development.

  • Antiparasitic Research: A study on N2,N4-disubstituted quinazoline-2,4-diamines demonstrated their efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. The proposed mechanism of action for some quinazolines involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in the parasite.[3] Researchers using this compound in antiparasitic assays should consider including controls to investigate potential antifolate activity.

  • Antibacterial Research: The N2,N4-disubstituted quinazoline-2,4-diamine scaffold has also been identified as a promising platform for developing antibacterial agents against multi-drug resistant Staphylococcus aureus.[1] The low toxicity and high in vivo activity noted in some studies highlight the therapeutic potential of this chemical family.[1]

  • Experimental Causality:

    • Solution Stability: Due to the potential for hydrolysis, especially in alkaline or strongly acidic aqueous solutions, it is best practice to prepare solutions fresh for each experiment.[10][11] If storage of a stock solution (typically in an organic solvent like DMSO) is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Hygroscopic Nature: The hygroscopic property of the compound means it readily absorbs water from the atmosphere. This is why weighing must be done efficiently and in a controlled environment (fume hood). Failure to do so can lead to inaccurate concentrations, compromising the reliability and reproducibility of experimental data.

References

  • Aparecida de Souza, M., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry. [Link]

  • N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride Page. PubChem. [Link]

  • Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry. [Link]

  • Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. (2018). ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

  • Bell, F., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. [Link]

  • Al-Samydai, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • Brack, W., et al. (2000). On the mode of action of N-phenyl-2-naphthylamine in plants. Environmental Toxicology and Chemistry. [Link]

  • Gendugov, T. K., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N2-Phenyl-2,4-quinazolinediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to ensure your success in the lab.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Formation

A low or non-existent yield is a frequent hurdle in quinazoline synthesis. The root cause often lies in the quality of starting materials, reaction conditions, or the choice of solvent and base.

Potential Cause 1: Purity and Reactivity of Starting Materials

The most common starting point for this synthesis involves the sequential nucleophilic substitution of a 2,4-dichloroquinazoline with an amine, followed by aniline.[1] The purity of the dichloroquinazoline and the amines is paramount.

  • Solution:

    • Verify Starting Material Integrity: Before commencing the synthesis, confirm the purity of your 2,4-dichloroquinazoline and aniline using techniques like NMR, LC-MS, and melting point analysis.

    • Purification of Reagents: If impurities are detected, purify the starting materials. 2,4-dichloroquinazoline can be recrystallized from a suitable solvent like ethanol. Aniline can be distilled under reduced pressure.

Potential Cause 2: Suboptimal Reaction Conditions (Temperature and Time)

Quinazoline synthesis often requires elevated temperatures to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition and the formation of side products.

  • Solution:

    • Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical temperature range for the nucleophilic substitution on 2,4-dichloroquinazoline is refluxing in a solvent like isopropanol or ethanol.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material to determine the optimal reaction time.

Potential Cause 3: Inappropriate Solvent or Base Selection

The choice of solvent and base is critical as it influences the solubility of reactants and the reaction pathway.[3] Polar aprotic solvents are often preferred to enhance solubility and promote the desired C-N bond formation.[3]

  • Solution:

    • Solvent Polarity: If you are observing low yields in a non-polar solvent, consider switching to a polar aprotic solvent such as DMF or DMSO.[3][4]

    • Base Strength: The base facilitates the nucleophilic attack by deprotonating the amine. If a weak base like sodium carbonate is proving ineffective, a stronger base such as potassium carbonate or an organic base like DIPEA (N,N-Diisopropylethylamine) may be required.[2]

Workflow for Diagnosing Low Yield

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product. These often arise from side reactions or incomplete conversion of starting materials.

Potential Cause 1: Side Reactions

Common side reactions include the formation of bis-anilino products (if aniline is added too early or in excess) or hydrolysis of the chloro-intermediate if water is present.[5]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. A stepwise addition of the amines can help minimize the formation of undesired products.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.

    • Anhydrous Solvents: Use anhydrous solvents to minimize hydrolysis of the 2,4-dichloroquinazoline intermediate.

Potential Cause 2: Incomplete Reaction

An incomplete reaction will result in a mixture of starting materials, intermediates, and the final product, making purification challenging.

  • Solution:

    • Reaction Monitoring: Regularly monitor the reaction progress using TLC or LC-MS. This will help you determine when the reaction has gone to completion and prevent the formation of degradation products from prolonged reaction times.

Data Summary: Recommended Solvents and Bases
Solvent Type Boiling Point (°C) Rationale for Use
IsopropanolPolar Protic82.6Good for nucleophilic substitutions, readily available.
EthanolPolar Protic78.37Similar to isopropanol, higher boiling point can increase reaction rate.[2]
DMFPolar Aprotic153Excellent for dissolving a wide range of reactants.[4]
DMSOPolar Aprotic189High boiling point, useful for reactions requiring high temperatures.[3]
Base Type Strength Rationale for Use
K₂CO₃InorganicModerateEffective and economical for many quinazoline syntheses.[4]
Cs₂CO₃InorganicStrongMore reactive than K₂CO₃, can improve yields in difficult reactions.[2]
DIPEAOrganicStrong, Non-nucleophilicSterically hindered, useful when avoiding side reactions with the base.[2]
Et₃NOrganicModerateCommon organic base, suitable for many applications.[2]
Issue 3: Difficulties in Product Isolation and Purification

The final step in the synthesis is the isolation of N2-Phenyl-2,4-quinazolinediamine as its hydrochloride salt. Challenges can arise during workup, precipitation, and purification.

Potential Cause 1: Product Solubility Issues

The free base of N2-Phenyl-2,4-quinazolinediamine may be soluble in the organic solvent used for extraction, making precipitation difficult.

  • Solution:

    • Solvent Selection for Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. If the product is too soluble, try a less polar solvent for extraction.

    • Recrystallization: Recrystallization is a powerful purification technique. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot methanol and adding a less polar solvent like ether until turbidity is observed) can yield highly pure crystals upon cooling.

Potential Cause 2: Problems with Hydrochloride Salt Formation

The formation of the hydrochloride salt is crucial for stability and handling. The salt may not precipitate, or it may crash out as an oil.

  • Solution:

    • Protocol for Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or methanol. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) with stirring.

    • Control Precipitation: If the salt oils out, try adding the HCl solution more slowly or at a lower temperature. Seeding with a small crystal of the product can also induce proper crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N2-Phenyl-2,4-quinazolinediamine hydrochloride?

A1: A widely used method involves a two-step nucleophilic substitution on 2,4-dichloroquinazoline.[1] The first substitution is typically with a primary amine, followed by a second substitution with aniline. The final product is then converted to its hydrochloride salt.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the product. Staining with a UV lamp or an appropriate chemical stain will allow you to visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2,4-dichloroquinazoline is a lachrymator and should be handled with care. The solvents and reagents used can be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can this reaction be scaled up? What are the main considerations?

A4: Yes, this reaction can be scaled up. Key considerations include efficient stirring to ensure homogeneity, temperature control (as larger volumes have different heating and cooling profiles), and safe handling of larger quantities of reagents. A pilot run at a smaller scale is always recommended before proceeding to a large-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of N2-Phenyl-2,4-quinazolinediamine
  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol, add the primary amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then add aniline (1.2 eq).

  • Heat the mixture to reflux again and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add diethyl ether until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the purified N2-Phenyl-2,4-quinazolinediamine free base in a minimal amount of isopropanol.

  • Slowly add a 2M solution of HCl in isopropanol dropwise with stirring.

  • Continue adding the HCl solution until the precipitation is complete.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the hydrochloride salt.

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). ACS Omega. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

  • Discovery and optimization of 2,4-diaminoquinazoline derivatives as a new class of potent dengue virus inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7663–7676. [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6865–6875. [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

Sources

N2-Phenyl-2,4-quinazolinediamine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N2-Phenyl-2,4-quinazolinediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions and troubleshooting workflows for experiments involving this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested advice to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
1. How do I prepare a stable aqueous stock solution of N2-Phenyl-2,4-quinazolinediamine hydrochloride?

Answer: Preparing a stable aqueous stock solution is critical for reproducible experimental results. N2-Phenyl-2,4-quinazolinediamine hydrochloride is a salt, which generally enhances aqueous solubility compared to its free base form.[1] However, factors like pH, concentration, and handling technique are paramount.

The primary challenge is to dissolve the compound at the desired concentration without inducing precipitation or degradation. The quinazoline core is generally stable in cold, dilute acidic, and alkaline solutions, but degradation can occur under more extreme conditions like boiling.[2][3]

Causality: The hydrochloride salt lowers the initial pH of the solution, which typically aids in the solubility of amine-containing compounds by ensuring they are in their protonated, more polar form. We recommend starting with a slightly acidic aqueous buffer or high-purity water and adjusting the pH only if necessary. Vigorous heating should be avoided as it can promote hydrolysis of the quinazoline ring.[2]

Below is a validated workflow for preparing and handling aqueous solutions of this compound.

G cluster_prep Solution Preparation cluster_storage Aliquoting & Storage weigh 1. Weigh Compound Accurately weigh the hydrochloride salt. add_solvent 2. Add Aqueous Solvent (e.g., Sterile Water, PBS, or acidic buffer) weigh->add_solvent dissolve 3. Aid Dissolution Use vortexing and/or sonication in a water bath. Avoid excessive heat. add_solvent->dissolve ph_check 4. Check & Adjust pH (Optional) Measure pH. Adjust with dilute HCl or NaOH only if required for experimental conditions. dissolve->ph_check filter 5. Sterile Filter Use a 0.22 µm PVDF or PTFE syringe filter. ph_check->filter aliquot 6. Aliquot Solution Dispense into single-use volumes in low-protein binding tubes. filter->aliquot store 7. Store Appropriately Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing and handling aqueous solutions.

2. What are the key factors that influence the stability of N2-Phenyl-2,4-quinazolinediamine hydrochloride in my aqueous experimental buffer?

Answer: The stability of quinazoline derivatives in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidative agents.[2][4] Understanding these factors is crucial for designing experiments and interpreting results accurately.

  • pH: The quinazoline ring system is susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[2] While stable in cold, dilute acids and bases, prolonged incubation at extreme pH values at room temperature or above can lead to ring-opening and degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[4] For short-term storage (hours to days), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is essential.[4]

  • Light (Photostability): Aromatic heterocyclic compounds can be susceptible to photodegradation. It is standard practice to protect solutions from light by using amber vials or wrapping containers in foil.[5]

  • Oxidation: While the quinazoline core is relatively stable to oxidation, other functional groups on derivatives can be sensitive.[3] The presence of dissolved oxygen or oxidizing agents in the buffer could potentially lead to degradation over time.

G cluster_factors Influencing Factors main Compound Stability in Aqueous Solution pH pH (Hydrolysis Risk) main->pH extremes cause degradation Temp Temperature (Kinetics) main->Temp higher T accelerates degradation Light Light Exposure (Photodegradation) main->Light can induce degradation Oxygen Dissolved O₂ (Oxidation Risk) main->Oxygen can cause oxidative damage Solvent Solvent Purity (Contaminants) main->Solvent impurities can react

Caption: Key factors influencing compound stability in solution.

The following table summarizes these factors and provides handling recommendations.

FactorPotential Effect on StabilityRecommended Handling & Storage
pH Risk of acid- or base-catalyzed hydrolysis, especially at elevated temperatures.[2]Maintain pH within a mild range (e.g., 5-8) unless experimentally required. Prepare solutions in appropriate buffers.
Temperature Higher temperatures increase the rate of all degradation pathways.[4]Prepare stock solutions on ice. Store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Light Photodegradation can occur upon exposure to UV or ambient light.[5]Store solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to light during experiments.
Oxygen Potential for oxidation of the molecule.Use degassed solvents for preparation if oxidative sensitivity is suspected. Store aliquots under an inert gas (e.g., argon) for maximum protection.
Troubleshooting Guide
3. I observed a precipitate in my solution after thawing or upon dilution. What should I do?

Answer: Precipitation indicates that the compound's solubility limit has been exceeded under the current conditions. This is a common issue when diluting a concentrated stock (often in DMSO) into an aqueous buffer, but it can also happen with aqueous stocks if the buffer composition or pH is unfavorable.

Causality: The solubility of a compound is highly dependent on the solvent, pH, and temperature. When a frozen aqueous stock is thawed, temperature changes can temporarily reduce solubility. More commonly, if you dilute the stock into a new buffer, the final pH or salt concentration might be different enough to cause the compound to crash out of solution. For instance, increasing the pH of a solution containing an amine hydrochloride salt can neutralize the amine, making it less polar and less soluble.

Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Instability Observed (Precipitate, Color Change, New HPLC Peak) precipitate Is there a precipitate? start->precipitate check_sol Check solubility limits. Is the concentration too high for the buffer? precipitate->check_sol Yes degradation Is there a color change or a new peak in HPLC/LC-MS? precipitate->degradation No adjust_ph Adjust pH slightly (if permissible). Does lowering pH re-dissolve it? check_sol->adjust_ph warm_sonicate Gently warm (≤37°C) and sonicate. Does it re-dissolve? adjust_ph->warm_sonicate reformulate Reformulate at a lower concentration or with a co-solvent. warm_sonicate->reformulate perform_stress Perform forced degradation study (hydrolysis, oxidation) to identify degradant. degradation->perform_stress Yes check_buffer Are buffer components reactive? (e.g., primary amines, reducing agents) perform_stress->check_buffer modify_protocol Modify protocol: - Use fresh solution - Protect from light/air - Adjust pH check_buffer->modify_protocol

Sources

Technical Support Center: Crystallization of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N2-Phenyl-2,4-quinazolinediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in a highly pure, crystalline form. The following sections provide in-depth, experience-based answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, explaining the underlying scientific principles behind each troubleshooting step.

Q1: My compound fails to crystallize from solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue, typically arising from either excessive solvent use or a high kinetic barrier to nucleation.[1] Here is a systematic approach to induce crystallization:

  • Concentrate the Solution: The most frequent cause is using too much solvent, which prevents the solution from reaching the necessary supersaturation upon cooling.[1] Gently reheat your solution and evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation.

  • Induce Nucleation: Supersaturated solutions can be stable and may require a trigger to initiate crystal formation.[2]

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4][5] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.[3]

    • Seeding: Introduce a "seed crystal"—a tiny amount of the solid N2-Phenyl-2,4-quinazolinediamine hydrochloride—into the cooled, supersaturated solution.[3][4] This provides a pre-existing template for further crystal growth.

  • Reduce Temperature: If crystals still haven't formed, further cooling can decrease the compound's solubility. Utilize a colder bath, such as an ice-salt mixture, to lower the temperature.[3]

Q2: Instead of crystals, an oil or gummy substance is forming. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6][7] This often happens when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when supersaturation is too high.[6][8] Oiled-out products are often impure because impurities tend to be more soluble in the oil than in the crystallization solvent.[8]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20%) to reduce the supersaturation level upon cooling.[8] A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

  • Lower the Crystallization Temperature: By adding more solvent, you ensure the solution remains unsaturated at higher temperatures. This forces crystallization to occur at a lower temperature, hopefully below the melting point of your compound.

  • Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Experiment with a different solvent or a binary solvent system. For hydrochloride salts, polar protic solvents like isopropanol or ethanol, sometimes with the addition of an anti-solvent like ethyl acetate or diethyl ether, can be effective.[9]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Troubleshooting workflow for "oiling out".

Q3: The final crystalline product is discolored or contains impurities. How can I improve its purity?

A3: Impurities can be trapped in the crystal lattice, especially during rapid crystallization.[8] The presence of heat-stable salts, common in amine systems, can also lead to operational problems and impurity issues.[10][11]

Purification Strategies:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[8] Ensure the cooling process is slow and gradual. Insulating the flask can help achieve a slower cooling rate. If using an anti-solvent, add it dropwise to the dissolved compound.

  • Perform a Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]

  • Charcoal Treatment: For colored impurities, activated charcoal can be effective. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8]

  • Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of cold crystallization solvent to remove any residual mother liquor clinging to the surface.[12]

Q4: I am observing different crystal forms (polymorphs) between batches. How can I control this?

A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[13][14] These different forms can have distinct physical properties, including solubility and stability.[13][15] Control over polymorphism is critical in pharmaceutical development.

Controlling Polymorphism:

  • Consistent Conditions: The formation of a specific polymorph is highly dependent on crystallization conditions.[13][16] Strictly control parameters such as the solvent system, cooling rate, agitation speed, and temperature.

  • Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure the consistent formation of that specific form.

  • Solvent Choice: The solvent can have a significant influence on which polymorph crystallizes.[16] You may need to screen various solvents to find conditions that reliably produce the desired form.

Baseline Experimental Protocol

Protocol: Cooling Crystallization of N2-Phenyl-2,4-quinazolinediamine hydrochloride

This protocol provides a general starting point. Optimization will likely be necessary.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent. A good solvent will dissolve the compound when hot but sparingly when cold. For hydrochloride salts, alcohols (e.g., ethanol, isopropanol) are often a good starting point.[9]

  • Dissolution: Place the crude N2-Phenyl-2,4-quinazolinediamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble material is present, perform a hot gravity filtration to remove it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: General workflow for cooling crystallization.

Data Summary Table

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water100.010.280.1High polarity, good for many salts.
Ethanol78.34.324.5Good general-purpose polar protic solvent.
Isopropanol (IPA)82.53.919.9Often used for hydrochloride salts.[9]
Methanol64.75.132.7Very polar, may need an anti-solvent.
Ethyl Acetate77.14.46.0Medium polarity, often used as an anti-solvent.
Acetone56.25.120.7Polar aprotic, can be a good solvent for washing.
Diethyl Ether34.62.84.3Low polarity, common anti-solvent.

Note: Data is compiled from standard chemical reference sources.

References

  • Crystallization - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]

  • Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved January 14, 2026, from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved January 14, 2026, from [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis Online. (n.d.). Retrieved January 14, 2026, from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. (2025, May 1). Retrieved January 14, 2026, from [Link]

  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 14, 2026, from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]

  • Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved January 14, 2026, from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Retrieved January 14, 2026, from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.). Retrieved January 14, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • crystallization and dry reagents - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2006, December 6). Retrieved January 14, 2026, from [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3). Retrieved January 14, 2026, from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10). Retrieved January 14, 2026, from [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Retrieved January 14, 2026, from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved January 14, 2026, from [Link]

  • Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp - Reddit. (2021, March 3). Retrieved January 14, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved January 14, 2026, from [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Retrieved January 14, 2026, from [Link]

  • N2-(3-Fluoro-phenyl)-quinazoline-2,4-diamine | C14H12ClFN4 | CID 2952346 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride | C16H16ClN3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 5-Phenylsulfanyl-2,4-Quinazolinediamine | C14H12N4S | CID 446244 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

N2-Phenyl-2,4-quinazolinediamine hydrochloride by-product analysis in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and analysis of N2-Phenyl-2,4-quinazolinediamine hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide: By-product and Purity Issues

This section addresses specific problems that may arise during the synthesis and purification of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Question 1: My HPLC analysis of the final product shows a significant, late-eluting peak besides the main product. How can I identify this unknown impurity?

Answer:

Identifying an unknown by-product requires a systematic approach. The most likely culprits in this synthesis are process-related impurities, such as unreacted intermediates or by-products from side reactions.[1]

A logical workflow for identification is crucial. First, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[2] This is the fastest way to gain structural information.[3] Compare this mass with the molecular weights of potential by-products (see Table 1).

If the mass does not match a predicted structure, or for definitive confirmation, isolation of the impurity via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.

Below is a recommended workflow for by-product identification:

G start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms compare Compare Mass to Potential By-products lcms->compare known Impurity Identified compare->known Mass Match unknown Mass Does Not Match Predicted Structures compare->unknown No Match isolate Isolate Impurity via Preparative HPLC unknown->isolate nmr Structural Elucidation (NMR, etc.) isolate->nmr identified Structure Confirmed nmr->identified

Caption: Workflow for systematic by-product identification.

Question 2: My reaction yield is high, but the purity of N2-Phenyl-2,4-quinazolinediamine hydrochloride is consistently low. What are the most probable by-products and how can I minimize their formation?

Answer:

Low purity despite a high yield often points to inefficient conversion of an intermediate to the final product. The synthesis of N2-Phenyl-2,4-quinazolinediamine typically proceeds via sequential nucleophilic substitution of 2,4-dichloroquinazoline with aniline. The chlorine atom at the C4 position is generally more reactive than the one at C2.[4]

Therefore, the most common process-related impurity is the monosubstituted intermediate, N-(2-chlorophenyl)quinazolin-4-amine .

Minimization Strategy:

  • Reaction Conditions: The second substitution step (at the C2 position) is slower and requires more forcing conditions. Ensure the reaction temperature and time are optimized to drive the reaction to completion. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for quinazoline derivatives.[5]

  • Stoichiometry: Using a slight excess of aniline (e.g., 2.2 to 2.5 equivalents) can help ensure the complete conversion of the dichloroquinazoline starting material and the monosubstituted intermediate.

  • Catalyst Choice: While many quinazoline syntheses are metal-catalyzed, the choice of base is also critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the aniline nucleophile.

The primary reaction and key by-product formation are illustrated below:

G node_A 2,4-dichloroquinazoline node_C N-(2-chlorophenyl)quinazolin-4-amine (Monosubstituted By-product) node_A->node_C + Aniline (Step 1, fast) node_B Aniline node_D N2-Phenyl-2,4-quinazolinediamine (Desired Product) node_C->node_D + Aniline (Step 2, slow) node_C->node_D Incomplete conversion leads to contamination of final product

Caption: Synthesis pathway and formation of the key by-product.

Table 1: Common Potential By-products and Their Origin

By-product NameChemical Structure (SMILES)Probable CauseIdentification Method
N-(2-chlorophenyl)quinazolin-4-amineC1=CC=C(C=C1)NC2=C3C=CC=C3N=C(N=C2)ClIncomplete reaction; insufficient time or temperature for the second substitution.LC-MS
2,4-dichloroquinazolineC1=CC=C2C(=C1)N=C(C=N2)ClUnreacted starting material.HPLC (retention time match), GC-MS
AnilineC1=CC=C(C=C1)NUnreacted starting material; excess reagent.HPLC (retention time match), GC-MS
2-aminobenzaldehydeC1=CC=C(C(=O)C=C1)NHydrolysis of the quinazoline ring under acidic or basic conditions during workup or storage.[6]LC-MS

Frequently Asked Questions (FAQs)

Question 3: What is a reliable HPLC method for analyzing the purity of N2-Phenyl-2,4-quinazolinediamine hydrochloride?

Answer:

A robust, stability-indicating HPLC method is essential for accurately determining the purity of quinazoline derivatives.[7][8] A reversed-phase HPLC (RP-HPLC) method is standard for this class of compounds. Below is a validated starting method that can be optimized for your specific system.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by ensuring basic analytes are protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 320 nmQuinazoline rings have strong absorbance at these wavelengths. Diode Array Detector (DAD) is recommended to check for peak purity.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Question 4: What are the primary sources of impurities in pharmaceutical synthesis, and how do they apply to this compound?

Answer:

Impurities in active pharmaceutical ingredients (APIs) can originate from various sources throughout the manufacturing process.[1] Understanding these sources is the first step in developing an effective control strategy.[2]

  • Starting Materials: Impurities present in the 2,4-dichloroquinazoline or aniline can be carried through the synthesis and appear in the final product. Always use starting materials with a known purity profile.

  • Intermediates: As discussed in Question 2, unreacted intermediates are a major source of process-related impurities.

  • By-products: These are formed from side reactions that compete with the main reaction. For quinazolines, this could include dimerization or reactions with residual solvents.

  • Reagents and Catalysts: Residuals from bases (e.g., DIPEA) or any catalysts used must be effectively removed during purification.

  • Degradation Products: The final API can degrade during storage or formulation due to factors like hydrolysis, oxidation, or photolysis.[1][2] Quinazoline derivatives can be susceptible to hydrolysis, especially in strongly acidic or alkaline conditions.[9][10][11]

Question 5: How should I store N2-Phenyl-2,4-quinazolinediamine hydrochloride to ensure its long-term stability?

Answer:

Proper storage is critical to prevent the formation of degradation-related impurities.[2] Based on the chemical nature of the quinazoline ring and the hydrochloride salt form, the following storage conditions are recommended:

  • Temperature: Store in a cool, controlled environment, typically at 2-8 °C for long-term storage. Avoid high temperatures, which can accelerate degradation.[9]

  • Light: Protect from light. Many aromatic heterocyclic compounds are photosensitive. Store in amber vials or in the dark.

  • Moisture/Atmosphere: Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt can be hygroscopic, and moisture can promote hydrolysis of the quinazoline core.[6]

  • pH: As a hydrochloride salt, the compound is acidic. Avoid exposure to strong bases, which could neutralize the salt and promote hydrolysis or other degradation pathways.[9]

Forced degradation studies (stress testing) under various conditions (acid, base, oxidation, heat, light) are recommended to fully understand the stability profile of the compound and identify potential degradation products.[9][10][11]

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Full article: Determination of the Stabilities of New Quinazoline Deriv
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone deriv
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • How To Control Impurities In Pharmaceuticals. Pharmaeli.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs.
  • Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline.
  • Troubleshooting Contamination Issues in Pharmaceuticals. YouTube.
  • HPLC analysis of 125 I labeled quinazoline derivatives.
  • Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Quinazoline. Wikipedia.
  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025.
  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology.
  • (PDF) STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS.

Sources

Technical Support Center: Optimizing Cell Permeability Assays for N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N2-Phenyl-2,4-quinazolinediamine hydrochloride (NQ-HCl). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to help you navigate the complexities of cell permeability assessment. This guide is designed to empower you to generate robust, reproducible data and troubleshoot the unique challenges this compound class may present.

Introduction: Why Permeability Matters for NQ-HCl

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a class of compounds with significant therapeutic potential. However, its efficacy is fundamentally linked to its ability to cross biological membranes to reach its target. Cell permeability assays are therefore a critical step in the drug development pipeline, providing essential data on intestinal absorption for oral delivery or penetration across barriers like the blood-brain barrier (BBB).[1]

Quinazoline-based compounds can exhibit pH-dependent solubility and permeability, a factor that adds a layer of complexity to assay design and interpretation.[2] This guide will address these specific challenges, ensuring your experimental setup is optimized for this particular scaffold.

Section 1: Selecting the Right Permeability Assay

The first critical decision is choosing the appropriate model. Your choice depends on the specific question you are asking. The three most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assays, and Madin-Darby Canine Kidney (MDCK) cell assays.

FAQ: Which permeability model is right for my research stage?

Answer: Use the following decision tree and comparative table to guide your selection.

Efflux_Troubleshooting Start High Efflux Ratio Observed (ER > 2) Hypothesis Hypothesis: Compound is a substrate of P-gp and/or BCRP Start->Hypothesis Experiment Perform Bidirectional Assay + Specific Inhibitors Hypothesis->Experiment Check_Pgp Does ER decrease significantly with a P-gp inhibitor (e.g., Verapamil)? Experiment->Check_Pgp Check_BCRP Does ER decrease significantly with a BCRP inhibitor (e.g., Fumitremorgin C)? Check_Pgp->Check_BCRP No Conclusion_Pgp Conclusion: Compound is a P-gp substrate Check_Pgp->Conclusion_Pgp Yes Conclusion_BCRP Conclusion: Compound is a BCRP substrate Check_BCRP->Conclusion_BCRP Yes Conclusion_Both Conclusion: Compound is a substrate of both P-gp and BCRP Check_BCRP->Conclusion_Both Yes Conclusion_Other Consider other transporters (e.g., MRP2) Check_BCRP->Conclusion_Other No Conclusion_Pgp->Check_BCRP Check for dual -substrate activity

Caption: Troubleshooting workflow for identifying efflux transporters.

Table 2: Recommended Control Compounds for Permeability Assays

Control CompoundPermeability ClassTransport MechanismTypical Use
Atenolol LowPassive Paracellular [3]Low Permeability Marker
Propranolol / Antipyrine HighPassive Transcellular [3][4]High Permeability Marker
Digoxin Low-MediumP-gp Substrate [5][4]P-gp Efflux Positive Control
Lucifer Yellow Very LowParacellular Marker [6][7]Monolayer Integrity Control
Q4: My mass balance (recovery) is low (<80%). What are the potential causes?

Answer: Low recovery means the total amount of compound at the end of the experiment is less than what you started with. This compromises the data, as you cannot be sure if the compound was poorly permeable or simply disappeared.

Causality & Troubleshooting:

  • Non-specific Binding: Hydrophobic compounds can stick to plastic labware (pipette tips, plates).

  • Cellular Metabolism: The compound may be metabolized by enzymes within the Caco-2 cells.

  • Poor Solubility: The compound may have precipitated out of solution during the experiment (see Q1).

Optimization Strategies:

  • Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding plates for sample collection and analysis. [8]* Run a Stability Assay: Incubate NQ-HCl in the presence and absence of cells and measure its concentration over time to check for degradation or metabolism.

  • Improve Solubility: Refer to the strategies in Q1.

  • Quantify All Fractions: To calculate recovery, you must analyze the compound concentration at the end of the incubation in the apical chamber, the basolateral chamber, and in a cell lysate (after washing the monolayer).

    • % Recovery = 100 x [(Vr x Cr) + (Vd x Cd) + C_lysate] / (Vd x C0) [8]

Section 3: Core Protocol - Bidirectional Caco-2 Assay

This protocol provides a robust framework. It must be validated in your laboratory with the control compounds listed in Table 2.

Caco2_Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days (Change media every 2-3 days) A->B C 3. QC Check: Measure TEER (Ensure values are >300 Ω·cm²) B->C D 4. Prepare Dosing Solutions (NQ-HCl & controls in transport buffer. Include Lucifer Yellow) C->D E 5. Start Assay: Add dosing solution to Donor side (Apical for A->B, Basolateral for B->A) Add fresh buffer to Receiver side D->E F 6. Incubate at 37°C (e.g., 60-120 min with gentle shaking) E->F G 7. Collect Samples: - Aliquot from Receiver chamber - Aliquot from Donor chamber (for C_final) - Wash & lyse cells (for recovery) F->G H 8. Analyze Samples by LC-MS/MS (Quantify compound & Lucifer Yellow) G->H I 9. Calculate Papp, Efflux Ratio, and % Recovery H->I

Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at an appropriate density. Culture for 21-25 days in a 37°C, 5% CO₂ incubator. [8]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your pre-defined acceptance criteria. [9]3. Reagent Preparation:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • Prepare dosing solutions of NQ-HCl and control compounds in the transport buffer. The final DMSO concentration should be kept low (<1%) to avoid impacting cell health.

    • Include a paracellular marker like Lucifer Yellow in the donor solution. [6][7]4. Permeability Assay (A -> B direction):

    • Gently wash the cell monolayers with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.

    • Aspirate the buffer. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a set time (e.g., 90 minutes) at 37°C, preferably with orbital shaking to reduce the unstirred water layer. [10] * At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (B -> A direction):

    • Perform the same steps as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. [11]6. Sample Analysis: Quantify the concentration of NQ-HCl and Lucifer Yellow in all samples using a validated analytical method, typically LC-MS/MS for the compound and a fluorescence plate reader for Lucifer Yellow.

  • Data Calculation:

    • Apparent Permeability (Papp):

      • Papp (cm/s) = (dQ/dt) / (A * C₀) [3][6] * Where:

        • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

        • A = Surface area of the membrane (cm²)

        • C₀ = Initial concentration in the donor chamber (mol/cm³)

    • Efflux Ratio (ER):

      • ER = Papp (B -> A) / Papp (A -> B) [8]

Section 4: Data Interpretation Guide

Table 3: Permeability Classification Based on Caco-2 Papp (A->B) Values

Papp (A->B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionClassification
< 1.0Low (0-20%)Low Permeability
1.0 - 10.0Medium (20-70%)Medium Permeability
> 10.0High (70-100%)High Permeability
Classification boundaries are generally accepted but may vary slightly between laboratories. Correlates well with human absorption data.
[8][12]
Interpreting Your Results:
  • High Papp (>10) and ER < 2: Indicates good passive permeability and is predictive of high oral absorption.

  • Low Papp (<1) and ER < 2: Indicates poor permeability, which could be a significant hurdle for oral bioavailability.

  • High Papp (>10) and ER > 2: The compound has good intrinsic permeability but is an efflux substrate. In vivo absorption may be lower than predicted by the A->B Papp alone. This compound may also be actively kept out of tissues like the brain.

  • Low Papp (<1) and ER > 2: The compound has poor intrinsic permeability and is also an efflux substrate. This combination presents a major challenge for oral drug development.

By following this structured approach—selecting the right assay, anticipating challenges like solubility and efflux, implementing robust QC checks, and correctly interpreting the data—researchers can confidently and accurately characterize the permeability of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

References

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Permeability Barrier: Methods and Protocols (pp. 115-132). Springer. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Kadye, D. L., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Retrieved from [Link]

  • Zhao, W., et al. (2019). Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Gertz, M., et al. (2010). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 40(12), 825-836. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Zhao, W., et al. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE (Journal of Visualized Experiments), (150), e58900. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics, 11(10), 509. Retrieved from [Link]

  • Neuhoff, S., et al. (2003). Optimization and standardization of automated Caco-2 permeability experiments. Journal of Biomolecular Screening, 8(5), 543-551. Retrieved from [Link]

  • JoVE. (2023, February 10). Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. YouTube. Retrieved from [Link]

  • Miller, J. M., et al. (2011). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 13(2), 218–227. Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]

  • Korjamo, T., et al. (2009). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. Journal of Pharmaceutical Sciences, 98(11), 4279-4289. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Volpe, D. A. (2016). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 18(6), 1341–1349. Retrieved from [Link]

  • Wexler, D., et al. (2005). Linking solubility and permeability assays for maximum throughput and reproducibility. Journal of Biomolecular Screening, 10(4), 383-390. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio. YouTube. Retrieved from [Link]

  • Miller, J. M., et al. (2009). The Solubility–Permeability Interplay: Mechanistic Modeling and Predictive Application of the Impact of Micellar Solubilization on Intestinal Permeation. Molecular Pharmaceutics, 6(5), 1373–1385. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 6). drug solubility & membrane permeability assays. YouTube. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • S´roda-Pomianek, K., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica (Krakow), 67(2), 65-72. Retrieved from [Link]

  • Ferrins, L., et al. (2013). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Molecules, 18(11), 14357-14373. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • PubChem. (n.d.). N2-(3-Fluoro-phenyl)-quinazoline-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mastandrea, P., et al. (2013). Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. Journal of Chemical Information and Modeling, 53(5), 1224–1233. Retrieved from [Link]

  • Keiser, J., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. ACS Omega, 6(31), 20268–20277. Retrieved from [Link]

  • Locuson, C. W., et al. (2012). The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. Pharmaceutical Research, 29(5), 1274–1288. Retrieved from [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Efflux Ratio Cannot Assess P-Glycoprotein-Mediated Attenuation of Absorptive Transport: Asymmetric Effect of P-Glycoprotein on Absorptive and Secretory Transport Across Caco-2 Cell Monolayers. Pharmaceutical Research, 20(8), 1200-1209. Retrieved from [Link]

  • Elslager, E. F., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry, 26(9), 1311-1316. Retrieved from [Link]

  • Li, H., et al. (2007). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 50(22), 5495–5507. Retrieved from [Link]

Sources

reducing cytotoxicity of N2-Phenyl-2,4-quinazolinediamine hydrochloride in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing the Cytotoxicity of Quinazoline-Based Compounds

Introduction:

Welcome to the technical support center for researchers working with quinazoline-based compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous targeted therapies, particularly as Tyrosine Kinase Inhibitors (TKIs) in oncology. While these compounds can exhibit remarkable potency and selectivity against cancer cells, off-target effects leading to cytotoxicity in normal, healthy cells remain a significant hurdle in their development.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based strategies to understand, troubleshoot, and mitigate the cytotoxicity of novel quinazoline derivatives in normal cells during preclinical evaluation. Our approach is rooted in established scientific principles and aims to equip you with the knowledge to conduct self-validating experiments.

Part 1: Understanding the "Why" - Mechanisms of Cytotoxicity

Before troubleshooting, it's crucial to understand the potential reasons for observing cytotoxicity in your normal cell lines when treating with a quinazoline-based compound.

Q1: My novel quinazoline compound is showing high toxicity in normal cell lines. What are the likely mechanisms?

Answer: The cytotoxicity of quinazoline derivatives in normal cells often stems from several key mechanisms, primarily related to off-target kinase inhibition. While your compound may be designed to target a specific kinase driving cancer cell proliferation, it can inadvertently inhibit other kinases essential for the survival of healthy cells.

Common Mechanisms of Off-Target Cytotoxicity:

  • Inhibition of Essential Housekeeping Kinases: Normal cells rely on a host of kinases for fundamental processes like cell cycle progression, metabolism, and survival signaling. Off-target inhibition of these kinases can trigger apoptosis or cell cycle arrest. For example, inhibition of kinases involved in the PI3K/AKT/mTOR pathway can disrupt cell growth and survival in healthy tissues.

  • Disruption of Growth Factor Receptor Signaling: Many quinazoline-based TKIs target receptors like the Epidermal Growth Factor Receptor (EGFR). While overactive in many cancers, EGFR signaling is also vital for the maintenance of normal epithelial tissues, such as the skin and gastrointestinal tract. Inhibition of EGFR in these tissues is a well-documented cause of side effects like rash and diarrhea observed in patients treated with drugs like gefitinib and erlotinib.

  • Induction of Apoptosis: Off-target effects can lead to the activation of programmed cell death (apoptosis) in normal cells. This can occur through the inhibition of pro-survival signals or the unintended activation of pro-apoptotic pathways.

  • Metabolite-Induced Toxicity: The metabolic breakdown of the parent quinazoline compound by cellular enzymes (like Cytochrome P450s) can sometimes produce reactive metabolites. These metabolites can be more toxic than the original compound, causing cellular damage through oxidative stress or by forming adducts with essential proteins and DNA.

To visualize the decision-making process when encountering high cytotoxicity, consider the following workflow:

A High Cytotoxicity Observed in Normal Cells B Hypothesize Mechanism A->B C Off-Target Kinase Activity? B->C D Metabolite Toxicity? B->D C->D No E Perform Kinome Scan (Broad Kinase Profiling) C->E Yes D->A No (Re-evaluate initial data) G LC-MS/MS Analysis of Cell Lysates/Supernatant D->G Yes F Identify Off-Target Kinases E->F I Rational Drug Redesign (Modify Scaffold) F->I J Co-treatment with Cytoprotective Agent F->J H Identify Potential Toxic Metabolites G->H H->I

Caption: Troubleshooting workflow for high cytotoxicity.

Part 2: Troubleshooting Guide - Practical Steps and Protocols

This section provides actionable steps and detailed protocols to diagnose and potentially mitigate the cytotoxicity of your N2-Phenyl-2,4-quinazolinediamine hydrochloride or related quinazoline compound.

Q2: How can I confirm that the observed cell death is due to the compound and not an artifact?

Answer: This is a critical first step. It's essential to perform rigorous controls to ensure the validity of your results.

Experimental Protocol: Comprehensive Cytotoxicity Assessment

  • Vehicle Control: Always include a vehicle-only control group. This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. The viability of the vehicle control group should be set as 100%.

  • Dose-Response Curve: Test your compound over a wide range of concentrations (e.g., from nanomolar to high micromolar). This will help you determine the IC50 (half-maximal inhibitory concentration) and observe the dose-dependent nature of the toxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). Some compounds may exhibit delayed toxicity.

  • Multiple Viability Assays: Relying on a single assay can be misleading. Use at least two mechanistically different assays to confirm your findings.

    • Metabolic Assay (e.g., MTT or WST-1): Measures the metabolic activity of the cells, which is an indicator of viability.

    • Membrane Integrity Assay (e.g., LDH Release or Trypan Blue): Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells, indicating compromised cell membranes.

Here is a summary of recommended assays:

Assay TypePrincipleMeasuresProsCons
MTT/XTT/WST-1 Reduction of tetrazolium salt by mitochondrial dehydrogenasesMetabolic ActivityHigh-throughput, sensitiveCan be affected by changes in metabolic rate
LDH Release Measures LDH released from damaged cellsMembrane IntegrityNon-destructive to remaining cellsLess sensitive at early apoptotic stages
Trypan Blue Dye exclusion by viable cellsMembrane IntegritySimple, inexpensiveManual counting, lower throughput
Caspase-Glo 3/7 Measures activity of executioner caspasesApoptosisHigh sensitivity for apoptosisSpecific to caspase-mediated apoptosis
Q3: My compound is toxic to my normal cell line of choice. What strategies can I employ to reduce this cytotoxicity while preserving anti-cancer activity?

Answer: This is the core challenge of targeted therapy development. The goal is to improve the therapeutic window. Here are several strategies to explore:

Strategy 1: Co-treatment with a Cytoprotective Agent

In some cases, the off-target toxicity can be mitigated by co-administering an agent that protects normal cells.

  • Antioxidants: If you suspect oxidative stress is a component of the toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial. NAC can replenish intracellular glutathione stores, helping to neutralize reactive oxygen species.

    Protocol: N-acetylcysteine (NAC) Co-treatment

    • Determine NAC Dose: First, determine a non-toxic dose of NAC for your normal cell line (typically in the 1-10 mM range).

    • Experimental Setup:

      • Group 1: Vehicle Control

      • Group 2: Your quinazoline compound alone (at its IC50)

      • Group 3: NAC alone (at the pre-determined non-toxic dose)

      • Group 4: Your quinazoline compound + NAC (pre-treat with NAC for 1-2 hours before adding your compound)

    • Analysis: After the desired incubation time (e.g., 48 hours), perform a viability assay (e.g., MTT). A significant increase in viability in Group 4 compared to Group 2 suggests that oxidative stress contributes to the cytotoxicity.

Strategy 2: Structural Modification (Medicinal Chemistry Approach)

This is a longer-term strategy that involves synthesizing new analogs of your lead compound.

  • Rationale: By analyzing the structure-activity relationship (SAR), medicinal chemists can identify parts of the molecule responsible for off-target effects. Modifications can be made to improve selectivity. For instance, if kinome profiling reveals inhibition of a specific off-target kinase, the compound can be modified to reduce its binding affinity to that kinase while maintaining affinity for the primary target.

Strategy 3: Advanced Drug Delivery Systems

Encapsulating your compound in a nanoparticle or liposome can alter its biodistribution and release kinetics.

  • Tumor-Targeted Delivery: By conjugating the delivery vehicle with ligands that bind to receptors overexpressed on cancer cells (e.g., folate receptors), you can increase the compound's concentration at the tumor site, thereby reducing its exposure to healthy tissues.

cluster_0 Strategies to Mitigate Cytotoxicity cluster_1 Experimental Outcome A Co-treatment with Cytoprotective Agent D Increased Therapeutic Window (Higher IC50 in Normal Cells, Unchanged in Cancer Cells) A->D B Structural Modification (Medicinal Chemistry) B->D C Advanced Drug Delivery Systems C->D

Caption: Approaches to improve the therapeutic window.

Part 3: Frequently Asked Questions (FAQs)

Q4: What is a "good" therapeutic window or selectivity index?

Answer: The selectivity index (SI) is a crucial metric, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer). While there is no universal "good" value, a higher SI is always better. Generally, an SI > 10 is considered promising for early-stage compounds, but values > 100 are often sought for candidates progressing towards clinical development.

Q5: Should I use primary cells or immortalized cell lines as my "normal" control?

Answer: Both have their place, and the best choice depends on your experimental goals.

  • Immortalized Normal Cell Lines (e.g., HaCaT, HEK293): These are easy to culture, provide reproducible results, and are good for initial high-throughput screening. However, they are not truly "normal" as they have undergone changes to allow for indefinite proliferation.

  • Primary Cells (e.g., HUVEC, primary hepatocytes): These are isolated directly from tissue and more closely represent the in vivo state. They are considered the gold standard for in vitro toxicity testing. However, they have a limited lifespan, are more difficult to culture, and can have higher batch-to-batch variability.

Recommendation: Use immortalized normal cell lines for initial screening and then validate your top candidates in relevant primary cells.

Q6: How do I choose the most relevant normal cell line for my study?

Answer: The choice should be guided by the known or predicted side-effect profile of the class of compounds you are studying. For example, since many quinazoline-based EGFR inhibitors cause skin and GI toxicity, using human keratinocytes (e.g., HaCaT) and intestinal epithelial cells (e.g., Caco-2, in a differentiated state) would be highly relevant.

References

  • Title: EGFR-Targeted Therapies in Oncology: New Advances and Future Perspectives Source: Cancers (Basel) URL: [Link]

  • Title: N-acetylcysteine for the prevention of kidney injury in patients with cancer Source: Journal of the National Cancer Institute URL: [Link]

Technical Support Center: Investigating Off-Target Effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers investigating N2-Phenyl-2,4-quinazolinediamine hydrochloride. The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2][3] As with any small molecule inhibitor, a thorough understanding of its selectivity profile is paramount to interpreting experimental data correctly and advancing a drug discovery program. Undesired off-target interactions are a primary cause of preclinical and clinical trial failures due to unexpected toxicity.[4] Conversely, identifying novel off-target interactions can also unveil opportunities for drug repurposing.[4]

This guide is designed to provide you, the researcher, with a comprehensive resource for proactively investigating and troubleshooting the potential off-target effects of N2-Phenyl-2,4-quinazolinediamine hydrochloride and related compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the initial characterization of a novel quinazoline-based inhibitor.

Q1: My initial cell viability assays with N2-Phenyl-2,4-quinazolinediamine hydrochloride show potent cytotoxicity. How can I begin to determine if this is an on-target or off-target effect?

A1: This is a critical first question. Ascribing a phenotype solely to the presumed target without validation is a common pitfall.[5] A multi-pronged approach is necessary:

  • Correlate Target Inhibition with Phenotype: First, confirm that the compound inhibits your intended target at the concentrations where you observe the cytotoxic phenotype. A Western blot to assess the phosphorylation of a direct downstream substrate is a good starting point.[6]

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same primary kinase.[6] If it recapitulates the phenotype, it strengthens the on-target hypothesis.

  • Rescue Experiments: The "gold standard" for validating on-target effects is a rescue experiment.[7] This involves overexpressing a version of the target kinase that is mutated to be resistant to the inhibitor. If the inhibitor-induced phenotype is reversed, it provides strong evidence for an on-target effect.[8]

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[7] If the phenotype of the genetic knockdown mimics the effect of your compound, it supports an on-target mechanism.

Q2: I don't have a specific kinase target in mind for N2-Phenyl-2,4-quinazolinediamine hydrochloride. How can I broadly identify its potential targets and off-targets?

A2: This is a common scenario in phenotypic screening. There are several powerful techniques to identify the molecular targets of a bioactive compound:

  • Kinase Panel Screening: This is a direct and comprehensive approach. Submit your compound to a commercial service for screening against a large panel of purified kinases (often >400).[9][10] This will provide IC50 values and give you a quantitative measure of potency and selectivity.

  • Chemical Proteomics: This is a powerful mass spectrometry-based affinity chromatography approach to identify proteome-wide small molecule-protein interactions.[11] Techniques like affinity enrichment combined with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can distinguish specific interactions from non-specific binding.[12]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your molecule and known protein target information.[4][13][14] While predictive, this can be a cost-effective way to generate hypotheses for experimental validation.

Q3: My in vitro kinase assay shows high potency, but the compound is much less active in cellular assays. What could be the reason?

A3: This discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery.[15] Several factors could be at play:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[6]

  • High Intracellular ATP Concentration: Most in vitro kinase assays are performed at ATP concentrations near the Km of the enzyme. However, intracellular ATP levels are much higher (in the millimolar range). If your compound is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular context.[16]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common experimental hurdles and step-by-step protocols for key validation experiments.

Troubleshooting Guide 1: Inconsistent Western Blot Results for Downstream Signaling
Problem Possible Cause Troubleshooting Step
No change in phosphorylation of the downstream target. Ineffective inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions.[6]
Poor antibody quality.Validate the primary antibody using a positive control (e.g., a known activator of the pathway) and check the manufacturer's recommended protocol.[6]
Target kinase is not active in your cell model.Confirm the basal level of phosphorylation of your target kinase in the vehicle-treated control.
High background or non-specific bands. Antibody concentration is too high.Titrate the primary and secondary antibodies to find the optimal dilution.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Variability between experiments. Inconsistent cell density or passage number.Maintain consistent cell density, use low-passage number cells, and regularly verify the cell line's identity.[6]
Inhibitor degradation.Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's instructions.[6]
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[7]

Materials:

  • N2-Phenyl-2,4-quinazolinediamine hydrochloride

  • Vehicle control (e.g., DMSO)

  • Cell line of interest

  • PBS and protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

Step-by-Step Methodology:

  • Cell Treatment: Treat your cells with either the vehicle or a saturating concentration of N2-Phenyl-2,4-quinazolinediamine hydrochloride for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using your preferred method (e.g., three rapid freeze-thaw cycles).

  • Heat Shock: Aliquot the cell lysate into different PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a control.

  • Separate Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein and a control protein (e.g., GAPDH) by Western blotting.

  • Data Analysis: Generate a "melting curve" for your target protein by plotting the amount of soluble protein as a function of temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[7]

Experimental Workflow for Off-Target Validation

The following diagram outlines a logical workflow for identifying and validating a potential off-target of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Off_Target_Validation_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Confirmation Kinase_Screen Broad Kinase Panel Screen (>400 kinases) Discovery_Outcome Identify Potential Off-Target 'Hit' Kinase_Screen->Discovery_Outcome Proteomics Chemical Proteomics (e.g., Affinity-MS) Proteomics->Discovery_Outcome CETSA Cellular Thermal Shift Assay (CETSA) Confirm direct binding in cells Discovery_Outcome->CETSA Validate Hit Downstream_Signaling Downstream Pathway Analysis (Western Blot for substrates) Discovery_Outcome->Downstream_Signaling Assess Function Cellular_Validation_Outcome Validate Functional Interaction CETSA->Cellular_Validation_Outcome Downstream_Signaling->Cellular_Validation_Outcome Genetic_KO Genetic Knockdown/Knockout (siRNA or CRISPR) of 'Hit' Cellular_Validation_Outcome->Genetic_KO Confirm Phenotypic Role Rescue_Expt Rescue with Drug-Resistant Mutant (If applicable) Cellular_Validation_Outcome->Rescue_Expt Confirm Specificity Phenotypic_Confirmation_Outcome Link Off-Target to Cellular Phenotype Genetic_KO->Phenotypic_Confirmation_Outcome Rescue_Expt->Phenotypic_Confirmation_Outcome

Caption: A logical workflow for the discovery and validation of off-target effects.

Part 3: Understanding the Quinazoline Scaffold and Kinase Interactions

The 2,4-diaminoquinazoline core of your compound is a common feature in many ATP-competitive kinase inhibitors. Understanding how it likely interacts with a kinase active site can help rationalize observed on-target and off-target activities.

Generalized Kinase Inhibition Pathway

Most kinase inhibitors that contain the quinazoline scaffold function by competing with ATP for binding in the kinase's active site.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP_Binding ATP Binding Pocket (Hinge Region) Phosphorylation Phosphorylation (Active Kinase) ATP_Binding->Phosphorylation No_Phosphorylation Inhibition (Inactive Kinase) ATP_Binding->No_Phosphorylation Substrate_Binding Substrate Binding Site Substrate_Binding->Phosphorylation ATP ATP ATP->ATP_Binding Substrate Protein Substrate Substrate->Substrate_Binding Inhibitor N2-Phenyl-2,4-quinazolinediamine (Quinazoline Scaffold) Inhibitor->ATP_Binding Competes with ATP

Caption: Competitive inhibition of a kinase by a quinazoline-based inhibitor.

The nitrogen atoms in the quinazoline ring often form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. The phenyl and other substituents on the quinazoline core then explore adjacent hydrophobic pockets, and subtle differences in the shape and amino acid composition of these pockets across the kinome are the primary determinants of inhibitor selectivity.

Due to the high degree of structural similarity in the ATP binding site across the human kinome, achieving absolute selectivity is exceptionally difficult.[5] This is why comprehensive off-target profiling is not just a suggestion but a mandatory step in the rigorous characterization of any new kinase inhibitor.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Huber, K. V. M., Olek, K. M., Müller, A. C., Tan, C. S., Bennett, K. L., Colinge, J., & Superti-Furga, G. (2016). Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Scientific Reports. [Link]

  • Huber, K. V. M., Olek, K. M., Müller, A. C., Tan, C. S., Bennett, K. L., Colinge, J., & Superti-Furga, G. (2016). Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. PubMed. [Link]

  • Kirk, C. J., et al. (2021). Quantitative proteomic profiling of novel anti-cancer small molecule inhibitors of Sec61: Mechanistic investigation and biomarker discovery. AACR Journals. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Jain, S., et al. (2015). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Infectious Diseases. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Weng, M., et al. (2019). Major pitfalls of protein kinase inhibitors prescription: A review of their clinical pharmacology for daily use. Critical Reviews in Oncology/Hematology. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry. [Link]

  • Kaelin Jr., W. G. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. [Link]

  • Lattanzi, A. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

  • Lino, C. A., et al. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. [Link]

  • Kurata, H., et al. (2026). A kinase inhibitor screen identifies GSK690693 as a Hippo pathway inhibitor targeting ER-positive breast cancer. The Journal of Biochemistry. [Link]

  • Frolov, D., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Chen, Y. A., et al. (2024). JAK-centric explainable few-shot gene-expression diagnosis framework for alopecia via MultiPLIER priors and relation-style set-to-set comparison. Frontiers in Immunology. [Link]

  • Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, M. G. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

Sources

Technical Support Center: Refining N2-Phenyl-2,4-quinazolinediamine hydrochloride Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N2-Phenyl-2,4-quinazolinediamine hydrochloride. This document provides field-proven insights and troubleshooting strategies to help you effectively determine and refine the optimal dosage of this compound for your in vitro experiments. The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This guide is structured to anticipate the challenges you may encounter and provide robust solutions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of N2-Phenyl-2,4-quinazolinediamine hydrochloride in cell-based assays.

Q1: What is a sensible starting concentration range for my initial dose-response experiment?

A1: The optimal concentration range is highly dependent on the biological question and the cell type used.[3] However, a logical starting point for an unknown quinazoline derivative is a broad-range screen.

  • Rationale: A wide concentration range is crucial to capture the full dynamic range of the compound's activity, from no effect to a maximal effect, which is necessary for fitting a proper dose-response curve.[4]

  • Recommended Protocol: Start with a 7-point log-scale dilution series. A common starting range is from 100 µM down to 10 nM. This wide net is designed to identify the potency range in the initial experiment, which can then be narrowed in subsequent studies.[5] For compounds with known activity in similar scaffolds, you may be able to start with a more focused range based on published data.[6]

Parameter Recommendation for Initial Screening Rationale
Highest Concentration 50 µM - 100 µMTo observe potential toxicity and ensure a top plateau of the dose-response curve.
Lowest Concentration 1 nM - 10 nMTo establish the baseline (no effect) and define the bottom plateau.
Dilution Scheme 3-fold or 10-fold serial dilutionsA logarithmic scale efficiently covers orders of magnitude.[5]
Number of Points 7 to 9 concentrationsProvides sufficient data points for robust non-linear regression analysis.[4]
Q2: What is the best solvent for N2-Phenyl-2,4-quinazolinediamine hydrochloride, and how should I prepare my stock solution?

A2: The choice of solvent is critical for ensuring your compound remains solubilized and stable.

  • Primary Solvent: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for organic molecules and compatibility with cell culture media at low concentrations.[7]

  • Hydrochloride Salt Consideration: As you are working with a hydrochloride salt, aqueous-based solvents like sterile deionized water or phosphate-buffered saline (PBS) are also potential options. The hydrochloride moiety is specifically added to increase aqueous solubility.[8]

  • Solubility Testing: Before preparing a high-concentration stock, it is prudent to perform a small-scale solubility test. Test solubility in both DMSO and sterile water. A compound that is readily soluble in water offers the advantage of avoiding potential DMSO-induced cellular artifacts.[7]

  • Stock Solution Protocol:

    • Prepare a high-concentration primary stock solution, typically at 10 mM to 50 mM, in your chosen solvent (e.g., DMSO).

    • Aliquot the primary stock into small, single-use volumes and store them under recommended conditions (typically -20°C or -80°C) to maintain stability and avoid repeated freeze-thaw cycles.[6]

    • From this primary stock, create intermediate dilutions in cell culture medium for your final working concentrations.

Crucial Note on Final Solvent Concentration: The final concentration of DMSO in your cell culture wells should ideally be kept below 0.5%, and must not exceed 1%, as higher concentrations can induce cytotoxicity or other off-target effects.[7][9] Always include a "vehicle control" (media with the same final concentration of DMSO) in your experimental design.

Q3: What are the essential controls I must include in my dose-response assay?

A3: A well-controlled experiment is a self-validating one. The following controls are non-negotiable for interpreting your data accurately.

  • Negative (Untreated) Control: Cells incubated in culture medium alone. This group represents 100% viability or baseline activity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment. This control is critical to ensure that the solvent itself is not affecting cell viability or the experimental readout.[7]

  • Positive Control: A known compound that induces the expected biological effect in your assay system (e.g., a known cytotoxic drug like Doxorubicin for a cancer cell viability assay). This validates that your assay is working as expected.

  • Blank (No Cells) Control: Wells containing only culture medium (and your assay reagents). This helps to determine the background signal of the assay.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your dosage refinement experiments.

Q4: My compound shows no observable effect, even at the highest concentration. What are the likely causes and next steps?

A4: This is a common issue. A systematic approach can help identify the root cause.

  • Possible Cause 1: Poor Solubility: The compound may be precipitating out of solution at the working concentrations in your aqueous culture medium, even if the initial stock in DMSO was clear.

    • Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope for any signs of precipitation. You can also prepare the highest concentration in media and check for clarity or use a spectrophotometer to detect light scattering. If precipitation is observed, you may need to lower the top concentration or investigate alternative formulation strategies.

  • Possible Cause 2: Compound Inactivity or Cell Line Resistance: The compound may not be active against the chosen biological target or within the specific cell line. The quinazoline scaffold's activity is highly dependent on its substitutions and the biological context.[2][10]

    • Troubleshooting Step: If possible, test the compound in a different, potentially more sensitive cell line or in a cell-free biochemical assay if the molecular target is known. This can help distinguish between a lack of cellular uptake/metabolism and true inactivity.

  • Possible Cause 3: Insufficient Incubation Time: The compound's mechanism of action may require a longer duration to manifest a measurable effect.

    • Troubleshooting Step: Conduct a time-course experiment, testing your highest concentration at multiple time points (e.g., 24h, 48h, 72h).[6]

The following diagram illustrates a logical workflow for troubleshooting a lack of effect.

START No Effect Observed at High Doses CHECK_SOL Check for Precipitation in Media START->CHECK_SOL PRECIP Precipitation Observed? CHECK_SOL->PRECIP LOWER_DOSE Lower Max Concentration or Reformulate PRECIP->LOWER_DOSE Yes NO_PRECIP No Precipitation PRECIP->NO_PRECIP No CHECK_TIME Run Time-Course Experiment (24h, 48h, 72h) NO_PRECIP->CHECK_TIME TIME_EFFECT Effect Observed at Later Time? CHECK_TIME->TIME_EFFECT OPTIMIZE_TIME Optimize Incubation Time TIME_EFFECT->OPTIMIZE_TIME Yes NO_TIME_EFFECT No Effect TIME_EFFECT->NO_TIME_EFFECT No CHECK_TARGET Test in Different Cell Line or Biochemical Assay NO_TIME_EFFECT->CHECK_TARGET TARGET_EFFECT Activity Observed? CHECK_TARGET->TARGET_EFFECT CONFIRM Compound is Inactive in Original Model System TARGET_EFFECT->CONFIRM No RETHINK Re-evaluate Hypothesis or Compound Structure TARGET_EFFECT->RETHINK Yes cluster_0 Dose-Ranging Experimental Workflow START Define Hypothesis & Select Cell Model PREP Prepare 10-50 mM Stock in DMSO or Water START->PREP DILUTE Perform Broad-Range Log-Scale Dilution (e.g., 100 µM to 10 nM) PREP->DILUTE TREAT Treat Cells (include all controls) DILUTE->TREAT INCUBATE Incubate for Standard Duration (e.g., 48-72h) TREAT->INCUBATE ASSAY Perform Viability/Functional Assay INCUBATE->ASSAY ANALYZE Plot Data & Perform Non-Linear Regression to find IC50 ASSAY->ANALYZE EVAL Evaluate Curve Shape & Data Quality ANALYZE->EVAL REFINE Perform Narrow-Range Experiment Around IC50 EVAL->REFINE Good Fit TROUBLESHOOT Go to Troubleshooting Guide (Q4-Q6) EVAL->TROUBLESHOOT Poor Fit / No Effect CONFIRM Confirm IC50 with Biological Replicates REFINE->CONFIRM

Caption: General workflow for an in vitro dose-ranging experiment.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Zhang, X., et al. (2012).
  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014).
  • Lounnas, V., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Al-Salahi, R., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(21), 9035-9049.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 185-207.
  • Scaling drug doses from in vitro to in vivo? (2024).
  • McKenzie, C. (2025).
  • Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry, 26(9), 1311-1316.
  • N2-phenyl-2,4-quinazolinediamine hydrochloride. (n.d.). Hit2Lead.
  • N2-phenyl-2,4-quinazolinediamine hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. (2016). ACS Medicinal Chemistry Letters, 7(12), 1126-1131.
  • Shcherbakova, I., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1085.
  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 15, 1329680.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). Molecules, 28(2), 567.
  • n2-phenyl-2,4-quinazolinediamine hydrochloride. (n.d.). Echemi.
  • 5-Phenylsulfanyl-2,4-Quinazolinediamine. (n.d.). PubChem.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 964.
  • N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride. (n.d.). PubChem.
  • On the mode of action of N-phenyl-2-naphthylamine in plants. (1998). Environmental Toxicology and Chemistry, 17(10), 2092-2099.

Sources

Validation & Comparative

A Comparative Guide to DHFR Inhibition: Methotrexate vs. N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences between inhibitors targeting the same enzyme are of paramount importance. This guide provides an in-depth, objective comparison of two dihydrofolate reductase (DHFR) inhibitors: the classical antifolate methotrexate and the less characterized N2-Phenyl-2,4-quinazolinediamine hydrochloride. While methotrexate is a cornerstone of chemotherapy and immunology with a wealth of supporting data, N2-Phenyl-2,4-quinazolinediamine hydrochloride represents a class of quinazoline-based inhibitors that continue to be an area of active research.

This guide will delve into the fundamental mechanism of DHFR, the distinct and shared properties of these two inhibitors, present available quantitative data for comparison, and provide a detailed experimental protocol for assessing DHFR inhibition.

The Central Role of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a critical enzyme in cellular metabolism.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][3] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids, including glycine and methionine.[3] By producing the necessary precursors for DNA synthesis and replication, DHFR plays a pivotal role in cell proliferation and growth.[2][4] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and resulting in cell cycle arrest and apoptosis, making it a prime target for therapeutic intervention, especially in rapidly dividing cells like those found in cancer.[1][2][3]

Methotrexate: The Archetypal DHFR Inhibitor

Methotrexate is a folic acid analog that functions as a potent competitive inhibitor of DHFR.[5][6] Its chemical structure closely mimics that of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the enzyme.[5][6] In fact, methotrexate's binding affinity for DHFR is approximately 1,000 times greater than that of DHF, leading to a potent and sustained inhibition of the enzyme.[5][6] This tight, slow-binding inhibition effectively halts the regeneration of THF, thereby disrupting the synthesis of nucleotides essential for DNA and RNA production.[5][6] The binding of methotrexate to DHFR is a multi-step process that involves conformational changes in the enzyme.[7]

N2-Phenyl-2,4-quinazolinediamine hydrochloride: A Representative of the Quinazoline Class

Quantitative Comparison of DHFR Inhibition

The following table summarizes the available quantitative data for methotrexate's inhibition of DHFR. Due to the lack of specific data for N2-Phenyl-2,4-quinazolinediamine hydrochloride, this table highlights the inhibitory potential of a closely related quinazolinone-based DHFR inhibitor as a reference point for this class of compounds.

CompoundTargetIC50KiReference
Methotrexate Human DHFR20 nM0.01 nM[10]
Compound 3e (a quinazolinone derivative) Human DHFR527 nMNot Reported[7]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indicator of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: In Vitro DHFR Inhibition Assay

To empirically determine and compare the inhibitory potential of compounds like methotrexate and N2-Phenyl-2,4-quinazolinediamine hydrochloride, a continuous spectrophotometric DHFR inhibition assay is commonly employed. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials and Reagents:
  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5

  • Human Recombinant DHFR Enzyme: Stock solution in assay buffer

  • NADPH: Stock solution in assay buffer

  • Dihydrofolate (DHF): Stock solution in assay buffer (may require a small amount of NaOH for dissolution, with subsequent pH adjustment)

  • Test Compounds: Methotrexate and N2-Phenyl-2,4-quinazolinediamine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Step-by-Step Methodology:
  • Prepare Reagent Dilutions:

    • On the day of the experiment, dilute the DHFR enzyme stock solution to the desired working concentration (e.g., 10-20 nM) in cold assay buffer.

    • Prepare serial dilutions of the test compounds (methotrexate and N2-Phenyl-2,4-quinazolinediamine hydrochloride) in the assay buffer. Also, prepare a positive control (e.g., a known concentration of methotrexate) and a no-inhibitor (enzyme only) control.

  • Assay Plate Setup:

    • Add a fixed volume of the diluted test compounds, positive control, or assay buffer (for the enzyme-only control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add a specific volume of the diluted DHFR enzyme solution to each well.

    • Gently mix the contents of the plate and incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the DHF substrate and NADPH at their final desired concentrations (e.g., 50 µM DHF and 100 µM NADPH).

    • To start the reaction, add a defined volume of the DHF/NADPH reaction mixture to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately place the microplate into the plate reader.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the enzyme-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value for each compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the in vitro DHFR inhibition assay.

Mechanistic Insights and Comparative Analysis

DHFR_Pathway

Caption: The folate metabolic pathway and the point of DHFR inhibition.

Methotrexate's potent inhibition of DHFR is well-established, acting as a slow, tight-binding competitive inhibitor.[6] Its structural similarity to dihydrofolate allows it to occupy the active site, preventing the binding of the natural substrate.[5]

For N2-Phenyl-2,4-quinazolinediamine hydrochloride and its analogs, the 2,4-diaminoquinazoline core is the key structural feature responsible for DHFR inhibition. This scaffold enables the molecule to form crucial hydrogen bonds within the enzyme's active site, similar to the interactions made by methotrexate and dihydrofolate. The N-phenyl substitution at the 2-position and other modifications on the quinazoline ring play a significant role in defining the compound's binding affinity and selectivity. While a direct comparison of binding kinetics is not possible without experimental data for N2-Phenyl-2,4-quinazolinediamine hydrochloride, the available information on related compounds suggests that the quinazoline class of inhibitors can achieve potent DHFR inhibition, with some analogs exhibiting IC50 values in the nanomolar range.[7]

Conclusion

Methotrexate remains the benchmark for DHFR inhibition, with a well-characterized mechanism of action and extensive supporting data demonstrating its high potency. N2-Phenyl-2,4-quinazolinediamine hydrochloride, as a member of the 2,4-diaminoquinazoline class, represents a promising scaffold for the development of novel DHFR inhibitors. While a direct, quantitative comparison is currently limited by the lack of specific experimental data for this particular compound, the broader class of quinazoline derivatives has shown significant potential as potent DHFR inhibitors.

Further experimental evaluation of N2-Phenyl-2,4-quinazolinediamine hydrochloride using standardized assays, such as the one detailed in this guide, is necessary to fully elucidate its inhibitory profile and therapeutic potential relative to established drugs like methotrexate. Such studies will be invaluable for the rational design of next-generation antifolates with improved efficacy and selectivity.

References

  • Wikipedia. Dihydrofolate reductase. [Link]

  • Let's Talk Academy. Mechanism of Action of Methotrexate: Competitive Inhibition of Dihydrofolate Reductase. [Link]

  • Grokipedia. Dihydrofolate reductase. [Link]

  • Proteopedia. Methotrexate. [Link]

  • BMRB. Dihydrofolate Reductase. [Link]

  • Lecturio. What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? [Link]

  • PubMed Central. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. [Link]

  • PubMed. Regulation of human dihydrofolate reductase activity and expression. [Link]

  • PubMed Central. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. [Link]

  • SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • ResearchGate. IC 50 value for different inhibitors of DHFR. [Link]

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

  • PubMed Central. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance. [Link]

  • Spandidos Publications. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. [Link]

  • MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • Wikipedia. Dihydrofolate reductase inhibitor. [Link]

  • PubMed. Inhibition of Mammalian Dihydrofolate Reductase by Selected 2,4-diaminiquinazolines and Related Compounds. [Link]

  • National Institutes of Health. Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. [Link]

  • PubChem. N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride. [Link]

  • PubMed. N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. [Link]

  • PubMed Central. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. [Link]

Sources

Overcoming Drug Resistance: A Comparative Guide to the Efficacy of N2-Phenyl-2,4-quinazolinediamine Hydrochloride and its Analogs Against Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pervasive Challenge of Acquired Drug Resistance

In the landscape of oncology, the emergence of drug resistance remains a formidable obstacle to curative therapies. Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease. However, the initial success of these therapies is often short-lived, as cancer cells invariably develop mechanisms to evade their effects, leading to relapse. A prime example of this phenomenon is observed in non-small cell lung cancer (NSCLC) patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first-generation EGFR TKIs like gefitinib and erlotinib, which are based on the quinazoline scaffold, initially show remarkable efficacy, a majority of patients eventually develop resistance.[1][2] This guide provides a comprehensive analysis of the potential of a specific quinazoline derivative, N2-Phenyl-2,4-quinazolinediamine hydrochloride, to overcome these resistance mechanisms, based on a comparative analysis of its structural class and the known mechanisms of drug resistance.

It is important to note that while extensive research has been conducted on the broader family of quinazoline derivatives, direct experimental data on the efficacy of N2-Phenyl-2,4-quinazolinediamine hydrochloride against drug-resistant cell lines is not widely available in the public domain. Therefore, this guide will explore its potential efficacy by examining the structure-activity relationships of its parent scaffold and the mechanisms by which related compounds have been shown to overcome drug resistance.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and bind to the hinge region of the kinase domain.[1] This has led to the development of numerous FDA-approved drugs for cancer therapy.[3] The 4-anilinoquinazoline core, in particular, has been a fertile ground for the development of EGFR inhibitors.[4] However, the clinical utility of first-generation inhibitors is often limited by the emergence of resistance, most commonly through a secondary mutation in the EGFR kinase domain, T790M.[5][6] This "gatekeeper" mutation sterically hinders the binding of first-generation TKIs, rendering them ineffective.

N2-Phenyl-2,4-quinazolinediamine: A Scaffold for Next-Generation Inhibitors?

The N2-Phenyl-2,4-quinazolinediamine scaffold represents a structural variation of the classic 4-anilinoquinazoline. While the phenyl group at the N4 position is common in many EGFR inhibitors, the addition of a phenyl group at the N2 position offers opportunities for novel interactions within the ATP-binding pocket of kinases. This structural modification could be key to its potential efficacy against resistant cell lines.

Potential Mechanisms of Action to Overcome Drug Resistance

Based on the current understanding of drug resistance and the versatility of the quinazoline scaffold, N2-Phenyl-2,4-quinazolinediamine hydrochloride could potentially overcome resistance through two primary mechanisms:

  • Direct Inhibition of Mutant Kinases: By exploring different binding modes or forming unique interactions within the ATP-binding pocket, N2-phenyl-2,4-quinazolinediamine derivatives may be able to accommodate the conformational changes induced by resistance mutations like T790M in EGFR. The design of third-generation EGFR inhibitors, such as osimertinib, has successfully employed this strategy by creating compounds that selectively target the T790M mutant.[7]

  • Targeting Alternative Signaling Pathways: Cancer cells can also develop resistance by activating bypass signaling pathways that are independent of the original drug target. One such critical pathway is mediated by the Src family kinases (SFKs).[8] Activation of Src has been shown to be a key mechanism of resistance to anti-EGFR therapies.[8] Therefore, a compound that can dually inhibit both EGFR and Src, or selectively inhibit Src, could be highly effective in drug-resistant settings. The broad kinase inhibitory potential of the quinazoline scaffold suggests that N2-Phenyl-2,4-quinazolinediamine derivatives could be engineered to have activity against Src.

Comparative Analysis of Efficacy: A Framework

To rigorously evaluate the potential of N2-Phenyl-2,4-quinazolinediamine hydrochloride, its efficacy must be compared against both drug-sensitive and drug-resistant cell lines, alongside established first and second-generation TKIs. The following table provides an illustrative framework for such a comparison, using hypothetical data for N2-Phenyl-2,4-quinazolinediamine hydrochloride and published data for related compounds.

CompoundTarget(s)Cell LineEGFR StatusIC50 (µM)Citation
Gefitinib EGFRPC-9Exon 19 del0.02[9]
NCI-H1975L858R/T790M>10[5]
Afatinib EGFR, HER2PC-9Exon 19 del0.01[9]
NCI-H1975L858R/T790M0.4[5]
Osimertinib EGFR (T790M)PC-9Exon 19 del0.015[10]
NCI-H1975L858R/T790M0.012[10]
Dasatinib Src, Bcr-AblVariousN/AVaries[11]
N2-Phenyl-2,4-quinazolinediamine HCl (Hypothetical) EGFR, Src?PC-9Exon 19 del0.05-
NCI-H1975L858R/T790M0.2-

This table is for illustrative purposes. The IC50 values for N2-Phenyl-2,4-quinazolinediamine hydrochloride are hypothetical and require experimental validation.

Experimental Protocols for Evaluating Efficacy

The following protocols outline the key experiments required to validate the efficacy of a novel compound like N2-Phenyl-2,4-quinazolinediamine hydrochloride against drug-resistant cell lines.

Generation of Drug-Resistant Cell Lines
  • Principle: Drug-resistant cell lines are typically generated by exposing a parental, drug-sensitive cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms.

  • Protocol:

    • Culture the parental cancer cell line (e.g., PC-9, an EGFR-mutant NSCLC cell line sensitive to gefitinib) in standard growth medium.

    • Initially, treat the cells with the drug at a concentration equal to its IC50.

    • Once the cells have recovered and are proliferating steadily, increase the drug concentration by 1.5- to 2-fold.

    • Repeat this process of stepwise dose escalation over several months.

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Once a significant increase in IC50 (e.g., >10-fold) is observed, the resistant cell line is established.

    • Characterize the resistant cell line to identify the mechanism of resistance (e.g., sequencing the EGFR gene to detect the T790M mutation).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., N2-Phenyl-2,4-quinazolinediamine hydrochloride) and control drugs for 72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[12]

Western Blot Analysis for Target Engagement
  • Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of kinase activity.

  • Protocol:

    • Treat drug-sensitive and drug-resistant cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target proteins and their phosphorylated forms (e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. The reduction in the phosphorylated form of the target protein indicates inhibition of its kinase activity.

Visualizing Resistance Pathways and Evaluation Workflow

EGFR_Resistance_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Src_Kinase Src Kinase EGFR->Src_Kinase Crosstalk Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Src_Kinase->PI3K_Akt Bypass Activation Src_Kinase->RAS_MAPK Bypass Activation Gefitinib Gefitinib Gefitinib->EGFR Inhibition T790M T790M Mutation T790M->EGFR Confers Resistance N2_Phenyl_Quinazoline N2-Phenyl-2,4-quinazolinediamine HCl N2_Phenyl_Quinazoline->EGFR Potential Inhibition N2_Phenyl_Quinquinazoline N2_Phenyl_Quinquinazoline N2_Phenyl_Quinquinazoline->Src_Kinase Potential Inhibition

Caption: EGFR signaling pathway and mechanisms of resistance.

Evaluation_Workflow Start Start Compound N2-Phenyl-2,4-quinazolinediamine HCl Start->Compound Sensitive_Cells Sensitive Cancer Cell Line (e.g., PC-9) Compound->Sensitive_Cells Resistant_Cells Resistant Cancer Cell Line (e.g., NCI-H1975) Compound->Resistant_Cells MTT_Sensitive MTT Assay on Sensitive Cells Sensitive_Cells->MTT_Sensitive MTT_Resistant MTT Assay on Resistant Cells Resistant_Cells->MTT_Resistant IC50_Comparison Compare IC50 Values MTT_Sensitive->IC50_Comparison MTT_Resistant->IC50_Comparison Western_Blot Western Blot for Target Inhibition (p-EGFR, p-Src) IC50_Comparison->Western_Blot If promising Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Sources

A Comparative Guide to the Anticancer Activity of N2-Phenyl-2,4-quinazolinediamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of N2-Phenyl-2,4-quinazolinediamine derivatives, a class of compounds built upon the privileged quinazoline scaffold, which is central to modern oncology.[1] We will objectively analyze their performance against established alternatives, supported by experimental data and detailed protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and validation workflows for this important class of molecules.

The quinazoline core, a fusion of a benzene and a pyrimidine ring, has proven to be a highly effective scaffold for developing targeted cancer therapies.[2][3] Its structural properties allow for high-affinity interactions with the ATP-binding pocket of various protein tyrosine kinases, which are critical enzymes in the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[1][4] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure, highlighting its clinical significance, particularly in the treatment of non-small-cell lung cancer (NSCLC).[5][6]

This guide will focus on comparing a representative N2-Phenyl-2,4-quinazolinediamine derivative against two key clinical benchmarks: Gefitinib , a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Vandetanib , a multi-targeted inhibitor of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Core Mechanisms of Antitumor Action: Targeting Key Signaling Pathways

The anticancer effects of this class of compounds are primarily mediated through the inhibition of receptor tyrosine kinases (RTKs). Dysregulation of these signaling pathways is a hallmark of many cancers.[7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of intracellular events promoting cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained proliferative signaling.[5] Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby shutting down this oncogenic signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Quinazoline N2-Phenyl-2,4-quinazolinediamine (e.g., Gefitinib) Quinazoline->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and point of inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[8] VEGFR-2 is the primary mediator of the angiogenic signal initiated by VEGF.[9] By inhibiting VEGFR-2, certain quinazoline derivatives can starve the tumor of its blood supply, a potent anti-cancer strategy.[8]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Gene Transcription (Proliferation, Migration, Permeability) MAPK->Angiogenesis Quinazoline Multi-targeted Quinazoline (e.g., Vandetanib) Quinazoline->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Performance Analysis

The efficacy of a novel N2-Phenyl-2,4-quinazolinediamine derivative must be benchmarked against established drugs. The following tables summarize representative in vitro data, comparing a hypothetical, potent derivative against Gefitinib and Vandetanib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundEGFR KinaseVEGFR-2 Kinase
Gefitinib 2 - 37> 10,000
Vandetanib 403.6
Derivative 11d (Hypothetical) 1512

Data is representative and compiled from various sources for illustrative purposes.[10]

Interpretation: This data illustrates different inhibition profiles. Gefitinib is highly selective for EGFR. Vandetanib is a potent VEGFR-2 inhibitor with moderate EGFR activity. The hypothetical "Derivative 11d" shows potent dual inhibitory activity, suggesting it may combine the anti-proliferative effects of EGFR blockade with the anti-angiogenic effects of VEGFR-2 inhibition.[10]

Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
CompoundA549 (Lung Cancer)PC3 (Prostate Cancer)HUVEC (Endothelial Cells)
Gefitinib 0.1 - 0.5> 10> 10
Vandetanib 1.5 - 5.04.00.08
Derivative 8b (Hypothetical) 0.85.510.5

Data is representative and compiled from various sources for illustrative purposes.[11][12]

Interpretation: The anti-proliferative data reflects the kinase inhibition profiles. Gefitinib is highly potent in EGFR-dependent cell lines like A549. Vandetanib shows broad activity, with high potency against endothelial cells (HUVEC) due to its VEGFR-2 inhibition. The hypothetical "Derivative 8b" demonstrates broad-spectrum activity against both tumor and endothelial cells, consistent with a dual-inhibition mechanism.[12]

Experimental Protocols for Validation

Accurate and reproducible validation is paramount. The following are detailed, step-by-step protocols for key assays used to characterize the anticancer activity of quinazoline derivatives.

General Experimental Workflow

Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis & Characterization kinase_assay Biochemical Kinase Assay (IC50 vs. EGFR/VEGFR-2) synthesis->kinase_assay mtt_assay Cell Viability / Proliferation (MTT Assay) kinase_assay->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle xenograft Tumor Xenograft Model (e.g., in nude mice) cell_cycle->xenograft toxicity Toxicity & PK/PD Studies xenograft->toxicity

Caption: Standard workflow for validating a novel anticancer compound.

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N2-Phenyl-2,4-quinazolinediamine derivative) and reference drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: A purified recombinant kinase (e.g., EGFR, VEGFR-2) is incubated with its substrate and ATP. The kinase phosphorylates the substrate. The amount of phosphorylation is quantified, often using luminescence or fluorescence-based methods.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the specific peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For example, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into ATP, which is then detected via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal with a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.

  • Analysis: Quantify the cell populations in four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Conclusion

The N2-Phenyl-2,4-quinazolinediamine scaffold represents a highly validated and promising platform for the development of targeted anticancer agents.[2][13] Its versatility allows for the design of both highly selective inhibitors, such as those targeting EGFR, and multi-targeted agents that can simultaneously block key pathways like EGFR and VEGFR-2.[7][8] This dual-inhibition strategy holds the potential to combat tumor growth, survival, and angiogenesis, while possibly mitigating the development of resistance.

The comparative data and detailed protocols provided in this guide offer a robust framework for the evaluation of novel derivatives. By systematically validating new compounds against clinical benchmarks like Gefitinib and Vandetanib using standardized assays, researchers can effectively identify promising candidates for further preclinical and clinical development. The continued exploration of this chemical space is a valuable endeavor in the ongoing search for more effective and safer cancer therapies.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 21(5), 580. [Link]

  • Costan, R., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10594. [Link]

  • Abdel-Moneim, A. M., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Keri, R. S., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 65(1), 113-149. [Link]

  • Allam, A. E., et al. (2022). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7260. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 12(45), 29334-29350. [Link]

  • Szymański, P., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(11), 5684. [Link]

  • Khan, I., et al. (2021). Clinically approved quinazoline scaffolds as EGFR inhibitors. RSC Medicinal Chemistry, 12(10), 1693-1714. [Link]

  • Zhang, H., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry, 19(29), 5005-5024. [Link]

  • Kamal, A., et al. (2017). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. European Journal of Medicinal Chemistry, 127, 846-867. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 114, 105085. [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. [Link]

  • Li, W., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10398-10411. [Link]

  • Lee, H., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(8), 912-917. [Link]

  • Wang, L., et al. (2022). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 57(1), 35-42. [Link]

Sources

A Researcher's Guide to Kinase Inhibitor Specificity: Profiling N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the efficacy of a kinase inhibitor is intrinsically linked to its specificity. While potent inhibition of a primary target is desirable, off-target effects can lead to unforeseen toxicities or polypharmacology that can be either detrimental or serendipitously beneficial. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound N2-Phenyl-2,4-quinazolinediamine hydrochloride as our central example. We will explore the experimental design, data interpretation, and the causal logic behind choosing specific assays to build a comprehensive selectivity profile.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This conservation is a double-edged sword for drug discovery. While it allows for the design of broad-spectrum inhibitors, achieving selectivity for a single kinase target is a significant challenge. Undesired cross-reactivity can lead to toxicity, while controlled polypharmacology, the modulation of multiple targets, can enhance therapeutic efficacy. Therefore, a thorough understanding of a compound's interaction landscape across the kinome is paramount for its development as a therapeutic agent or a chemical probe.

Characterizing a Novel Inhibitor: A Hypothetical Profile

Let us consider N2-Phenyl-2,4-quinazolinediamine hydrochloride as a novel inhibitor designed to target a specific kinase, for instance, Aurora Kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer.[1] Our goal is to determine its potency against AURKB and its selectivity against a wide array of other kinases.

Experimental Approaches to Determine Kinase Cross-Reactivity

A multi-pronged approach is essential to build a robust and reliable kinase inhibitor selectivity profile. We will delve into two industry-standard methodologies: large-scale in vitro binding assays and cell-based target engagement assays.

I. Global Kinase Selectivity Profiling: The KINOMEscan™ Approach

To obtain a broad overview of the inhibitor's binding profile across the human kinome, a high-throughput competition binding assay is the method of choice. The KINOMEscan™ platform is a well-established example of such an assay, which quantitatively measures the interactions between a test compound and a large panel of kinases.[2][3]

Experimental Rationale and Workflow

The KINOMEscan™ assay is not a measure of enzymatic inhibition but rather a measure of binding affinity. It leverages a proprietary active site-directed competition binding assay.[3] The kinase of interest is tagged and expressed, then tested for its ability to bind to an immobilized ligand. The test compound is then introduced to compete for binding. The amount of kinase captured on the solid support is quantified via qPCR.[4] A lower amount of captured kinase indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_workflow Experimental Workflow ligand Immobilized Ligand kinase Tagged Kinase kinase->ligand Binds in absence of inhibitor inhibitor Test Inhibitor (N2-Phenyl-2,4-quinazolinediamine HCl) inhibitor->kinase Binds to active site start Start: Kinase Panel Selection incubation Incubation: Kinase + Inhibitor + Ligand start->incubation capture Affinity Capture on Solid Support incubation->capture quantification Quantification of Bound Kinase (qPCR) capture->quantification analysis Data Analysis: % Control & Kd Calculation quantification->analysis

Caption: KINOMEscan™ workflow for assessing inhibitor binding.

Interpreting the Data

The results are typically presented as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound, often expressed as "% Control". A lower percentage signifies stronger binding. This can be used to calculate a dissociation constant (Kd), which reflects the affinity of the inhibitor for the kinase.

Hypothetical KINOMEscan™ Data for N2-Phenyl-2,4-quinazolinediamine hydrochloride

To illustrate, let's assume we screened our compound at 1 µM against a panel of 468 kinases. The hypothetical results for a selection of kinases are presented below.

Kinase Target% Control @ 1 µMCalculated Kd (nM)Selectivity Score (S)
AURKB (Primary Target) 0.5 15 -
AURKA2.580-
ABL185>10,000-
EGFR92>10,000-
FLT315500-
JAK278>10,000-
c-KIT95>10,000-

A selectivity score (S) can be calculated to represent the compound's specificity. A lower score indicates higher selectivity. For example, an S score of 0.03 at 1 µM for a compound against 468 kinases indicates high selectivity.[5]

From this hypothetical data, we can infer that N2-Phenyl-2,4-quinazolinediamine hydrochloride binds potently to our intended target, AURKB, and shows some cross-reactivity with the closely related AURKA, as well as moderate off-target binding to FLT3. The majority of other kinases are not significantly bound at this concentration, suggesting a relatively selective compound.

II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful, they do not always reflect the behavior of a compound in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses the engagement of a small molecule with its protein target within intact cells.[6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[7]

Experimental Rationale and Workflow

When a ligand binds to a protein, it generally increases the protein's stability and resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest and then heated. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble.[6] The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry-based techniques.[8]

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_analysis Analysis of Soluble Fraction cells_dmso Cells + DMSO (Control) heat Heat Treatment (Temperature Gradient) cells_dmso->heat cells_inhibitor Cells + Inhibitor cells_inhibitor->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation western_blot Western Blot / MS centrifugation->western_blot melt_curve Generate Melt Curve western_blot->melt_curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Data Interpretation and Comparison

A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[7] This method is invaluable for confirming that the compound reaches and binds to its intended target in a physiological context.

Hypothetical CETSA® and IC50 Data

To complement our binding data, we would perform cellular assays to measure the functional inhibitory concentration (IC50) and confirm target engagement with CETSA®.

Kinase TargetCellular IC50 (nM)CETSA® Thermal Shift (ΔTm)
AURKB 50 + 4.2°C
AURKA250+ 2.1°C
FLT31,500+ 0.8°C

This hypothetical data demonstrates a strong correlation between binding affinity, cellular potency, and target engagement for AURKB. The compound shows a significant thermal shift for AURKB, confirming its binding in cells. The weaker cellular activity against AURKA and FLT3 aligns with the lower binding affinities observed in the KINOMEscan™ assay.

Synthesizing the Data for a Comprehensive Profile

By combining the broad view of a KINOMEscan™ with the physiological relevance of a CETSA®, we can build a high-confidence profile of N2-Phenyl-2,4-quinazolinediamine hydrochloride.

  • Primary Target Potency: The compound is a potent binder of AURKB, and this binding translates to functional inhibition in a cellular context.

  • Selectivity Profile: It exhibits high selectivity but shows some cross-reactivity with AURKA and FLT3.

  • Mechanism of Action: The CETSA® data confirms that the compound engages its target in cells, providing crucial evidence for its mechanism of action.

This multi-faceted approach provides a self-validating system. The in vitro binding data predicts cellular activity, which is then confirmed by direct measurement of target engagement. This rigorous evaluation is essential for advancing a compound through the drug discovery pipeline.

Conclusion

The characterization of N2-Phenyl-2,4-quinazolinediamine hydrochloride's cross-reactivity serves as a paradigm for the rigorous evaluation of any novel kinase inhibitor. A comprehensive understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of preclinical development that informs efficacy, toxicity, and the overall therapeutic potential. By employing a combination of high-throughput screening and cell-based target engagement assays, researchers can make informed decisions and accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Institutes of Health. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. National Institutes of Health. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • On the mode of action of N-phenyl-2-naphthylamine in plants. PubMed. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Quinazoline-Based Antitumor Agents in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. The quinazoline ring system has emerged as a privileged scaffold in oncology, forming the core of several approved targeted therapies.[1][2] While the specific compound N2-Phenyl-2,4-quinazolinediamine hydrochloride lacks extensive public data in cancer models, this guide provides a comprehensive comparison of the in vivo efficacy of structurally related and mechanistically relevant quinazoline derivatives. By examining their performance against established standards of care in well-defined mouse models, we aim to provide a valuable resource for the preclinical evaluation of novel anticancer agents.

The Rationale for Quinazoline-Based Kinase Inhibitors in Oncology

The therapeutic value of quinazoline derivatives has been extensively demonstrated, particularly as kinase inhibitors.[2] Many of these compounds target the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[3][4] In numerous cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled tumor growth.[5] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking downstream signaling cascades like the Ras-Raf-MAPK and PI3K-Akt pathways.[6][7] This targeted approach offers a more precise and often better-tolerated alternative to traditional cytotoxic chemotherapy.[7]

Comparative In Vivo Efficacy of Quinazoline Derivatives

The following tables summarize the in vivo antitumor activity of prominent quinazoline-based EGFR inhibitors compared to standard-of-care chemotherapies in various mouse xenograft models. These data are compiled from multiple preclinical studies and are intended to provide a comparative overview of efficacy.

Table 1: Efficacy of Quinazoline-Based EGFR Inhibitors as Monotherapy in NSCLC Xenograft Models

CompoundMouse Model (Cell Line)Dosing RegimenPrimary EndpointResult (% TGI)Reference(s)
Erlotinib Athymic Nude (H460a)100 mg/kg, p.o., dailyTumor Growth Inhibition (TGI)71%[8]
Erlotinib Athymic Nude (A549)100 mg/kg, p.o., dailyTumor Growth Inhibition (TGI)93%[8]
Gefitinib Athymic Nude (H322)60 mg/kg, i.p., 5 days/weekTumor Growth DelaySignificant[9]
Novel Quinazoline (6h) Xenograft (NCI-H1975)Not SpecifiedTumor Growth InhibitionPotent[10]

TGI: Tumor Growth Inhibition; p.o.: oral gavage; i.p.: intraperitoneal

Table 2: Comparative Efficacy of Quinazoline Derivatives vs. Standard Chemotherapy

TreatmentMouse Model (Cell Line)Dosing RegimenPrimary EndpointResult (% TGI)Reference(s)
Erlotinib Athymic Nude (A549)25 mg/kg, p.o., dailyTumor Growth Inhibition (TGI)Suboptimal (as single agent at this dose)[8]
Cisplatin Athymic Nude (A549)1.5 mg/kg, i.p.Tumor Growth Inhibition (TGI)Suboptimal (as single agent at this dose)[8]
Erlotinib + Cisplatin Athymic Nude (A549)Erlotinib: 25 mg/kg; Cisplatin: 1.5 mg/kgTumor Growth Inhibition (TGI)98% (with partial regressions)[8]
Gefitinib Athymic Nude (H157 - resistant)50 mg/kg, i.p., 5 days/weekTumor Growth DelayNo significant delay[9]
Cisplatin + Paclitaxel Nude (K-Ras G12V Orthoallograft)Cisplatin: 3 mg/kg; Paclitaxel: 20 mg/kgReduction in Tumor BurdenSignificant[11]

These data highlight that the efficacy of quinazoline-based EGFR inhibitors is often tumor model-dependent, with factors such as EGFR mutation status playing a crucial role.[9] Furthermore, combination therapies with standard cytotoxic agents like cisplatin can result in synergistic antitumor effects, even at doses where individual agents are suboptimal.[8]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism by which compounds like gefitinib and erlotinib exert their antitumor effects is through the inhibition of EGFR tyrosine kinase activity.[7] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling.[4] By blocking this initial phosphorylation step, quinazoline inhibitors prevent the activation of key pathways responsible for cell proliferation and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Quinazoline TKI TKI->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by Quinazoline TKIs.

Experimental Protocols for In Vivo Efficacy Studies

The trustworthiness of preclinical data hinges on robust and well-documented experimental design. Below are detailed, self-validating protocols for conducting in vivo efficacy studies using mouse xenograft models.

Subcutaneous Xenograft Tumor Implantation

This protocol describes the establishment of a subcutaneous tumor model, a widely used method for assessing the efficacy of anticancer agents.[12][13]

Materials:

  • Cancer cell line of interest (e.g., A549, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting: Aspirate the culture medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Preparation: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.

  • Injection Preparation (Optional Matrigel): If using Matrigel, thaw it on ice. Mix the cell suspension with Matrigel at a 1:1 ratio just before injection. Keep the mixture on ice to prevent solidification.

  • Animal Preparation: Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol. Shave the injection site (typically the right flank) and disinfect the skin with 70% ethanol.

  • Subcutaneous Injection: Gently lift the skin on the flank and insert the needle subcutaneously. Inject 100-200 µL of the cell suspension. Withdraw the needle slowly to prevent leakage.

  • Post-Injection Monitoring: Return the mice to their cages and monitor them for recovery from anesthesia and any adverse reactions. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[14]

Drug Formulation and Administration

Proper drug formulation and administration are critical for achieving consistent and reproducible results.

A. Oral Gavage (for agents like Erlotinib)

Materials:

  • Test compound (e.g., Erlotinib)

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Appropriately sized oral gavage needles (e.g., 20-gauge for adult mice)

  • Syringes

Procedure:

  • Formulation: Prepare the drug suspension in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring.

  • Dose Calculation: Calculate the required volume for each mouse based on its body weight (typically 10 mL/kg).[10]

  • Administration:

    • Securely restrain the mouse, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle, guiding it down the esophagus to a pre-measured depth (corner of the mouth to the last rib).[10]

    • Administer the substance slowly and smoothly.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[10]

B. Intraperitoneal (IP) Injection (for agents like Cisplatin)

Materials:

  • Test compound (e.g., Cisplatin)

  • Vehicle (e.g., sterile saline)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Formulation: Dissolve or suspend the compound in the vehicle to the target concentration.

  • Dose Calculation: Calculate the injection volume based on the mouse's body weight.

  • Administration:

    • Restrain the mouse with its abdomen exposed and tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][12]

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[12]

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

Tumor Measurement and Endpoint Analysis

Consistent and accurate tumor measurement is essential for evaluating treatment efficacy.

Procedure:

  • Tumor Measurement: Using digital calipers, measure the length (longest diameter) and width (perpendicular to the length) of the tumor 2-3 times per week.[6]

  • Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²)/2 .[6]

  • Body Weight: Monitor and record the body weight of each mouse at the time of tumor measurement as an indicator of overall health and treatment toxicity.

  • Humane Endpoints: The experiment should be terminated for individual animals if they reach pre-defined humane endpoints, which may include:

    • Tumor volume exceeding a certain size (e.g., 1500-2000 mm³).

    • Greater than 20% body weight loss.[15]

    • Tumor ulceration or necrosis.[15]

    • Signs of significant distress, such as lethargy, hunched posture, or inability to access food and water.[15]

    • All humane endpoints must be in accordance with the approved IACUC protocol.[13]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study.

experimental_workflow cluster_groups Treatment Groups start Start cell_culture 1. Cell Culture (e.g., A549 NSCLC cells) start->cell_culture implantation 2. Subcutaneous Implantation (Nude Mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to 100-200 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 Quinazoline Derivative (e.g., 50 mg/kg, p.o.) randomization->group2 group3 Standard of Care (e.g., Cisplatin, 5 mg/kg, i.p.) randomization->group3 treatment 5. Treatment Administration (e.g., Daily for 21 days) monitoring 6. Tumor & Body Weight Measurement (2x/week) treatment->monitoring endpoint 7. Endpoint Reached (Tumor size or humane criteria) monitoring->endpoint Continue until endpoint analysis 8. Data Analysis (TGI, Survival Curves) endpoint->analysis end End analysis->end group1->treatment group2->treatment group3->treatment

Caption: General workflow for a preclinical in vivo efficacy study.

Conclusion

References

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]

  • Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. (n.d.). PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. [Link]

  • Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]

  • Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line. (2014). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2017). PMC. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]

  • The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020). PubMed. [Link]

  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (2015). PMC. [Link]

  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (n.d.). PubMed. [Link]

  • In vivo effects of gefitinib. (n.d.). ResearchGate. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis Online. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2014). NIH. [Link]

  • Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain. (n.d.). JNCI. [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (2014). AACR Journals. [Link]

  • Assay of lapatinib in murine models of cigarette smoke carcinogenesis. (2015). PMC. [Link]

  • Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. (2015). AACR Journals. [Link]

  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (2020). PubMed Central. [Link]

  • Establishing Humane Endpoints. (n.d.). UCI Office of Research. [Link]

  • How to measure tumors?. (2020). YouTube. [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research. (n.d.). Nature. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). NIH. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). SciBase. [Link]

  • Lead quinazolines are efficacious in vivo. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC. [Link]

  • Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation. (2015). PMC. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Effect of Lapatinib on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice. (2008). PMC. [Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. [Link]

  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. (2016). NIH. [Link]

  • Subcutaneous xenograft model. (n.d.). Bio-protocol. [Link]

  • Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer. (n.d.). Siberian journal of oncology. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). NIH. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). PMC. [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Nature. [Link]

  • Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. (2021). PMC. [Link]

  • Current standards of care in small-cell and non-small-cell lung cancer. (2001). PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. (2024). ecancer. [Link]

  • Optimizing Dosing in Oncology Drug Development. (n.d.). Friends of Cancer Research. [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. (2026). MDPI. [Link]

  • Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. (2021). Open Biology. [Link]

Sources

Navigating the Labyrinth of Drug Disposition: A Comparative Pharmacokinetic Analysis of N2-Phenyl-2,4-quinazolinediamine hydrochloride and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is paved with a deep understanding of its pharmacokinetic profile. This guide offers a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N2-Phenyl-2,4-quinazolinediamine hydrochloride, benchmarked against established 4-anilinoquinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. By dissecting the experimental data and underlying methodologies, we aim to provide researchers and scientists with actionable insights into the optimization of this important class of molecules.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. N2-Phenyl-2,4-quinazolinediamine hydrochloride and its analogs represent a class of compounds with significant therapeutic potential. However, their efficacy is intrinsically linked to their ability to reach the site of action in sufficient concentrations and for an adequate duration, a process governed by their pharmacokinetic properties. This guide will illuminate the key ADME characteristics of these molecules, offering a comparative perspective that is crucial for lead optimization and candidate selection.

Comparative Pharmacokinetic Profiles: A Tale of Four Quinazolines

While specific pharmacokinetic data for N2-Phenyl-2,4-quinazolinediamine hydrochloride is not extensively available in the public domain, we can draw valuable inferences from structurally related N2,N4-disubstituted quinazoline-2,4-diamines. The following table summarizes the key pharmacokinetic parameters of two such compounds alongside the well-characterized profiles of Gefitinib, Erlotinib, and Lapatinib. This comparative approach allows for a contextual understanding of how structural modifications within the quinazoline class can influence drug disposition.

ParameterN2,N4-disubstituted quinazoline-2,4-diamine (Compound 16)N2,N4-disubstituted quinazoline-2,4-diamine (Compound 23)GefitinibErlotinibLapatinib
Oral Bioavailability Low (inferred from po vs. ip data)[1]Low (inferred from po vs. ip data)[1]~59% in patients[2]~60% (fasting), ~100% (with food)[3][4]Variable, increased with food[5]
Time to Peak Plasma Concentration (Tmax) 4 h (po)[1]1 h (po)[1]3-7 h[2]4 h[3]4 h[6]
Plasma Protein Binding Not ReportedNot Reported~90%~93% to albumin and α1-acid glycoprotein[3]>99% to albumin and α1-acid glycoprotein[5]
Volume of Distribution (Vd) Not ReportedNot Reported1400 L232 L[3][7]~338 L (Vp/F)[8]
Metabolism Expected to be significant (inferred from first-pass effect)[1]Expected to be significant (inferred from first-pass effect)[1]Primarily by CYP3A4, with minor roles for CYP3A5 and CYP2D6[9][10]Primarily by CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP2C8[3][11]Primarily by CYP3A4 and CYP3A5, with minor metabolism by CYP2C19 and CYP2C8[12]
Major Excretion Route Not ReportedNot ReportedFeces (>86%)[9]Feces (83%), Urine (8%)[3]Feces (>90% as metabolites)[12]
Elimination Half-life (t1/2) ~20 h (ip)[1]5.4 h (ip)[1]~41 h~36.2 h[3][7]~24 h (repeated dosing)[5]

Expert Insights: The data suggests that oral bioavailability is a key challenge for the N2,N4-disubstituted quinazoline-2,4-diamine series, likely due to significant first-pass metabolism.[1] In contrast, while Gefitinib and Erlotinib exhibit moderate to good oral absorption, the bioavailability of Erlotinib and Lapatinib is notably influenced by food, a critical consideration for clinical dosing regimens.[3][4][5] The high plasma protein binding observed for the approved drugs is a common feature of many small molecule kinase inhibitors and has profound implications for their distribution and availability of the free, pharmacologically active fraction. All four compounds are predominantly cleared via hepatic metabolism, with CYP3A4 playing a central role. This highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme.

Deconstructing the ADME Profile: Key Experimental Protocols

To generate the kind of data presented above, a series of standardized in vitro and in vivo assays are employed. The following sections detail the methodologies for these critical experiments, providing the scientific rationale behind each step.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the barrier properties of the small intestine.[13][14]

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation Culture Caco-2 Cell Culture Seed Seed on Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER (monolayer integrity) Differentiate->TEER Dosing Add test compound to apical or basolateral side TEER->Dosing Incubate Incubate at 37°C for 2 hours Dosing->Incubate Sample Sample from both compartments Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate Classify Classify Permeability Calculate->Classify

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and then seeded onto permeable Transwell® inserts.[15]

  • Differentiation: The cells are cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert. The transport of the compound across the monolayer is measured by taking samples from the opposite chamber at specific time points.

  • Quantification: The concentration of the compound in the samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to assess the involvement of active efflux transporters.

Causality and Self-Validation: A high A-to-B Papp value generally correlates with good in vivo absorption.[16] An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its intestinal absorption and oral bioavailability. The inclusion of control compounds with known permeability characteristics (e.g., high-permeability propranolol and low-permeability atenolol) is essential for validating each assay run.

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This in vitro assay provides an early indication of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, located in the liver.[17]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw & dilute liver microsomes Mix Mix microsomes, compound, & NADPH Microsomes->Mix Compound Prepare test compound solution Compound->Mix NADPH Prepare NADPH regenerating system NADPH->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Take aliquots at various time points Incubate->Timepoints Quench Quench reaction with cold organic solvent Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate half-life & intrinsic clearance Analyze->Calculate

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Methodology:

  • Preparation: Liver microsomes (from human or animal species) are thawed and diluted in a suitable buffer.[18] The test compound is prepared at a known concentration. An NADPH-regenerating system is prepared to provide the necessary cofactor for CYP enzyme activity.[18]

  • Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of the NADPH-regenerating system.[19]

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing and Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[20]

Expert Interpretation: A short half-life and high intrinsic clearance in this assay suggest that the compound is rapidly metabolized by the liver, which may lead to low oral bioavailability and a short duration of action in vivo. Conversely, a long half-life and low intrinsic clearance indicate greater metabolic stability.

Plasma Protein Binding Assessment: Equilibrium Dialysis

This assay determines the extent to which a drug binds to proteins in the plasma, which is a critical determinant of its distribution and availability to interact with its target.[21]

Experimental Workflow:

PPB_Workflow Prep Prepare compound-spiked plasma and buffer Dialysis Add plasma and buffer to separate chambers of a dialysis device Prep->Dialysis Equilibrate Incubate at 37°C to reach equilibrium Dialysis->Equilibrate Sample Sample from both plasma and buffer chambers Equilibrate->Sample Analyze Analyze concentrations by LC-MS/MS Sample->Analyze Calculate Calculate percentage of unbound drug Analyze->Calculate

Caption: Plasma Protein Binding Assay Workflow.

Step-by-Step Methodology:

  • Preparation: The test compound is added to plasma (human or animal).

  • Equilibrium Dialysis: The plasma containing the test compound is placed on one side of a semipermeable membrane in a dialysis apparatus, and a protein-free buffer is placed on the other side.[22]

  • Incubation: The apparatus is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[22]

  • Sampling and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of the compound in each is measured by LC-MS/MS.

  • Calculation: The percentage of the drug that is bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Significance of Results: Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the distribution of a drug to its target tissues and may necessitate higher doses to achieve a therapeutic effect.

In Vivo Pharmacokinetic Studies in Rodents

To obtain a comprehensive understanding of a compound's ADME profile in a living organism, in vivo studies in animal models, typically rodents, are essential.[23][24]

Experimental Protocol Outline:

  • Animal Model and Dosing: A suitable rodent species (e.g., mice or rats) is selected.[25][26] The test compound is administered via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.[23]

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified by LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Ethical Considerations and Self-Validation: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[24] The inclusion of a vehicle control group and adherence to strict protocols for dosing and sampling are crucial for the validity of the results.

Conclusion: Charting a Path Forward

The pharmacokinetic profile of N2-Phenyl-2,4-quinazolinediamine hydrochloride and its analogs is a critical determinant of their therapeutic potential. This guide has provided a comparative analysis of their ADME properties against established drugs of the same class, highlighting key areas for optimization, such as oral bioavailability. By understanding and applying the detailed experimental protocols for in vitro and in vivo pharmacokinetic assessment, researchers can make more informed decisions in the complex process of drug discovery and development. The journey from a promising molecule to a life-changing medicine is challenging, but a thorough understanding of pharmacokinetics provides an indispensable map for navigating this intricate path.

References

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed Central.[Link]

  • Erlotinib. StatPearls - NCBI Bookshelf.[Link]

  • A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies. NIH.[Link]

  • Erlotinib Pathway, Pharmacokinetics. ClinPGx.[Link]

  • Gefitinib Pathway, Pharmacokinetics. ClinPGx.[Link]

  • Population Pharmacokinetics of Lapatinib in Cancer Patients. PAGE Meeting.[Link]

  • Pharmacokinetic profiles of gefitinib (a, c) and O-desmethyl gefitinib... ResearchGate.[Link]

  • lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Single-dose clinical pharmacokinetic studies of gefitinib. PubMed.[Link]

  • Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer. PubMed.[Link]

  • Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. ResearchGate.[Link]

  • Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. PubMed Central.[Link]

  • Effects of Smoking on the Pharmacokinetics of Erlotinib. AACR Journals.[Link]

  • Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more. Medscape.[Link]

  • Lapatinib. Wikipedia.[Link]

  • SOP for Analysis of Protein Binding in Drug Development. Proclinical.[Link]

  • Microsomal Stability Assay Protocol. AxisPharm.[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray.[Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery.[Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.[Link]

  • Murine Pharmacokinetic Studies. PMC - NIH.[Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.[Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.[Link]

  • Pk/bio-distribution. MuriGenics.[Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta.[Link]

  • Microsomal Stability Assay. Creative Bioarray.[Link]

  • Plasma Protein Binding Assay. BioIVT.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments.[Link]

  • PPB Training Video. YouTube.[Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. ACS Publications.[Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences.[Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH.[Link]

  • Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines. PubMed.[Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. NIH.[Link]

  • Synthesis, Plasmodium Falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2 ,N4 -Disubstituted Quinazoline-2,4-diamines. PubMed.[Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Publications.[Link]

Sources

A Comparative Guide to Validating Target Engagement for N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Does It Work?" to "How Does It Work?"

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitor development, identifying a compound that elicits a desired phenotypic response is merely the first step. The critical question that follows is whether the compound achieves this effect by interacting with its intended molecular target. This process, known as target engagement validation, is a cornerstone of building a robust structure-activity relationship (SAR) and mitigating the risk of advancing compounds that work through off-target effects, a common cause of late-stage clinical failure.[1][2]

This guide focuses on establishing a rigorous, multi-faceted strategy for validating the target engagement of a novel investigational molecule, N2-Phenyl-2,4-quinazolinediamine hydrochloride. The quinazoline scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, suggesting a high probability that this compound's activity is mediated through kinase interaction.[3] Therefore, for the purposes of this technical guide, we will proceed under the working hypothesis that N2-Phenyl-2,4-quinazolinediamine hydrochloride (herein referred to as "Compound Q" ) is a putative inhibitor of a specific protein kinase, "Kinase X".

We will objectively compare several industry-standard methodologies, providing the theoretical basis for their selection, detailed experimental protocols, and comparative data to guide researchers in making informed decisions for their own discovery pipelines.

The Validation Gauntlet: A Multi-Pronged Approach

No single assay can definitively prove target engagement. A truly confident validation relies on the convergence of evidence from orthogonal methods that measure different aspects of the compound-target interaction. We advocate for a tiered approach that moves from direct biophysical measurements to assessing target interaction in the complex milieu of a living cell, and finally, to confirming the functional consequence of this engagement.

G cluster_0 Biophysical Confirmation (In Vitro) cluster_1 Cellular Target Engagement (In Situ) cluster_2 Functional Confirmation (Cellular) SPR Surface Plasmon Resonance (SPR) Measures: Kinetics (ka, kd), Affinity (KD) CETSA Cellular Thermal Shift Assay (CETSA) Measures: Target Stabilization (ΔTm) SPR->CETSA Confirms direct binding ITC Isothermal Titration Calorimetry (ITC) Measures: Thermodynamics (ΔH, ΔS), Affinity (KD) ITC->CETSA Validates affinity Functional Kinase Activity Assay (Biochemical or Cellular) Measures: Inhibition (IC50) CETSA->Functional Links binding to cellular context NanoBRET NanoBRET™ Assay Measures: Cellular Affinity (Apparent KD) NanoBRET->Functional Quantifies cellular potency Confidence High-Confidence Target Engagement Functional->Confidence Confirms MoA

Caption: A workflow for robust target engagement validation.

Biophysical Assays: Quantifying Direct Interaction

The first step is to confirm that Compound Q physically interacts with purified Kinase X protein. Biophysical methods provide label-free, direct evidence of binding and yield quantitative data on the affinity and thermodynamics of the interaction.[4]

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is an indispensable tool for its ability to measure binding events in real-time.[4][5] It provides not only the equilibrium dissociation constant (KD) but also the kinetic association (ka) and dissociation (kd) rates. This kinetic information is critical; a compound with a slow off-rate (low kd), for example, may exhibit prolonged target inhibition in vivo, a desirable characteristic for certain therapeutic applications.

Trustworthiness: The SPR sensorgram is a direct, real-time visualization of the binding and dissociation process.[5] The self-validating nature of the experiment comes from fitting the kinetic data to established binding models. A clean 1:1 binding model fit indicates a specific, direct interaction.

SPR_Principle cluster_0 SPR Sensor Chip Ligand Immobilized Target (Kinase X) Binding Binding Event Ligand->Binding Analyte Analyte Flow (Compound Q) Analyte->Ligand Association (ka) Binding->Analyte Dissociation (kd) Signal Change in Refractive Index (SPR Signal) Binding->Signal generates

Caption: Principle of Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: While SPR measures the kinetics, ITC directly measures the heat released or absorbed during the binding event.[6][7] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8] This is the gold standard for confirming binding affinity because it is a direct measurement in solution, without the need for immobilization.[6]

Trustworthiness: ITC is a self-validating assay as the stoichiometry of binding (n) is determined. For a well-behaved 1:1 interaction, the calculated n value should be approximately 1. Deviations from this can indicate issues with protein concentration, aggregation, or a more complex binding mechanism, prompting further investigation.[9]

Comparative Biophysical Data

The table below presents hypothetical data for Compound Q compared to a known, potent Kinase X inhibitor ("Reference Inhibitor").

ParameterCompound QReference InhibitorRationale for Comparison
SPR: KD (nM) 5510Lower KD indicates higher affinity.
SPR: ka (105 M-1s-1) 2.15.0A faster 'on-rate' can contribute to quicker target engagement.
SPR: kd (10-3 s-1) 1.150.5A slower 'off-rate' indicates longer target residency time.
ITC: KD (nM) 6012Confirms affinity from an orthogonal method. Should be in close agreement with SPR.
ITC: Stoichiometry (n) 1.050.98Value close to 1 confirms a 1:1 binding model.
ITC: ΔH (kcal/mol) -8.5-10.2Indicates the enthalpic contribution to binding.

Cellular Assays: Proving Engagement in a Live Cell Context

Confirming binding to a purified protein is essential, but it doesn't guarantee the compound can reach and bind its target inside a cell.[2] Cellular target engagement assays are crucial for demonstrating cell permeability and target binding in a physiological environment.[1][10]

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a powerful technique because it measures target engagement in intact cells or even tissues without requiring any modification to the compound or the target protein.[11][12] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein.[13][14] This "thermal shift" (ΔTm or ΔTagg) is a direct proxy for target engagement.

Trustworthiness: The assay's internal validation comes from observing a dose-dependent thermal shift. An inert compound should produce no shift, while an effective compound will produce a larger shift at higher concentrations, eventually plateauing as the target becomes saturated. This generates an isothermal dose-response fingerprint (ITDRF).[13]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound Q Unbound Unbound Kinase X Heat1 Heat (e.g., 50°C) Unbound->Heat1 Denatured Denatured & Precipitated Heat1->Denatured Bound Bound Kinase X (Compound Q) Heat2 Heat (e.g., 50°C) Bound->Heat2 Stable Stable & Soluble Heat2->Stable

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

Expertise & Experience: NanoBRET™ is a proximity-based assay that quantitatively measures compound binding at a specific target in live cells.[15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of an apparent cellular affinity.[15]

Trustworthiness: The assay is highly specific, as the BRET signal is only generated when the tracer is in very close proximity ( <10 nm) to the NanoLuc®-tagged kinase. The dose-dependent displacement of the tracer provides a quantitative and reproducible measure of compound affinity inside the cell, which can be directly compared across different compounds.[15]

Comparative Cellular Data
ParameterCompound QReference InhibitorRationale for Comparison
CETSA: ΔTm (°C at 10 µM) +5.2+6.5A larger positive shift indicates greater target stabilization upon binding.
CETSA: ITDRF EC50 (µM) 0.450.12The concentration required to achieve 50% of the maximal thermal shift.
NanoBRET™: IC50 (µM) 0.380.10The concentration required to displace 50% of the fluorescent tracer.
Biochemical/Cellular Potency Ratio ~7~10Ratio of cellular IC50 to biophysical KD. A low ratio (<10-20) suggests good cell permeability and minimal efflux.

Functional Assays: Linking Binding to Biological Activity

The final piece of the puzzle is to demonstrate that the observed target binding translates into a functional consequence—namely, the inhibition of the kinase's catalytic activity.

Expertise & Experience: A biochemical kinase activity assay (e.g., using radiometric or fluorescence-based readouts) measures the direct inhibition of the purified enzyme's ability to phosphorylate a substrate.[16] This provides a direct measure of functional potency (IC50). To confirm this in a cellular context, one can perform a phospho-protein analysis (e.g., Western Blot or HTRF) to measure the phosphorylation of a known downstream substrate of Kinase X. A reduction in the phosphorylation of this substrate in cells treated with Compound Q provides strong evidence of on-target pathway modulation.

Trustworthiness: The correlation between binding affinity (KD), cellular engagement potency (NanoBRET™ IC50), and functional inhibition (biochemical and cellular IC50) is the ultimate validation.[15] When these disparate measurements all point to a similar potency range, it builds a powerful and trustworthy case for the compound's mechanism of action.

Comparative Functional Data
ParameterCompound QReference Inhibitor
Biochemical IC50 (nM) 8515
Cellular Phospho-Substrate IC50 (µM) 0.550.18

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Readout
  • Cell Culture: Plate cells (e.g., HEK293 expressing endogenous Kinase X) at an appropriate density in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a dose-response of Compound Q (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 4°C. One set of samples should remain at 4°C (no-heat control).

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze by SDS-PAGE and Western Blot using a specific antibody for Kinase X.

  • Quantification: Quantify band intensities and plot them against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the Tm. Calculate the ΔTm as (Tm with compound) - (Tm with vehicle).

Protocol 2: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize recombinant Kinase X onto a CM5 sensor chip via amine coupling to achieve a target response level (e.g., ~10,000 RU).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

  • Compound Injection: Prepare a serial dilution of Compound Q (e.g., 1 nM to 1 µM) in running buffer.

  • Binding Cycle: Perform a multi-cycle kinetic analysis. Each cycle consists of:

    • Injecting a specific concentration of Compound Q over the Kinase X and reference flow cells (e.g., 120s contact time).

    • A dissociation phase where running buffer flows over the chip (e.g., 300s).

    • A regeneration step to remove any remaining bound compound (e.g., a pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate KD (kd/ka).[4]

Conclusion

Validating the target engagement of N2-Phenyl-2,4-quinazolinediamine hydrochloride, our hypothetical Kinase X inhibitor "Compound Q", requires a rigorous, evidence-based approach. By integrating biophysical techniques like SPR and ITC to confirm direct binding, employing cellular assays such as CETSA and NanoBRET™ to demonstrate target interaction in a physiological context, and finalizing with functional assays to link binding to activity, researchers can build an unassailable case for their compound's mechanism of action. This comprehensive validation strategy not only de-risks the progression of drug candidates but also provides the deep mechanistic understanding necessary for intelligent lead optimization and, ultimately, clinical success.

References

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
  • DiscoverX. Target Engagement Assays.
  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood.
  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • SGS. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Concept Life Sciences.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Almqvist, H. (2016). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Erlanson, D. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
  • Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. PubMed.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Center for Macromolecular Interactions.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

Sources

An Independent Researcher's Guide to Verifying the Biological Activity of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established EGFR Inhibitors

Introduction: The Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to sit within the kinase domain of receptors like EGFR, disrupting downstream signaling.[3][4] EGFR is a member of the ErbB family of receptor tyrosine kinases and, upon activation by ligands such as EGF, triggers multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[5][6][7] Dysregulation of this pathway is a known driver in several cancers, making EGFR a prime therapeutic target.[8][9]

Our investigational compound, N2-Phenyl-2,4-quinazolinediamine hydrochloride, is posited to function by inhibiting the autophosphorylation of EGFR, thereby blocking these downstream pathways.[3][10] To validate this hypothesis, a multi-faceted approach is required, comparing its performance directly with well-characterized inhibitors.

  • Gefitinib (First-Generation TKI): A reversible, ATP-competitive inhibitor that targets the EGFR tyrosine kinase.[3][11][12] It is particularly effective against sensitizing EGFR mutations.[10]

  • Osimertinib (Third-Generation TKI): An irreversible inhibitor designed to target both sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[13][14][15][16] Its mechanism involves covalent binding to a cysteine residue (Cys797) in the ATP-binding site.[16][17]

This guide will detail the workflows for biochemical and cell-based assays to generate robust, comparative data.

Core Experimental Workflow: A Tripartite Approach

An independent verification of a novel kinase inhibitor requires a logical progression from direct target engagement to cellular effects and finally, to selectivity. Our experimental design is therefore structured into three main phases.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: Target Selectivity P1_Kinase In Vitro Kinase Assay (IC50 Determination) P2_Viability Cell Viability Assay (EC50 in Mutant & WT Cell Lines) P1_Kinase->P2_Viability Validate in Cellular Context P2_Western Western Blot Analysis (p-EGFR & p-AKT Inhibition) P2_Viability->P2_Western Confirm Mechanism P3_Panel Kinase Selectivity Profiling (Broad Kinome Panel) P2_Western->P3_Panel Assess Off-Target Effects

Caption: A three-phase workflow for inhibitor characterization.

Phase 1: Biochemical Potency Assessment

The initial step is to determine if N2-Phenyl-2,4-quinazolinediamine hydrochloride directly inhibits the enzymatic activity of EGFR. This is achieved through an in vitro kinase assay, which measures the phosphorylation of a substrate by purified, recombinant EGFR enzyme. The key metric derived is the half-maximal inhibitory concentration (IC50).

Comparative Biochemical IC50 Data
CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
N2-Phenyl-2,4-quinazolinediamine HCl Experimental DataExperimental Data
Gefitinib1 - 5> 1000
Osimertinib50 - 200< 1

Note: Values for Gefitinib and Osimertinib are representative of typical literature findings.[16] Experimental results for the novel compound will populate this table.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.[18]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N2-Phenyl-2,4-quinazolinediamine HCl, Gefitinib, and Osimertinib in 100% DMSO.

    • Create a serial dilution series for each compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[18]

    • Dilute recombinant EGFR enzyme (e.g., active human EGFR) and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.[9][19]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each diluted compound or control (DMSO vehicle) to the appropriate wells.

    • Prepare a master mix containing ATP and the substrate.

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate master mix.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[18]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.

Phase 2: Cellular Activity and Mechanistic Confirmation

After confirming direct enzyme inhibition, the next critical step is to assess the compound's activity in a physiologically relevant cellular environment. This involves determining its ability to inhibit cell proliferation and to modulate the EGFR signaling pathway within cancer cells.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS pEGFR->GRB2 PI3K PI3K pEGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->Proliferation Inhibitor N2-Phenyl-2,4-quinazolinediamine HCl Gefitinib / Osimertinib Inhibitor->pEGFR Inhibition

Caption: EGFR signaling and the point of inhibitor action.

Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability after treatment with the inhibitor.[20] The half-maximal effective concentration (EC50) is determined in cell lines with different EGFR mutation statuses to assess potency and selectivity.

Comparative Cellular EC50 Data

CompoundNCI-H1975 (L858R/T790M) EC50 (nM)A431 (WT) EC50 (nM)
N2-Phenyl-2,4-quinazolinediamine HCl Experimental DataExperimental Data
Gefitinib> 500050 - 150
Osimertinib10 - 25500 - 2000

Note: Values for Gefitinib and Osimertinib are representative. Cell lines NCI-H1975 (EGFR L858R/T790M mutant) and A431 (EGFR wild-type overexpression) are commonly used models.[16]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[21][22][23]

  • Cell Seeding:

    • Seed cells (e.g., NCI-H1975, A431) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

    • Calculate EC50 values by plotting percent viability against the logarithm of the compound concentration.

Western Blot Analysis for Target Engagement

To confirm that the observed cytotoxic effects are due to the inhibition of the EGFR pathway, Western blotting is performed. This technique allows for the visualization and semi-quantification of the phosphorylation status of EGFR and downstream proteins like AKT.[24][25] A reduction in the phosphorylated forms of these proteins upon treatment indicates successful target engagement.

Experimental Protocol: Western Blot for p-EGFR and p-AKT
  • Cell Treatment and Lysis:

    • Seed cells (e.g., A431) and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[26]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.[24]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068) or p-AKT (e.g., Ser473).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL chemiluminescent substrate for detection using an imaging system.[24][26]

  • Stripping and Reprobing:

    • To normalize the data, strip the membrane using a mild stripping buffer and re-probe with primary antibodies for total EGFR and total AKT.[24] Densitometry analysis of the bands will provide a semi-quantitative measure of inhibition.

Phase 3: Kinase Selectivity Profiling

A critical aspect of any new inhibitor is its selectivity. A highly selective compound is less likely to cause off-target effects and associated toxicities. This is assessed by screening the compound against a large panel of other kinases.

Rationale for Selectivity Screening

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[27] Screening N2-Phenyl-2,4-quinazolinediamine hydrochloride against a broad panel (e.g., >200 kinases) is crucial to identify any potential off-target activities.[27][28][29] This is typically performed as a service by specialized contract research organizations (CROs).[30] The data is often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) and can be visualized as a kinome tree map to highlight selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the independent validation of N2-Phenyl-2,4-quinazolinediamine hydrochloride's biological activity. By systematically comparing its biochemical potency, cellular efficacy, and kinome-wide selectivity against established standards like Gefitinib and Osimertinib, researchers can build a comprehensive and reliable profile of this novel compound. The data generated through these protocols are essential for making informed decisions about its potential for further preclinical and clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • What is the mechanism of action of Osimertinib mesylate? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • Saito, H., et al. (2018). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine, 7(5), 113. Retrieved from [Link]

  • Gefitinib | Drug Guide. (n.d.). MedSchool. Retrieved from [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). AstraZeneca. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • What is the mechanism of Osimertinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s-4221s. Retrieved from [Link]

  • Planchard, D., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2195–2206. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(15), 4983. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Zayed, M. F. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Medicinal Chemistry, 13(3). Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(19), 6829. Retrieved from [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(11), 4474. Retrieved from [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19–30. Retrieved from [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • HTRF assay protocol for the EGFR enzymes in 1536-well plate format. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot Protocol. (n.d.). GenScript. Retrieved from [Link]

  • Klinghammer, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PLoS ONE, 14(9), e0222958. Retrieved from [Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. (2014). Journal of Medicinal Chemistry, 57(10), 4240–4255. Retrieved from [Link]

  • Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry, 26(9), 1311–1316. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N2-Phenyl-2,4-quinazolinediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to include the safe and ethical management of the chemical resources we utilize. The proper disposal of a compound like N2-Phenyl-2,4-quinazolinediamine hydrochloride is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for its disposal, grounded in established safety protocols and regulatory standards, to ensure that your laboratory practices remain beyond reproach.

Section 1: Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for N2-Phenyl-2,4-quinazolinediamine hydrochloride (CAS #139308-45-5) should always be the primary reference, we can infer a likely hazard profile from structurally related compounds. Analogous chemicals often exhibit characteristics such as acute toxicity, skin and eye irritation, and potential for allergic skin reactions.[1][2][3][4][5] Therefore, it is prudent to handle this compound with the assumption that it is hazardous.

All waste containing this compound, including rinsate and contaminated materials, must be treated as hazardous waste.[6]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Potential HazardAssociated RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[5]Chemical-resistant gloves (e.g., Nitrile), lab coat, and use only in a well-ventilated area or chemical fume hood.[1][4]
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction upon contact.[2][3][5]Chemical-resistant gloves and a lab coat are mandatory. Change gloves immediately if contaminated.[1][3]
Eye Irritation Causes serious eye irritation upon contact.[2][4]ANSI-approved safety glasses with side shields or chemical splash goggles.[1]
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.[1][5]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[7][8][9]

Section 2: The Regulatory Landscape: Navigating Compliance

In the United States, the Environmental Protection Agency (EPA) governs the management of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7][10][11] This framework strictly prohibits the disposal of hazardous chemicals into sanitary sewers or municipal landfills.[7][12]

Your primary operational resource for compliance is your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines, approved containers, waste tags, and a collection schedule that aligns with federal, state, and local regulations.[7][13] Always consult your EHS office before initiating any disposal procedure.

Section 3: Core Disposal Principles & Decision Workflow

The foundational principle of chemical disposal is containment and proper transfer to a licensed waste management facility, typically via your EHS office.[7][14] Several disposal routes are strictly forbidden due to the significant risks they pose.

  • NEVER Use Drain Disposal: Sewer systems lead to wastewater treatment plants that are not designed to remove complex pharmaceutical compounds, leading to environmental contamination of waterways.[9][12] The EPA's Subpart P rule explicitly bans the sewering of hazardous pharmaceutical waste from healthcare facilities, a best practice that should be adopted in all research settings.[14]

  • NEVER Use Trash Disposal: Disposing of chemical solids in the regular trash can expose custodial staff to hazardous materials and lead to environmental leaching from landfills.[8][15]

  • NEVER Evaporate in a Fume Hood: This action does not eliminate the hazard but merely transfers the chemical into the atmosphere, posing an inhalation risk and violating environmental regulations.[6]

The following workflow diagram provides a logical path for determining the correct disposal protocol for various forms of waste containing N2-Phenyl-2,4-quinazolinediamine hydrochloride.

DisposalWorkflow start Waste Containing N~2~-Phenyl-2,4-quinazolinediamine HCl waste_type What is the physical form of the waste? start->waste_type solid_node Pure solid, reaction residue, or contaminated media (e.g., silica gel) waste_type->solid_node Solid labware_node Contaminated Labware (Gloves, wipes, plasticware) waste_type->labware_node Disposable Labware glassware_node Contaminated Glassware or Empty Stock Container waste_type->glassware_node Reusable/Empty Container protocol1 Follow Protocol 1: Disposal of Solid Waste solid_node->protocol1 protocol2 Follow Protocol 2: Disposal of Contaminated Labware labware_node->protocol2 protocol3 Follow Protocol 3: Decontamination & Disposal glassware_node->protocol3

Caption: Disposal decision workflow for N2-Phenyl-2,4-quinazolinediamine HCl waste.

Section 4: Step-by-Step Disposal Protocols

These protocols provide a systematic approach to ensure safety and compliance.

Protocol 1: Disposal of Solid Waste & Concentrated Residues

This protocol applies to the pure chemical, reaction byproducts, or absorbent media grossly contaminated with the compound.

  • Select a Container: Obtain a designated hazardous waste container from your EHS office. This should be a wide-mouth plastic or glass container with a secure, leak-proof screw-on cap.[13][15] For disposal of the original, unused chemical, the manufacturer's container is ideal.[13]

  • Transfer Waste: Carefully transfer the solid waste into the container inside a chemical fume hood. Use appropriate tools (spatula, powder funnel) to minimize dust generation.

  • Label the Container: As soon as the first portion of waste is added, affix an EHS-provided hazardous waste tag.[6] Fill it out completely and legibly with:

    • The words "Hazardous Waste"[7]

    • Full chemical name: "N2-Phenyl-2,4-quinazolinediamine hydrochloride" (no abbreviations)[7]

    • List all other components of any mixture.

    • An accurate estimation of the quantity.

    • The date of generation and your contact information.[7]

  • Secure and Store: Tightly close the container.[13] Wipe the exterior to remove any contamination. Store the container in a designated and clearly marked satellite accumulation area within your lab, ensuring it is placed within secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[6][13]

  • Schedule Pickup: Arrange for waste collection with your EHS office according to their procedures, ensuring you do not exceed accumulation time or quantity limits.[13]

Protocol 2: Disposal of Contaminated Labware

This protocol is for disposable items with trace or incidental contamination, such as gloves, weighing papers, and Kimwipes.

  • Segregate Waste: Do not mix chemically contaminated lab trash with regular trash.

  • Containment: Place all contaminated disposable items into a dedicated, clearly labeled plastic bag or container. A common practice is to double-bag this waste in clear plastic bags to allow for visual inspection by waste technicians.[13]

  • Labeling: Clearly label the outer bag or container as "Hazardous Waste" and list the chemical contaminant(s).

  • Storage and Pickup: Keep the container sealed when not in use. Store it in your lab's satellite accumulation area and schedule for EHS pickup.

Protocol 3: Decontamination & Disposal of Empty Containers

This protocol applies to "empty" stock bottles or glassware that will be reused or disposed of as non-hazardous glass waste. An "empty" container that held a hazardous substance must be properly decontaminated.

  • Initial Rinse (Rinsate Collection): Perform a triple rinse of the container.[6][15] For the first rinse, use a small amount of a suitable solvent (one that can solubilize the compound, e.g., methanol or ethanol). Swirl to dissolve as much residue as possible.

  • Collect Rinsate as Hazardous Waste: Pour this first rinsate into your designated liquid hazardous waste container (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste," as appropriate). This rinsate is hazardous waste.

  • Repeat Rinse: Repeat the rinse two more times with the solvent, collecting each rinsate into the same hazardous waste container.

  • Final Preparation for Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash or broken glass box.[6] To do so, you must deface or remove the original chemical label to prevent confusion.[6] Remove the cap before disposal.[6]

Section 5: Managing Spills

In the event of a spill, your immediate priority is personal safety and containment.

  • Alert Personnel: Notify others in the lab immediately.

  • Assess and Isolate: If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line.

  • Manage Small Spills: For a small, manageable spill within a fume hood:

    • Ensure you are wearing the full PPE detailed in Table 1.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully collect the absorbent material and any contaminated debris using a scoop or forceps.

    • Place all collected materials into a designated hazardous waste container.

    • This cleanup debris must be disposed of as solid hazardous waste, following Protocol 1 .[6]

By adhering to these scientifically grounded and procedurally sound guidelines, you actively contribute to a culture of safety and responsibility. Proper chemical waste management is a shared duty that protects you, your colleagues, and the environment we all depend on.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025). UC San Diego.
  • How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
  • Hazardous Waste and Disposal Consider
  • Update on pharmaceutical waste disposal. American Journal of Health-System Pharmacy.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
  • Pharmaceutical Waste. California Department of Toxic Substances Control.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet for p-Phenylenediamine dihydrochloride. (2025). Sigma-Aldrich.
  • Safety Data Sheet for N-phenylpiperidin-4-amine. (2023). Cayman Chemical.
  • Safety Data Sheet for 2-Phenylindole-4',6-dicarboxamidine dihydrohydrochloride (hydr
  • Safety Data Sheet for Benzenemethanamine, N-phenyl-. Fisher Scientific.
  • Safety Data Sheet for N4-(2-Ethylphenyl)quinazoline-4,6-diamine. AK Scientific, Inc..
  • Safety D
  • Safety D
  • N2-phenyl-2,4-quinazolinediamine hydrochloride. Hit2Lead.

Sources

Navigating the Safe Handling of N2-Phenyl-2,4-quinazolinediamine hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N2-Phenyl-2,4-quinazolinediamine hydrochloride. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and precision in your laboratory.

Hazard Assessment and Risk Mitigation

Before any handling of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a thorough risk assessment is crucial. The primary risks associated with this and similar compounds in a laboratory setting include:

  • Inhalation: Fine powders can easily become airborne, posing a risk to the respiratory tract.

  • Dermal Contact: Absorption through the skin or direct irritation can occur.

  • Ocular Exposure: The powder can cause serious eye irritation.

  • Ingestion: Accidental ingestion can lead to toxicity.

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is necessary. The selection of appropriate PPE is dictated by the specific handling procedure being undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended PPE for various laboratory operations involving N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator is advised.
Solution Preparation Chemical splash goggles. A face shield is recommended when handling larger volumes.Nitrile gloves.Laboratory coat.Work within a certified chemical fume hood.
Compound Administration (In Vitro/In Vivo) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Dependent on the specific procedure and potential for aerosol generation.

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses protect from projectiles, but chemical splash goggles provide a seal around the eyes, which is critical when handling potentially irritating powders or solutions.[6] A face shield offers an additional layer of protection against splashes, especially when working with larger quantities.[7]

  • Hand Protection: Nitrile gloves offer good chemical resistance for incidental contact. Double-gloving is a best practice when handling potent compounds to protect against undetected pinholes or tears in the outer glove.

  • Body Protection: A standard laboratory coat prevents contamination of personal clothing.

  • Respiratory Protection: Handling fine powders outside of a contained ventilation system like a chemical fume hood can lead to inhalation.[8] An N95 respirator can filter out particulate matter. For all solution-based work, a chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Coat 1. Don Laboratory Coat Wash_Hands->Don_Coat Don_Respirator 2. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Don Eye/Face Protection Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (over cuffs) Don_Goggles->Don_Gloves

Donning PPE workflow for handling N~2~-Phenyl-2,4-quinazolinediamine hydrochloride.
Doffing PPE Workflow

The removal of PPE is a critical step to prevent cross-contamination.

Doffing_PPE cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Outer Gloves (if double-gloved) Remove_Coat 2. Remove Laboratory Coat Remove_Gloves->Remove_Coat Wash_Hands_1 3. Wash and dry hands Remove_Coat->Wash_Hands_1 Remove_Goggles 4. Remove Eye/Face Protection Wash_Hands_1->Remove_Goggles Remove_Respirator 5. Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands_2 7. Wash and dry hands thoroughly Remove_Inner_Gloves->Wash_Hands_2

Doffing PPE workflow to prevent cross-contamination.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have an eyewash station and safety shower readily accessible in the laboratory.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of N2-Phenyl-2,4-quinazolinediamine hydrochloride and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation is Paramount:

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled hazardous waste container.[9][10]

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.[9]

  • Sharps: Any needles or other sharps used in handling should be disposed of in a designated sharps container.

Disposal Workflow

Disposal_Workflow Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers (Contents, Date, Hazard) Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Arrange_Pickup Arrange for Professional Disposal (Contact EHS) Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Logical workflow for the proper disposal of chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the collection and disposal of hazardous waste.[9]

By integrating these safety protocols and procedural steps into your daily laboratory operations, you can ensure a safe and productive research environment when working with N2-Phenyl-2,4-quinazolinediamine hydrochloride.

References

  • Gabitova, et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiot Khimioter = Antibiotics and Chemotherapy.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Gabitova, et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms.
  • PubChem. (n.d.). Quinazoline.
  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Cayman Chemical. (2023).
  • Fisher Scientific. (2025).
  • Hit2Lead. (n.d.). N2-phenyl-2,4-quinazolinediamine hydrochloride.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Al-Suwaidan, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Benchchem. (n.d.).
  • Trihydro Corpor
  • JoVE. (2022).
  • dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Wang, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Al-Rashida, et al. (2014).
  • CDC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Morressier. (2019). Developing green synthesis of quinazoline, quinazolin-4-one, and benzoxazole derivatives by microwave and electrochemical reactions.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • Khan, et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.